molecular formula C34H58O2 B15552620 Myristoleyl arachidonate

Myristoleyl arachidonate

Cat. No.: B15552620
M. Wt: 498.8 g/mol
InChI Key: WMEYKOAPDBHGDW-APIPFSMJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myristoleyl arachidonate is a wax ester.

Properties

Molecular Formula

C34H58O2

Molecular Weight

498.8 g/mol

IUPAC Name

[(Z)-tetradec-9-enyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C34H58O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h10-13,17-18,20-21,24,26H,3-9,14-16,19,22-23,25,27-33H2,1-2H3/b12-10-,13-11-,18-17-,21-20-,26-24-

InChI Key

WMEYKOAPDBHGDW-APIPFSMJSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Myristoleyl Arachidonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core biosynthetic pathway of myristoleyl arachidonate (B1239269), a wax ester composed of myristoleyl alcohol and arachidonic acid. This document details the enzymatic reactions, key enzymes, substrate specificities, and relevant experimental protocols to facilitate further research and development in this area.

Introduction to Myristoleyl Arachidonate Biosynthesis

This compound is a wax ester, a class of neutral lipids formed by the esterification of a long-chain fatty alcohol with a long-chain fatty acid. The biosynthesis of this compound is a two-step enzymatic process primarily occurring at the endoplasmic reticulum. This pathway involves the reduction of an activated fatty acid to a fatty alcohol, which is then esterified with a second activated fatty acid.

The overall synthesis can be summarized as follows:

  • Activation of Myristoleic Acid: Myristoleic acid is converted to its activated form, myristoleoyl-CoA.

  • Reduction to Myristoleyl Alcohol: Myristoleoyl-CoA is reduced to myristoleyl alcohol.

  • Activation of Arachidonic Acid: Arachidonic acid is activated to arachidonoyl-CoA.

  • Esterification: Myristoleyl alcohol is esterified with arachidonoyl-CoA to form this compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound involves a series of enzymatic steps, starting from the precursor fatty acids, myristic acid and arachidonic acid.

Synthesis of Precursors

Myristoleic Acid Synthesis: Myristoleic acid (14:1 n-5) is an uncommon monounsaturated fatty acid. It is primarily biosynthesized from its saturated counterpart, myristic acid (14:0), by the action of the enzyme Stearoyl-CoA Desaturase-1 (SCD1) . This enzyme introduces a double bond at the delta-9 position of the fatty acyl-CoA.

Arachidonic Acid: Arachidonic acid (20:4 n-6) is an essential polyunsaturated fatty acid in mammals and is typically obtained from the diet or synthesized from linoleic acid through a series of desaturation and elongation reactions.

Activation of Fatty Acids

Before they can be utilized in the biosynthetic pathway, both myristoleic acid and arachidonic acid must be activated to their coenzyme A (CoA) thioesters. This reaction is catalyzed by Acyl-CoA Synthetases (ACS) . Specifically, Arachidonoyl-CoA Synthetase shows a preference for arachidonic acid.

The Two-Step Wax Ester Biosynthesis Pathway

The core pathway for the synthesis of this compound from its activated precursors is a two-step process catalyzed by two key enzymes:

  • Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the NADPH-dependent reduction of a fatty acyl-CoA, in this case, myristoleoyl-CoA, to its corresponding fatty alcohol, myristoleyl alcohol. Some bacterial systems may utilize a two-step reduction involving a fatty aldehyde intermediate.

  • Wax Synthase (WS) / Acyl-CoA:Diacylglycerol Acyltransferase (DGAT): This enzyme facilitates the final esterification step. It transfers the arachidonoyl group from arachidonoyl-CoA to the hydroxyl group of myristoleyl alcohol, forming the wax ester this compound and releasing coenzyme A. Many wax synthases are bifunctional and can also catalyze the synthesis of triacylglycerols (TAGs), and are thus referred to as WS/DGAT enzymes.

The following diagram illustrates the complete biosynthetic pathway:

Myristoleyl_Arachidonate_Biosynthesis Myristic_Acid Myristic Acid ACS1 Acyl-CoA Synthetase Myristic_Acid->ACS1 Myristoyl_CoA Myristoyl-CoA SCD1 Stearoyl-CoA Desaturase-1 (SCD1) Myristoyl_CoA->SCD1 Myristoleic_Acid Myristoleic Acid Myristoleic_Acid->ACS1 Myristoleoyl_CoA Myristoleoyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) Myristoleoyl_CoA->FAR Arachidonic_Acid Arachidonic Acid ACS2 Acyl-CoA Synthetase Arachidonic_Acid->ACS2 Arachidonoyl_CoA Arachidonoyl-CoA WS Wax Synthase (WS) / WS/DGAT Arachidonoyl_CoA->WS ACS1->Myristoyl_CoA SCD1->Myristoleoyl_CoA ACS2->Arachidonoyl_CoA Myristoleyl_Alcohol Myristoleyl Alcohol FAR->Myristoleyl_Alcohol NADP NADP+ FAR->NADP Myristoleyl_Arachidonate This compound WS->Myristoleyl_Arachidonate CoA_out CoA WS->CoA_out Myristoleyl_Alcohol->WS NADPH NADPH NADPH->FAR

Biosynthesis of this compound.

Key Enzymes and Their Properties

The synthesis of this compound is dependent on the activity and substrate specificity of the enzymes involved.

Fatty Acyl-CoA Reductases (FARs)

FARs are a diverse family of enzymes that exhibit varying substrate specificities. Mammalian FARs, for instance, can act on fatty acyl-CoAs of different chain lengths and degrees of saturation. The selection of an appropriate FAR is crucial for the efficient production of myristoleyl alcohol.

Wax Synthases (WS) and WS/DGATs

Wax synthases catalyze the final esterification step. Several types of wax synthases have been identified, including those from mammals, plants (like jojoba), and bacteria. These enzymes often display broad substrate specificity.

  • Mammalian Wax Synthases (e.g., mouse AWAT2): These enzymes can utilize a range of fatty alcohols (typically < C20) and fatty acyl-CoAs (preferring shorter chains like C10-C16). They show a preference for unsaturated fatty alcohols.[1][2]

  • Bacterial WS/DGATs (e.g., from Marinobacter hydrocarbonoclasticus): These enzymes are known to have broad substrate specificity, accepting a variety of fatty alcohols and fatty acyl-CoAs, including unsaturated ones. The enzyme from M. hydrocarbonoclasticus (MhWS2) shows high activity with C14:0, C18:1, C18:0, C12:0, and C16:0-CoA and saturated C10-C16 fatty alcohols.[3][4]

Enzyme/FamilyPreferred Acyl-CoA SubstratesPreferred Alcohol SubstratesReference(s)
Mouse Wax Synthase (AWAT2)C10:0-C16:0< C20, unsaturated > saturated[1][2]
Jojoba Wax SynthaseC14:0-C24:0 (preference for C20:1)C18:1[5]
Acinetobacter baylyi WS/DGATC14:0, C16:0C14:0-C18:0[5]
Marinobacter hydrocarbonoclasticus WS (MhWS2)C12:0, C14:0, C16:0, C18:0, C18:1Saturated C10-C16[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of this compound.

Synthesis of Precursors

Protocol 4.1.1: Enzymatic Synthesis of Myristoleoyl-CoA

This protocol is based on the general method for acyl-CoA synthesis using an acyl-CoA synthetase.

Materials:

  • Myristoleic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Acyl-CoA Synthetase (commercially available or purified)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Radiolabeled myristoleic acid (e.g., [¹⁴C]myristoleic acid) for quantification

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, CoA, and Triton X-100.

  • Add radiolabeled myristoleic acid (bound to BSA if necessary to improve solubility).

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a mixture of isopropanol, heptane, and phosphoric acid.

  • Separate the aqueous and organic phases by centrifugation. The myristoleoyl-CoA will be in the aqueous phase.

  • Quantify the amount of synthesized myristoleoyl-CoA by scintillation counting of the aqueous phase.

Protocol 4.1.2: Enzymatic Synthesis of Myristoleyl Alcohol

This protocol describes the synthesis of myristoleyl alcohol from myristoleoyl-CoA using a Fatty Acyl-CoA Reductase (FAR).

Materials:

  • Myristoleoyl-CoA (from Protocol 4.1.1)

  • NADPH

  • Fatty Acyl-CoA Reductase (expressed and purified from a suitable host, e.g., E. coli)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and myristoleoyl-CoA.

  • Add the purified FAR enzyme.

  • Initiate the reaction by adding NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • The rate of the reaction can be calculated using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • For preparative synthesis, the reaction can be scaled up and the myristoleyl alcohol product can be extracted with an organic solvent like hexane (B92381) and purified by chromatography.

Wax Synthase Activity Assay

The activity of wax synthase can be measured using either radioactive or non-radioactive methods.

Protocol 4.2.1: Radioactive Wax Synthase Assay

This is a highly sensitive method to determine enzyme activity.

Materials:

  • Enzyme source (e.g., microsomal fraction from cells expressing the wax synthase)

  • [¹⁴C]Arachidonoyl-CoA (or other radiolabeled fatty acyl-CoA)

  • Myristoleyl alcohol

  • Reaction buffer (e.g., 50 mM NaH₂PO₄-NaOH, pH 7.5, 300 mM NaCl)

  • Chloroform (B151607) for lipid extraction

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, enzyme source (e.g., 100 µg of crude protein extract), myristoleyl alcohol, and [¹⁴C]arachidonoyl-CoA.

  • Incubate the reaction at 35°C for 30 minutes.

  • Stop the reaction by adding chloroform and vortexing thoroughly.

  • Centrifuge to separate the phases and collect the lower chloroform phase containing the lipids.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate the this compound from the unreacted substrates.

  • Visualize the radiolabeled product by autoradiography.

  • Scrape the silica (B1680970) gel corresponding to the wax ester spot and quantify the radioactivity using a scintillation counter to determine the specific activity of the enzyme.

The following diagram illustrates the workflow for the radioactive wax synthase assay:

Radioactive_WS_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Enzyme, Myristoleyl Alcohol, [14C]Arachidonoyl-CoA) Start->Prepare_Mixture Incubate Incubate at 35°C for 30 min Prepare_Mixture->Incubate Stop_Reaction Stop Reaction (add Chloroform) Incubate->Stop_Reaction Extract_Lipids Extract Lipids (collect Chloroform phase) Stop_Reaction->Extract_Lipids TLC_Separation TLC Separation (Hexane:Diethyl Ether:Acetic Acid) Extract_Lipids->TLC_Separation Visualize Visualize (Autoradiography) TLC_Separation->Visualize Quantify Quantify Radioactivity (Scintillation Counting) Visualize->Quantify End End Quantify->End

Radioactive Wax Synthase Assay Workflow.

Protocol 4.2.2: Non-Radioactive Wax Synthase Assay (Coupled Assay)

This assay measures the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.

Materials:

  • Enzyme source

  • Myristoleyl alcohol

  • Arachidonoyl-CoA

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) or other thiol-reactive probe

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, enzyme source, myristoleyl alcohol, and arachidonoyl-CoA.

  • Add DTNB to the reaction mixture.

  • Monitor the increase in absorbance at 412 nm (for DTNB) as CoA is released and reacts with the probe.

  • The rate of the reaction can be calculated from the rate of change in absorbance.

Analysis of this compound

Protocol 4.3.1: Thin-Layer Chromatography (TLC) of Wax Esters

TLC is a simple and effective method for the qualitative analysis and purification of wax esters.

Materials:

  • Lipid extract containing this compound

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether, 94:6, v/v)

  • Iodine vapor or other visualization reagent

Procedure:

  • Spot the lipid extract onto a TLC plate.

  • Develop the plate in a chamber saturated with the developing solvent.

  • Allow the solvent front to reach near the top of the plate.

  • Remove the plate and allow it to dry.

  • Visualize the separated lipids by placing the plate in a chamber with iodine vapor. Wax esters will appear as brown spots. The Rf value for wax esters in this system is typically around 0.64.

Protocol 4.3.2: Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

GC-MS is a powerful technique for the identification and quantification of intact wax esters.

Materials:

  • Purified this compound sample

  • Internal standard (e.g., a wax ester with a different chain length not present in the sample)

  • Solvent for dissolution (e.g., hexane, toluene)

  • Gas chromatograph with a high-temperature capillary column (e.g., DB-1 HT) coupled to a mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the wax ester sample and a known amount of the internal standard in a suitable organic solvent to a final concentration of 0.1–1.0 mg/mL.[6]

  • GC-MS Instrumentation and Conditions:

    • Injector and Detector Temperatures: Set to a high temperature, e.g., 390°C.[7]

    • Column Temperature Program: A typical program would be: start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.[7]

    • Injection: Inject 1 µL of the sample.[7]

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-850.[7]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion

The biosynthesis of this compound is a specialized branch of lipid metabolism, relying on the coordinated action of several key enzymes. This technical guide has outlined the core pathway, provided insights into the properties of the involved enzymes, and detailed essential experimental protocols. While specific kinetic data for the synthesis of this compound remains an area for future investigation, the information presented here provides a solid foundation for researchers and drug development professionals to explore this pathway further. The methodologies described will be instrumental in characterizing novel enzymes, optimizing production systems, and elucidating the biological roles of this unique wax ester.

References

Endogenous N-Acylethanolamines: A Technical Guide to Their Cellular Roles and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylethanolamines (NAEs) represent a class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes, including neurotransmission, inflammation, and energy metabolism. These molecules are fatty acid amides of ethanolamine (B43304), with the most extensively studied member being N-arachidonoylethanolamine (anandamide), an endogenous ligand for cannabinoid receptors. This technical guide provides an in-depth overview of the endogenous roles of NAEs, with a focus on their biosynthesis, signaling pathways, and metabolism. Detailed experimental protocols for their quantification and the analysis of their cellular functions are presented, alongside quantitative data to support our understanding of their biological activities. Visualizations of key pathways and experimental workflows are included to facilitate a comprehensive understanding of these multifaceted lipid mediators.

Introduction

Endogenous N-acylethanolamines (NAEs) are a family of lipid mediators derived from cell membrane phospholipids.[1] They consist of a fatty acid linked to an ethanolamine headgroup via an amide bond.[2] The biological activity of NAEs is largely determined by the nature of their acyl chain.[1] For instance, N-arachidonoylethanolamine (anandamide), which contains the polyunsaturated fatty acid arachidonic acid, is a key player in the endocannabinoid system.[3] Other NAEs, such as N-oleoylethanolamine (OEA) and N-palmitoylethanolamine (PEA), do not bind to cannabinoid receptors with high affinity but exert their effects through other targets, such as peroxisome proliferator-activated receptors (PPARs).[2] This guide will primarily focus on the archetypal NAE, anandamide (B1667382), to illustrate the core principles of NAE biology, while also drawing parallels to other members of this lipid family.

Biosynthesis and Metabolism of N-Acylethanolamines

The cellular levels of NAEs are tightly regulated by the coordinated action of synthetic and degradative enzymes. Unlike classical neurotransmitters, NAEs are not stored in vesicles but are synthesized "on-demand" in response to physiological or pathological stimuli.

Biosynthesis

The primary route for NAE biosynthesis begins with the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE) and a phospholipid donor of the acyl chain. This reaction is catalyzed by a Ca2+-dependent N-acyltransferase.[1] NAPE is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[1] Alternative pathways for NAE formation have also been identified, providing redundancy and context-specific regulation of NAE levels.[2]

Degradation

The biological actions of NAEs are terminated by enzymatic hydrolysis. The primary enzyme responsible for the degradation of anandamide is fatty acid amide hydrolase (FAAH), which breaks down anandamide into arachidonic acid and ethanolamine.[2] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to the degradation of certain NAEs.[1] The inhibition of these enzymes has emerged as a promising therapeutic strategy for augmenting endogenous NAE signaling.

Table 1: Key Enzymes in N-Acylethanolamine Metabolism

EnzymeFunctionSubstrate(s)Product(s)Cellular Location
N-Acyltransferase (NAT)BiosynthesisPhosphatidylethanolamine (PE), PhospholipidN-Acyl-phosphatidylethanolamine (NAPE)Membrane
NAPE-Phospholipase D (NAPE-PLD)BiosynthesisN-Acyl-phosphatidylethanolamine (NAPE)N-Acylethanolamine (NAE), Phosphatidic acidMembrane
Fatty Acid Amide Hydrolase (FAAH)DegradationN-Arachidonoylethanolamine (Anandamide), other NAEsFatty acid, EthanolamineEndoplasmic Reticulum
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)DegradationN-Palmitoylethanolamine (PEA), other NAEsFatty acid, EthanolamineLysosomes

Signaling Pathways of N-Acylethanolamines

NAEs exert their biological effects by interacting with a variety of cellular targets, including G protein-coupled receptors and ion channels.

Cannabinoid Receptor-Dependent Signaling

Anandamide is a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids, as well as modulating pain, appetite, and memory. CB2 receptors are primarily found on immune cells and are involved in the regulation of inflammatory responses. The binding of anandamide to these receptors initiates a cascade of intracellular signaling events, typically involving the inhibition of adenylyl cyclase and the modulation of ion channels.

Cannabinoid Receptor-Independent Signaling

Several NAEs, including OEA and PEA, do not bind to cannabinoid receptors with high affinity but instead activate PPARα, a nuclear receptor that regulates lipid metabolism and inflammation.[2] Anandamide has also been shown to interact with transient receptor potential (TRP) channels, such as TRPV1, which are involved in pain and temperature sensation.

cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC CB2 CB2 Receptor CB2->AC TRPV1 TRPV1 Channel NAPE_PLD NAPE-PLD Anandamide_extra Anandamide NAPE_PLD->Anandamide_extra FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Anandamide_intra Anandamide Anandamide_intra->FAAH Degradation PPARa PPARα Anandamide_intra->PPARa cAMP ↓ cAMP AC->cAMP Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARa->Gene_Expression NAPE NAPE NAPE->NAPE_PLD Hydrolysis Anandamide_extra->CB1 Anandamide_extra->CB2 Anandamide_extra->TRPV1 Anandamide_extra->Anandamide_intra Transport

Signaling pathways of N-arachidonoylethanolamine (anandamide).

Experimental Protocols

The accurate quantification of NAEs and the elucidation of their cellular functions require specialized analytical techniques and experimental assays.

Extraction and Quantification of N-Acylethanolamines

The analysis of NAEs from biological samples is challenging due to their low abundance and lipophilic nature. A common workflow involves lipid extraction followed by solid-phase extraction (SPE) for sample cleanup and enrichment. Quantification is typically performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Protocol: Solid-Phase Extraction of NAEs from Plasma

  • Sample Preparation: To 200 µL of plasma, add 300 µL of TRIS buffer and 2 mL of toluene (B28343) containing deuterated internal standards (e.g., d4-AEA).[4]

  • Liquid-Liquid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column with 5 mL of methanol (B129727) followed by 2.5 mL of water.[4]

    • Load the organic phase from the liquid-liquid extraction onto the column.

    • Wash the column with 2.5 mL of water.

    • Elute the NAEs with a series of increasing methanol concentrations (e.g., 40%, 60%, 75%, 85%, and 100%).[4]

  • Sample Reconstitution: Evaporate the eluates under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.

Assaying NAE-Related Enzyme Activity

The activity of enzymes involved in NAE metabolism, such as FAAH, can be determined using in vitro assays with either radiolabeled or fluorescent substrates.

Protocol: FAAH Activity Assay

  • Enzyme Source: Prepare cell or tissue homogenates or use recombinant FAAH.

  • Substrate: Use a commercially available fluorogenic FAAH substrate.

  • Reaction: Incubate the enzyme source with the substrate in an appropriate buffer at 37°C.

  • Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the FAAH activity.

start Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., with Toluene) start->extraction spe Solid-Phase Extraction (SPE) (C18 column) extraction->spe analysis LC-MS/MS Analysis spe->analysis quantification Quantification of NAEs analysis->quantification

Workflow for the extraction and quantification of NAEs.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of anandamide with its primary receptor and its accumulation in cells.

Table 2: Quantitative Parameters of Anandamide

ParameterValueSystem/AssayReference
CB1 Receptor Binding Affinity (Ki)89 nMRat brain synaptosomes[5]
Cellular Accumulation (Km)41 ± 15 µMCerebellar granule neurons[6]
Cellular Accumulation (Vmax)0.61 ± 0.04 nmol/min/10^6 cellsCerebellar granule neurons[6]

Conclusion

N-acylethanolamines are a critical class of endogenous lipid mediators with diverse physiological functions. Their signaling pathways, particularly that of the endocannabinoid anandamide, are complex and tightly regulated. The continued development of advanced analytical techniques and experimental models will further our understanding of the intricate roles of NAEs in health and disease, paving the way for novel therapeutic interventions targeting this fascinating family of lipids.

References

The Intersection of Myristoylation and Arachidonic Acid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and biological significance of lipids at the crossroads of myristoylation and arachidonic acid metabolism. While the specific ester "myristoleyl arachidonate" is commercially available, its presence and functional role in biological systems are not extensively documented in scientific literature. Therefore, this guide will focus on the well-established interplay between protein myristoylation and the arachidonic acid cascade, a critical nexus in cellular signaling and inflammatory processes.

Introduction: A Tale of Two Fatty Acids

Myristic acid, a saturated 14-carbon fatty acid, and arachidonic acid, a 20-carbon polyunsaturated fatty acid, are key players in cellular biology. Myristic acid is notably involved in protein myristoylation, a co-translational lipid modification that anchors proteins to cellular membranes. Arachidonic acid is a crucial component of membrane phospholipids (B1166683) and serves as the precursor to a vast array of potent signaling molecules, the eicosanoids. The convergence of these two pathways represents a fascinating area of study with implications for inflammation, immunity, and cancer biology.

Physicochemical Properties

A comprehensive understanding of the constituent fatty acids is fundamental. The table below summarizes their key properties.

PropertyMyristic AcidArachidonic Acid
Systematic Name Tetradecanoic acid(5Z,8Z,11Z,14Z)-Icosatetraenoic acid
Molecular Formula C14H28O2C20H32O2
Molecular Weight 228.37 g/mol 304.47 g/mol
Melting Point 54.4 °C (129.9 °F)-49.5 °C (-57.1 °F)
Boiling Point 326.2 °C (619.2 °F)169-171 °C (336-340 °F) at 0.15 mmHg
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, soluble in ethanol, ether, acetone

The Biological Nexus: Protein Myristoylation and Arachidonic Acid Metabolism

The connection between myristoylation and arachidonic acid signaling is particularly evident in immune cells like macrophages. Bacterial lipopolysaccharides (LPS) can induce the myristoylation of specific proteins, a process that appears to "prime" the cell for an enhanced response to stimuli that trigger the arachidonic acid cascade.[1][2]

One key example is the myristoylation of a 68 kDa protein kinase C (PKC) substrate.[1][2] This modification facilitates its translocation to the cell membrane. Upon cellular activation, this membrane-associated protein is more efficiently phosphorylated by PKC, leading to an amplified mobilization and oxygenation of arachidonic acid to produce inflammatory mediators.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway linking LPS-induced myristoylation to the potentiation of the arachidonic acid cascade.

Myristoylation_Arachidonate_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol LPS LPS TLR4 TLR4 LPS->TLR4 Binds NMT N-myristoyl- transferase TLR4->NMT Activates Signaling Cascade Leading to PKC_mem PKC Myr_Protein_mem Myristoylated 68 kDa Protein PKC_mem->Myr_Protein_mem Phosphorylates Myr_Protein_mem->PKC_mem Associates PLA2 PLA2 Myr_Protein_mem->PLA2 Activates Membrane_PL Membrane Phospholipids PLA2->Membrane_PL Hydrolyzes AA Arachidonic Acid Membrane_PL->AA Releases Myristoyl_CoA Myristoyl-CoA Protein_68kDa 68 kDa Protein NMT->Myr_Protein_mem PKC_cyto PKC PKC_cyto->PKC_mem Translocates upon Cell Activation Eicosanoids Eicosanoids AA->Eicosanoids Metabolized by COX/LOX

Caption: LPS-induced myristoylation promoting arachidonic acid metabolism.

Experimental Protocols

Isolation and Analysis of Arachidonate (B1239269) Esters

The isolation of lipid esters from biological samples requires careful handling to prevent degradation and artifact formation.

Objective: To extract and isolate fatty acid esters, such as this compound, from biological tissues or cells.

Materials:

  • Homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 75:5:1)

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Homogenization: Homogenize the tissue sample in a chloroform/methanol (2:1, v/v) mixture.

  • Lipid Extraction (Folch Method):

    • Add 0.9% NaCl solution to the homogenate to create a biphasic system and vortex thoroughly.

    • Centrifuge to separate the layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Purification by TLC:

    • Resuspend the lipid extract in a small volume of chloroform.

    • Spot the extract onto a silica (B1680970) gel TLC plate.

    • Develop the plate in a chamber containing the developing solvent.

    • Visualize the lipid spots (e.g., with iodine vapor or specific stains).

    • Scrape the band corresponding to the desired ester.

    • Elute the ester from the silica gel with chloroform/methanol.

  • Analysis by GC-MS:

    • The isolated ester can be directly analyzed or first transesterified to fatty acid methyl esters (FAMEs) for easier analysis.

    • Inject the sample into the GC-MS to identify and quantify the fatty acid components based on their retention times and mass spectra.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the isolation and analysis of fatty acid esters.

Lipid_Extraction_Workflow Start Biological Sample (Tissue or Cells) Homogenize Homogenization in Chloroform:Methanol (2:1) Start->Homogenize Extract Liquid-Liquid Extraction (Folch Method) Homogenize->Extract Dry Drying and Solvent Evaporation Extract->Dry TLC Purification by Thin-Layer Chromatography Dry->TLC Elute Elution of Ester Band TLC->Elute Analyze Analysis by GC-MS Elute->Analyze End Identification and Quantification Analyze->End

Caption: Workflow for fatty acid ester isolation and analysis.

Conclusion and Future Directions

The study of "this compound" and related lipid esters is still in its infancy. While the direct biological functions of this specific molecule remain to be elucidated, the established connection between protein myristoylation and the arachidonic acid cascade provides a robust framework for future research. Investigating whether this compound is a naturally occurring lipid, under what conditions it is synthesized, and its potential role as a signaling molecule or a stable intermediate are exciting avenues for exploration. The methodologies outlined in this guide provide a starting point for researchers to delve into this complex and promising area of lipid biology.

References

The Divergent Fates of Arachidonate: A Technical Comparison of Myristoleyl Arachidonate and Arachidonic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic pathways of the well-characterized inflammatory precursor, arachidonic acid, and the lesser-known ester, myristoleyl arachidonate (B1239269). By dissecting their enzymatic processing and subsequent signaling cascades, this document provides a comprehensive resource for researchers in inflammation, lipid biology, and pharmacology.

Introduction: The Arachidonate Backbone in Cellular Signaling

Arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid, is a pivotal player in cellular signaling, primarily as the precursor to a vast array of potent lipid mediators collectively known as eicosanoids.[1] These molecules are critical regulators of inflammation, immunity, cardiovascular function, and cancer progression.[2] AA is typically esterified in the sn-2 position of membrane phospholipids (B1166683) and is released in response to cellular stimuli by the action of phospholipase A2 (PLA2).[1] In contrast, myristoleyl arachidonate is a simple ester formed between myristoleic acid (a 14-carbon monounsaturated omega-5 fatty acid) and arachidonic acid. Its metabolic significance is likely tied to its potential as a storage and delivery form of these two bioactive fatty acids.

Proposed Metabolism of this compound

Direct studies on the metabolism of this compound are scarce in scientific literature. However, based on its chemical structure as a fatty acid ester, its metabolic initiation is inferred to be the hydrolysis of the ester bond, yielding free myristoleic acid and free arachidonic acid. This cleavage is likely catalyzed by non-specific cellular lipases or esterases that act on a variety of lipid substrates.

Enzymatic Hydrolysis

A variety of hydrolases present in mammalian cells possess the capability to cleave ester bonds. Carboxylester hydrolases, a broad class of enzymes, are responsible for the hydrolysis of carboxylic ester bonds.[3] Lipases, a subclass of these esterases, are specialized in acting on water-insoluble lipid substrates.[3][4] While specific lipases show preference for triglycerides, diglycerides, or monoglycerides, their substrate specificity can be broad, and it is plausible that they could hydrolyze this compound.

dot

Myristoleyl_Arachidonate_Hydrolysis cluster_products Hydrolysis Products MA This compound Enzyme Cellular Lipases / Esterases MA->Enzyme AA Arachidonic Acid Enzyme->AA MyA Myristoleic Acid Enzyme->MyA

Caption: Proposed enzymatic hydrolysis of this compound.

Metabolism of Myristoleic Acid

Once liberated, myristoleic acid (9-tetradecenoic acid) can enter its own metabolic and signaling pathways. It is known to be synthesized from myristic acid by stearoyl-CoA desaturase-1.[5] Myristoleic acid has been shown to possess various biological activities, including cytotoxic effects on prostate cancer cells and the ability to modulate the gut microbiome.[2] It can also be a substrate for cytochrome P450 enzymes.[2]

Arachidonic Acid Metabolism: The Eicosanoid Cascade

The metabolic fate of arachidonic acid is extensively studied and proceeds via three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[2]

Cyclooxygenase (COX) Pathway

The COX pathway, mediated by the enzymes COX-1 and COX-2, converts arachidonic acid into prostaglandins (B1171923) and thromboxanes.[6] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation.[6]

dot

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin (B15479496) H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins PG Synthases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes TX Synthase Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin PGI Synthase

Caption: The Cyclooxygenase (COX) pathway of arachidonic acid metabolism.

Lipoxygenase (LOX) Pathway

The LOX pathway involves a family of enzymes (5-LOX, 12-LOX, 15-LOX) that introduce molecular oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to hydroxyeicosatetraenoic acids (HETEs), leukotrienes, and lipoxins.[7] Leukotrienes are potent pro-inflammatory mediators, while lipoxins are involved in the resolution of inflammation.

dot

LOX_Pathway AA Arachidonic Acid LOX 5-LOX, 12-LOX, 15-LOX AA->LOX HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes (e.g., LTB4, LTC4) HPETEs->Leukotrienes Lipoxins Lipoxins (e.g., LXA4) HPETEs->Lipoxins HETEs HETEs HPETEs->HETEs

Caption: The Lipoxygenase (LOX) pathway of arachidonic acid metabolism.

Cytochrome P450 (CYP450) Pathway

The CYP450 monooxygenases metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and additional HETEs.[8] EETs generally possess anti-inflammatory, vasodilatory, and pro-angiogenic properties.[9][10]

dot

CYP450_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenases & Hydroxylases AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs HETEs Hydroxyeicosatetraenoic Acids (HETEs) CYP450->HETEs

Caption: The Cytochrome P450 (CYP450) pathway of arachidonic acid metabolism.

Quantitative Comparison of Arachidonic Acid Metabolites

The relative production of different eicosanoids from arachidonic acid is highly dependent on the cell type, the nature of the stimulus, and the expression profile of the metabolizing enzymes. The following tables provide illustrative quantitative data on the distribution of AA metabolites in different biological contexts.

Table 1: Distribution of Arachidonic Acid Metabolites by Different Rat Cytochrome P450 Isoforms. [11][12]

CYP450 IsoformMajor Metabolite ClassPercentage of Total Metabolites
CYP1A1ω-1→4 HETEs88.7%
CYP1A2ω-1→4 HETEs62.7%
CYP2C11EETs61.3%
CYP2C6Mid-chain HETEs48.3%
CYP2C6EETs29.4%

Table 2: Illustrative Concentrations of Eicosanoids in Human Serum, Sputum, and BALF. [13]

EicosanoidSerum (ng/mL)Sputum (ng/mL)BALF (ng/mL)
PGE20.5 - 5.01.0 - 20.00.1 - 2.0
LTB40.1 - 2.00.5 - 10.00.05 - 1.0
TXB21.0 - 20.0Not typically measuredNot typically measured
5-HETE0.2 - 3.01.0 - 15.00.1 - 1.5
12-HETE0.5 - 10.02.0 - 25.00.2 - 3.0
15-HETE0.5 - 8.01.0 - 20.00.2 - 2.5

Note: These values are approximate and can vary significantly based on individual physiological status and analytical methodology.

Signaling Pathways of Arachidonic Acid Metabolites

Eicosanoids exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[3][14] The activation of these receptors triggers intracellular signaling cascades that ultimately mediate the physiological or pathological response.

Prostaglandin Receptor Signaling

Prostaglandins bind to a family of prostanoid receptors (DP, EP, FP, IP, and TP), which can couple to Gs, Gi, or Gq proteins, leading to modulation of cAMP levels or intracellular calcium mobilization.[15][16]

dot

Prostaglandin_Signaling PGE2 PGE2 EP_R EP Receptors (EP1-4) PGE2->EP_R G_protein Gq / Gs / Gi EP_R->G_protein PLC PLC G_protein->PLC Gq AC Adenylyl Cyclase G_protein->AC Gs / Gi IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA Response Cellular Response (Inflammation, Pain) Ca_PKC->Response PKA->Response

Caption: Simplified prostaglandin E2 (PGE2) signaling pathways.

Leukotriene Receptor Signaling

Leukotrienes signal through BLT and CysLT receptors.[1][17] LTB4 is a potent chemoattractant for neutrophils, acting via BLT receptors coupled to Gi and Gq proteins.[18] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) act on CysLT receptors to mediate bronchoconstriction and vascular permeability.[19]

dot

Leukotriene_Signaling LTB4 LTB4 BLT_R BLT Receptors LTB4->BLT_R Gi_Gq Gi / Gq BLT_R->Gi_Gq PLC_AC PLC / Adenylyl Cyclase Gi_Gq->PLC_AC Ca_cAMP ↑ Ca2+ / ↓ cAMP PLC_AC->Ca_cAMP Chemotaxis Chemotaxis Ca_cAMP->Chemotaxis CysLTs CysLTs CysLT_R CysLT Receptors CysLTs->CysLT_R Gq Gq CysLT_R->Gq PLC2 PLC Gq->PLC2 IP3_DAG2 IP3 + DAG PLC2->IP3_DAG2 Ca_PKC2 ↑ Ca2+ / PKC Activation IP3_DAG2->Ca_PKC2 Bronchoconstriction Bronchoconstriction Ca_PKC2->Bronchoconstriction

Caption: Overview of leukotriene B4 (LTB4) and cysteinyl leukotriene (CysLT) signaling.

Experimental Protocols

Quantification of Eicosanoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids in biological samples.[2][13]

Objective: To quantify the levels of various eicosanoids in a biological matrix (e.g., plasma, cell culture supernatant).

Materials:

  • Biological sample (e.g., 500 µL plasma)

  • Internal standard mixture (containing deuterated standards of the eicosanoids of interest)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add 10 µL of the internal standard mixture to the sample.

    • For plasma or serum, perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

    • For cell culture supernatant, protein precipitation may be sufficient.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the eicosanoids with an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the eicosanoids using a suitable C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Detect and quantify the eicosanoids using multiple reaction monitoring (MRM) in negative ion mode.

dot

LCMS_Workflow Sample Biological Sample IS Add Internal Standards Sample->IS Extraction Protein Precipitation & Solid-Phase Extraction IS->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: General workflow for LC-MS/MS-based eicosanoid analysis.

In Vitro Cyclooxygenase (COX) Activity Assay

This protocol describes a colorimetric assay to measure the peroxidase activity of COX-1 and COX-2.[20][21]

Objective: To determine the activity of COX enzymes in a sample and to screen for potential inhibitors.

Materials:

  • COX Assay Buffer

  • Heme

  • COX-1 or COX-2 enzyme preparation

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and the COX enzyme.

    • For inhibitor screening, add the test compound to the wells.

  • Incubation:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).

  • Reaction Initiation:

    • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of increase in absorbance is proportional to the COX peroxidase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • For inhibitor screening, calculate the percentage of inhibition relative to a vehicle control.

Conclusion

The metabolism of this compound is predicted to serve as a source of free arachidonic acid and myristoleic acid, which then enter their respective and distinct metabolic and signaling pathways. The subsequent metabolism of arachidonic acid via the COX, LOX, and CYP450 pathways generates a complex array of eicosanoids with often opposing biological activities. Understanding the intricate regulation of these pathways and the signaling cascades they initiate is paramount for the development of novel therapeutic strategies for a wide range of inflammatory and other diseases. The experimental protocols detailed herein provide a robust framework for the investigation of these critical lipid mediator pathways.

References

Myristoleyl Arachidonate in Lipid Membrane Composition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Myristoleyl Arachidonate (B1239269), a wax ester composed of myristoleic acid and arachidonic acid, and its potential role in the composition and function of lipid membranes. While direct experimental data on Myristoleyl Arachidonate within biological membranes is currently unavailable in scientific literature, this document synthesizes the known properties of its constituent fatty acids and the general characteristics of wax esters to hypothesize its behavior and significance. This guide is intended for researchers, scientists, and drug development professionals interested in lipid biochemistry, membrane biophysics, and novel therapeutic targets. We will delve into the individual roles of myristoleic acid and arachidonic acid in modulating membrane fluidity and signaling, as well as the established functions of protein myristoylation. Detailed experimental protocols for studying lipid behavior in membranes and diagrams of relevant signaling pathways are provided to facilitate future research in this area.

Introduction to this compound

This compound is a wax ester, a type of neutral lipid formed from the esterification of a fatty alcohol (myristoleyl alcohol, derived from myristoleic acid) and a fatty acid (arachidonic acid). Its chemical name is (9Z)-9-Tetradecen-1-yl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate, and it is identified by the CAS number 2692623-70-2. Another related compound, Myristyl Arachidonate (CAS 683274-21-7), is an ester of the saturated myristic acid and arachidonic acid.

Wax esters are generally known for their roles in energy storage and as hydrophobic, protective coatings on the surfaces of plants and insects[1][2][3]. While not typically considered primary components of cellular membranes in mammals, their presence in some microorganisms within the cell envelope suggests they may play a role in modulating membrane fluidity[4]. The highly nonpolar nature of wax esters would likely lead to their partitioning into the hydrophobic core of the lipid bilayer, should they be present.

Given the absence of direct research on this compound in lipid membranes, this guide will explore the well-documented effects of its constituent parts: myristoleic acid and arachidonic acid.

The Constituent Molecules: Properties and Functions

The behavior of this compound within a lipid membrane can be inferred from the physicochemical properties of its two constituent fatty acid chains.

Myristoleic Acid

Myristoleic acid (9-tetradecenoic acid) is a 14-carbon monounsaturated omega-5 fatty acid. It is biosynthesized from myristic acid by the enzyme stearoyl-CoA desaturase-1[5]. While less common in nature than other fatty acids, it is found in the seed oil of plants from the Myristicaceae family[5]. Myristoylation, the attachment of a myristoyl group (from myristic acid) to the N-terminal glycine (B1666218) of proteins, is a crucial lipid modification that facilitates weak and reversible protein-membrane and protein-protein interactions[6]. This process is vital for targeting proteins to membranes and for their role in various signal transduction pathways[6][7].

Arachidonic Acid

Arachidonic acid (ARA) is a 20-carbon polyunsaturated omega-6 fatty acid with four cis-double bonds[8]. It is an abundant component of the phospholipids (B1166683) of cell membranes, particularly in the sn-2 position[9]. The presence of multiple double bonds gives ARA a kinked structure, which increases membrane fluidity and flexibility[9][10]. Beyond its structural role, ARA is a key precursor to a vast array of signaling molecules called eicosanoids (prostaglandins, thromboxanes, leukotrienes), which are involved in inflammation, immunity, and central nervous system functions[8][11]. The release of arachidonic acid from membrane phospholipids by phospholipase A2 is a critical step in initiating these signaling cascades[11][12][13].

Hypothesized Role of this compound in Lipid Membranes

Based on the properties of its components and the general nature of wax esters, we can hypothesize the following effects of this compound on lipid membrane composition and function:

  • Partitioning into the Bilayer Core: As a neutral, hydrophobic molecule, this compound would be expected to reside deep within the hydrophobic core of the lipid bilayer, minimizing its contact with the aqueous environment.

  • Disruption of Lipid Packing: The bulky and flexible nature of the arachidonate chain, combined with the monounsaturated myristoleyl chain, would likely disrupt the ordered packing of neighboring phospholipid acyl chains.

  • Modulation of Membrane Fluidity: The presence of the polyunsaturated arachidonate tail would be expected to increase membrane fluidity, similar to the effect of free arachidonic acid[9][10][14]. The extent of this effect would depend on its concentration within the membrane.

  • Influence on Membrane Thickness and Curvature: The insertion of a bulky wax ester into the bilayer could potentially alter local membrane thickness and induce curvature stress, which might influence the activity of membrane-associated proteins.

  • Formation of Lipid Domains: At higher concentrations, it is conceivable that this compound could segregate into specific lipid domains, influencing the lateral organization of the membrane.

Quantitative Data on Constituent Fatty Acids and Membrane Properties

While no quantitative data exists for this compound, the effects of its constituent fatty acids on model membranes have been studied.

Fatty AcidModel SystemMeasured ParameterObserved EffectReference(s)
Arachidonic AcidRat Aortic Myocytes & Human Umbilical Vein Endothelial CellsMembrane Fluidity (Fluorescence Anisotropy of DPH)Increased membrane fluidity in a concentration-dependent manner (1 to 200 µM).[15]
Arachidonic AcidModel Erythrocyte Membrane (MD Simulations)Area per lipid, Order parametersDecreased ordering of the membrane compared to its trans isomer.[16]
Oleic Acid (Monounsaturated)LiposomesMembrane Fluidity (Fluorescence Anisotropy)Increased membrane fluidity.[17]
Polyunsaturated Fatty Acids (PUFAs)Human Mesenchymal Stem Cells, Cultured Human and Rodent CellsMembrane FluidityIncreased membrane fluidity.[14]
Stearic Acid (Saturated)LiposomesMembrane Fluidity (Fluorescence Anisotropy)Decreased membrane fluidity.[17]

Experimental Protocols

To facilitate research into the effects of this compound and other lipids on membrane properties, the following section details common experimental methodologies.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are a widely used model system for studying the biophysical properties of lipid membranes due to their size, which allows for direct visualization with light microscopy.

Protocol: GUV Formation by Electroformation

  • Lipid Film Preparation:

    • Prepare a solution of the desired lipid composition (e.g., DOPC with a certain mole percentage of this compound) in chloroform (B151607) or a chloroform/methanol mixture to a final concentration of 1-2 mg/mL.

    • Spread a small volume (10-20 µL) of the lipid solution evenly onto the conductive surfaces of two indium tin oxide (ITO)-coated glass slides.

    • Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the solvent.

  • Assembly of the Electroformation Chamber:

    • Create a chamber by placing a silicone or Teflon spacer between the two ITO slides, with the conductive sides facing each other.

    • Fill the chamber with a swelling solution, typically a non-ionic solution like sucrose, to avoid high conductivity.

  • Electroformation:

    • Connect the ITO slides to a function generator.

    • Apply a low-frequency AC electric field (e.g., 10 Hz, 1.1 V) for several hours (typically 2-3 hours) at a temperature above the phase transition temperature of the lipid mixture[18].

    • Gradually decrease the frequency and voltage to detach the newly formed vesicles from the electrode surface.

  • Harvesting GUVs:

    • Carefully collect the GUV suspension from the chamber using a pipette with a wide-bore tip to avoid shearing the vesicles[19].

Measurement of Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to quantify the lateral diffusion of fluorescently labeled lipids or proteins within a membrane, providing a direct measure of membrane fluidity[5][20][21].

Protocol: Confocal FRAP on GUVs

  • Sample Preparation:

    • Prepare GUVs as described above, incorporating a small amount (e.g., 0.5 mol%) of a fluorescent lipid probe (e.g., NBD-PE, Atto 647N-DOPE) into the lipid mixture.

    • Immobilize the GUVs on a coverslip, for example, by using a biotin-streptavidin linkage or by coating the surface with a protein like BSA.

  • Image Acquisition Setup:

    • Use a laser scanning confocal microscope equipped with the appropriate lasers and detectors for the chosen fluorescent probe.

    • Define a region of interest (ROI) on the membrane of a GUV.

  • FRAP Experiment:

    • Pre-bleach: Acquire a few images of the ROI at low laser power to establish the initial fluorescence intensity.

    • Photobleach: Irradiate the ROI with a short burst of high-intensity laser light to irreversibly photobleach the fluorophores within that region.

    • Post-bleach: Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Fit the fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf) of the fluorescent probe[22].

Visualization of Relevant Signaling Pathways

The constituent parts of this compound, myristate and arachidonate, are involved in crucial cellular signaling pathways.

Protein N-Myristoylation and Membrane Targeting

Myristoylation is a key post-translational modification that anchors proteins to cellular membranes, often acting as a molecular switch for signal transduction[6][7][23].

Myristoylation_Pathway Nascent_Protein Nascent Polypeptide (Met-Gly-...) MAP Methionine Amino-peptidase Nascent_Protein->MAP Co-translational NMT N-Myristoyl- Transferase (NMT) MAP->NMT exposes N-terminal Glycine Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein catalyzes myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Membrane_Targeting Membrane Targeting Myristoylated_Protein->Membrane_Targeting Membrane Cellular Membrane Signal_Transduction Signal Transduction Membrane->Signal_Transduction interaction with other proteins Membrane_Targeting->Membrane Arachidonic_Acid_Pathway cluster_membrane Cell Membrane Membrane_Phospholipid Membrane Phospholipid (containing Arachidonic Acid) Arachidonic_Acid Free Arachidonic Acid Membrane_Phospholipid->Arachidonic_Acid releases Stimulus External Stimulus (e.g., hormone, cytokine) PLA2 Phospholipase A2 (cPLA2) Stimulus->PLA2 activates PLA2->Membrane_Phospholipid acts on COX Cyclooxygenase (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins, Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes, Lipoxins LOX->Leukotrienes Inflammation Inflammation, Immune Response Prostaglandins->Inflammation Leukotrienes->Inflammation

References

Myristoleyl Arachidonate: A Technical Guide to Its Origins and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl arachidonate (B1239269) is a specific wax ester, a molecule formed from the esterification of myristoleyl alcohol (derived from myristoleic acid) and arachidonic acid. Its chemical synonym is (9Z)-9-Tetradecen-1-yl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate, and its Chemical Abstracts Service (CAS) number is 2692623-70-2. Despite its defined chemical structure, a thorough review of the scientific literature reveals a significant lack of information regarding the natural sources, abundance in tissues, and specific biological functions of Myristoleyl arachidonate. Its availability from chemical suppliers suggests its primary use is as a research chemical.

This guide provides a comprehensive overview of the constituent components of this compound—myristoleic acid and arachidonic acid—as a proxy to understand its potential origins. Furthermore, it details the general biosynthetic pathways for wax esters and provides robust experimental protocols for the extraction and quantification of such molecules from biological matrices. This information is intended to equip researchers with the foundational knowledge and methodologies required to investigate the presence and potential roles of this compound and other rare wax esters.

Natural Sources and Abundance of Constituent Fatty Acids

Given the absence of data on this compound, understanding the distribution of its precursors is crucial.

Myristoleic Acid (14:1 n-5)

Myristoleic acid is a monounsaturated omega-5 fatty acid. It is relatively uncommon in nature compared to other fatty acids.[1]

Natural Sources:

  • Plant-based: The primary sources are the seed oils of plants from the Myristicaceae family, where it can constitute up to 30% of the oil.[1] It is also a component of Saw palmetto (Serenoa repens) extract.[1][2]

  • Animal-based: It is found in many animal depot fats, including butter and milk, though typically in smaller quantities.[2][3][4]

  • Marine organisms: It is present in the fats of various marine animals.[3]

Abundance in Human Tissues: Myristoleic acid is a minor component of human tissues. The table below summarizes its reported abundance.

TissueAbundance (% of total fatty acids)Reference(s)
Adipose Tissue0.3 - 0.7%[4][5]
Adipose TissueHigher in Caucasians than Negroes[6]
Arachidonic Acid (20:4 n-6)

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a key component of cellular membranes and a precursor to a wide range of signaling molecules.[7]

Natural Sources: Arachidonic acid is primarily found in animal-based foods. Plants do not synthesize arachidonic acid.

  • Meats: Beef, pork, and poultry are significant sources.

  • Organ Meats: Liver and kidney are particularly rich in AA.

  • Eggs: Egg yolks contain notable amounts of arachidonic acid.

  • Fish and Seafood: Both fatty and lean fish are good sources.

  • Dairy Products: Milk and butter contain arachidonic acid.[2]

Abundance in Human Tissues: Arachidonic acid is one of the most abundant polyunsaturated fatty acids in human tissues, particularly in the phospholipids (B1166683) of cell membranes.[7][8]

TissueAbundance (% of phospholipid fatty acids)Reference(s)
Brain~20% (similar to DHA)[7]
Skeletal Muscle10 - 20%[7][8]
LiverHigh abundance[7][8]
PlateletsUp to 25%[8]
Mononuclear CellsUp to 25%[8]
NeutrophilsUp to 25%[8]
Adipose TissuePositively correlated with age and BMI[9]

Biosynthesis of Precursors and this compound

Biosynthesis of Myristoleic Acid

Myristoleic acid is synthesized from the saturated fatty acid, myristic acid, through the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the delta-9 position.[1]

Myristoleic_Acid_Biosynthesis Myristic_Acid Myristic Acid (14:0) Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase SCD1 Stearoyl-CoA desaturase-1 (SCD1) Myristoyl_CoA->SCD1 Myristoleoyl_CoA Myristoleoyl-CoA (14:1n-5) Myristoleic_Acid Myristoleic Acid Myristoleoyl_CoA->Myristoleic_Acid Acyl-CoA Thioesterase SCD1->Myristoleoyl_CoA

Biosynthesis of Myristoleic Acid from Myristic Acid.
Biosynthesis of Arachidonic Acid

Arachidonic acid is synthesized from the essential fatty acid linoleic acid through a series of desaturation and elongation steps primarily occurring in the endoplasmic reticulum.

Arachidonic_Acid_Biosynthesis Linoleic_Acid Linoleic Acid (18:2n-6) FADS2 Δ6-Desaturase (FADS2) Linoleic_Acid->FADS2 GLA γ-Linolenic Acid (18:3n-6) ELOVL5 Elongase 5 (ELOVL5) GLA->ELOVL5 DGLA Dihomo-γ-Linolenic Acid (20:3n-6) FADS1 Δ5-Desaturase (FADS1) DGLA->FADS1 AA Arachidonic Acid (20:4n-6) FADS2->GLA ELOVL5->DGLA FADS1->AA

Biosynthesis of Arachidonic Acid from Linoleic Acid.
Hypothetical Biosynthesis of this compound

This compound is a wax ester. In mammals, wax ester biosynthesis is a two-step process.[10] First, a fatty acid is reduced to a fatty alcohol. Second, this fatty alcohol is esterified to a fatty acyl-CoA by a wax synthase.[10][11]

Wax_Ester_Biosynthesis cluster_alcohol Fatty Alcohol Formation cluster_acid Fatty Acyl-CoA Formation Myristoleoyl_CoA Myristoleoyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) Myristoleoyl_CoA->FAR Myristoleyl_Alcohol Myristoleyl Alcohol Wax_Synthase Wax Synthase (e.g., AWAT1/2) Myristoleyl_Alcohol->Wax_Synthase FAR->Myristoleyl_Alcohol Arachidonic_Acid Arachidonic Acid ACSL Acyl-CoA Synthetase (ACSL) Arachidonic_Acid->ACSL Arachidonoyl_CoA Arachidonoyl-CoA Arachidonoyl_CoA->Wax_Synthase ACSL->Arachidonoyl_CoA Myristoleyl_Arachidonate This compound (Wax Ester) Wax_Synthase->Myristoleyl_Arachidonate

Hypothetical Biosynthesis of this compound.

Potential Signaling Pathways

There is no direct information on signaling pathways involving this compound. However, its hydrolysis would release arachidonic acid, a key precursor in the eicosanoid signaling cascade. The release of arachidonic acid from cellular membranes by phospholipase A2 enzymes is a critical step in initiating inflammatory and other physiological responses.[7][12][13]

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX CYP450 Cytochrome P450 Epoxygenase AA->CYP450 PLA2->AA Prostanoids Prostaglandins, Thromboxanes COX->Prostanoids Inflammation, Blood Clotting Leukotrienes Leukotrienes, Lipoxins LOX->Leukotrienes Inflammation, Allergy EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Vasodilation

The Arachidonic Acid Signaling Cascade.

Experimental Protocols

To investigate the presence and quantity of this compound in biological samples, a multi-step protocol involving lipid extraction, separation of lipid classes, and quantitative analysis is required.

Total Lipid Extraction (Folch Method)

This protocol is a standard method for extracting total lipids from tissues.

Materials:

  • Tissue sample (e.g., 20 mg)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • Homogenize the tissue sample in a 20:1 volume of chloroform:methanol (2:1, v/v). For a 20 mg sample, use 400 µL of the solvent mixture.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 80 µL for 400 µL of solvent).

  • Vortex the mixture thoroughly to ensure partitioning.

  • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the total lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a known volume of a suitable solvent (e.g., chloroform or hexane) for further analysis.

Isolation of Wax Esters by Solid-Phase Extraction (SPE)

This protocol separates wax esters from other lipid classes in the total lipid extract.

Materials:

  • Dried total lipid extract

  • Silica (B1680970) gel SPE cartridge (e.g., 500 mg)

  • Heptane

  • Chloroform

  • Collection tubes

Procedure:

  • Pre-condition the silica gel SPE cartridge by washing with 5 mL of chloroform followed by 10 mL of heptane.

  • Dissolve the dried lipid extract in a small volume of chloroform (e.g., 200 µL).

  • Apply the dissolved sample to the pre-conditioned SPE cartridge.

  • Elute the wax esters with approximately 10-15 mL of heptane.[14] Other neutral lipids will be retained on the column.

  • Collect the eluate containing the wax esters.

  • Evaporate the solvent under a stream of nitrogen.

  • The resulting residue contains the purified wax ester fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the identification and quantification of intact wax esters.

Materials:

  • Purified wax ester fraction

  • Internal standard (e.g., deuterated cholesteryl stearate)

  • Hexane or Chloroform for dilution

  • GC-MS system with a high-temperature capillary column

Procedure:

  • Sample Preparation:

    • Resuspend the dried wax ester fraction in a known volume of hexane.

    • Add a known amount of an appropriate internal standard.

  • GC-MS Analysis:

    • Injector: Set to a high temperature (e.g., 300°C) in splitless mode.[15]

    • Oven Program: Use a temperature gradient suitable for high molecular weight compounds. For example, start at 250°C, ramp up at 2°C/min to 350°C, and hold for 10 minutes.[15]

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Full scan mode can be used for identification, and selected ion monitoring (SIM) can be used for sensitive quantification.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard and using a calibration curve generated with authentic standards.

Experimental_Workflow Sample Biological Sample (e.g., Tissue, Plasma) Extraction Total Lipid Extraction (e.g., Folch Method) Sample->Extraction Fractionation Isolation of Wax Esters (Solid-Phase Extraction) Extraction->Fractionation Analysis Quantification (GC-MS or LC-MS/MS) Fractionation->Analysis Data Data Interpretation Analysis->Data

General workflow for the analysis of this compound.

This compound remains a poorly characterized lipid molecule. While its constituent fatty acids, myristoleic acid and arachidonic acid, are found in various natural sources and have known biosynthetic pathways, the natural occurrence and biological relevance of their esterified form are yet to be determined. The methodologies and foundational information provided in this guide offer a starting point for researchers aiming to explore the presence, abundance, and potential roles of this and other rare wax esters in biological systems. Such investigations are crucial for expanding our understanding of lipid diversity and function in health and disease.

References

Myristoleyl arachidonate and protein myristoylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Protein Myristoylation and its Interplay with Cellular Signaling

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation is a critical lipid modification that influences the localization and function of a multitude of proteins involved in essential cellular processes, most notably signal transduction. This modification, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to an N-terminal glycine (B1666218) residue of substrate proteins. Dysregulation of this process is implicated in various pathologies, including cancer, and viral and fungal infections, making NMT a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the biochemistry of protein myristoylation, its functional consequences, and its role in disease. We delve into the interplay between myristoylation and other signaling molecules like arachidonic acid. Furthermore, this document serves as a practical resource by presenting detailed experimental protocols for studying myristoylation and summarizing key quantitative data for easy reference.

Introduction to Protein N-Myristoylation

N-myristoylation is a widespread and generally irreversible post-translational modification where a myristoyl group, derived from myristic acid (14:0), is attached via an amide bond to the α-amino group of an N-terminal glycine.[1][2] This process is catalyzed by the enzyme N-myristoyltransferase (NMT).[3] The addition of this hydrophobic moiety facilitates weak and reversible protein-membrane and protein-protein interactions that are crucial for the correct subcellular localization and biological activity of many signaling proteins.[1][3]

This modification typically occurs co-translationally on nascent polypeptide chains after the initiator methionine is cleaved to expose the N-terminal glycine.[3][4] However, post-translational myristoylation can also occur, often following a caspase cleavage event during apoptosis which exposes an internal glycine residue.[1][3]

While N-myristoylation specifically involves myristic acid, it is important to distinguish its role from other lipid signaling molecules. For instance, arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a key signaling molecule in its own right and a precursor to eicosanoids.[5] The term "myristoleyl arachidonate" does not correspond to a known substrate in protein acylation; rather, myristoylation and arachidonic acid signaling represent distinct but occasionally intersecting pathways. For example, some myristoylated proteins are involved in regulating arachidonic acid metabolism.[6]

The N-Myristoyltransferase (NMT) Enzyme

NMTs are the sole enzymes responsible for catalyzing N-myristoylation. In humans, two isozymes, NMT1 and NMT2, perform this function and are encoded by distinct genes.[7] These enzymes are essential for the viability of numerous eukaryotes, including pathogenic fungi and protozoa, and are also implicated in the replication of certain viruses that hijack the host's NMT.[2][3] The essential nature of NMT in these organisms, coupled with its upregulation in several human cancers, has positioned it as a significant drug target.[2][3]

The Biochemical Mechanism of N-Myristoylation

The enzymatic process of myristoylation is a highly ordered reaction essential for cellular function.

Substrates: Myristoyl-CoA and Target Proteins

The two primary substrates for NMT are myristoyl-Coenzyme A (myristoyl-CoA) and a target protein bearing an N-terminal glycine. Myristoyl-CoA serves as the activated donor of the myristoyl group.[8] Target proteins are recognized by a consensus sequence, which is typically Met-Gly-X-X-X-Ser/Thr, where the initiator methionine is cleaved prior to myristoylation.

The NMT Catalytic Cycle

NMT follows a sequential, ordered Bi-Bi reaction mechanism.[3] First, myristoyl-CoA binds to the apoenzyme, which induces a conformational change that creates a binding pocket for the polypeptide substrate. The N-terminal glycine's amine group then performs a nucleophilic attack on the thioester carbonyl of the bound myristoyl-CoA. This results in the formation of a stable amide bond and the release of Coenzyme A, followed by the release of the myristoylated protein.[3]

NMT_Catalytic_Cycle NMT Bi-Bi Catalytic Mechanism NMT Apo-NMT NMT_MyrCoA NMT:Myristoyl-CoA Complex NMT->NMT_MyrCoA Ternary NMT:Myristoyl-CoA:Peptide Ternary Complex NMT_MyrCoA->Ternary Chemical Transfer p1 Ternary->p1 NMT_MyrP NMT:Myristoylated-Peptide Complex p2 NMT_MyrP->p2 CoA_out CoA NMT_MyrP->CoA_out p1->NMT_MyrP p2->NMT Product Release MyrP_out Myristoylated Peptide p2->MyrP_out p3 p4 MyrCoA_in Myristoyl-CoA MyrCoA_in->NMT Peptide_in Peptide Substrate Peptide_in->NMT_MyrCoA

Caption: The ordered Bi-Bi catalytic cycle of N-myristoyltransferase (NMT).

Functional Consequences of Protein Myristoylation

Myristoylation is a key regulator of protein function, primarily by controlling subcellular localization and interactions.

Membrane Targeting and the Myristoyl Switch

The myristoyl group's hydrophobicity is generally insufficient on its own for stable membrane anchoring. Often, a second signal, such as a polybasic region or palmitoylation, is required for high-affinity membrane association. This dual-signal requirement forms the basis of "myristoyl switches," where the myristoyl group is reversibly exposed or sequestered in response to cellular signals (e.g., ligand binding, phosphorylation, or GTP binding), thereby controlling the protein's association with the membrane.[1] For example, the proto-oncogene tyrosine-protein kinase Src is activated when its myristoyl group is exposed, allowing it to localize to the plasma membrane and phosphorylate downstream targets.[1]

Myristoyl_Switch Myristoyl Switch Mechanism cluster_0 Inactive State (Cytosolic) cluster_1 Active State (Membrane-Associated) Inactive Protein (Myr Sequestered) Myr_In Myr Inactive->Myr_In sequestered Active Protein (Myr Exposed) Inactive->Active Active->Inactive Signal_Out Inactivating Signal Active->Signal_Out Re-sequestering Myr_Out Myr Membrane Cell Membrane Myr_Out->Membrane inserts Signal_In Activating Signal (e.g., GTP binding, phosphorylation) Signal_In->Inactive Conformational Change Myristoylation_AA_Pathway Intersection of Myristoylation and AA Metabolism LPS LPS Stimulus NMT NMT Activity LPS->NMT induces PKC_Sub 68 kDa Substrate (Cytosolic) NMT->PKC_Sub myristoylates Myr_PKC_Sub Myristoylated 68 kDa Substrate (Membrane-Associated) PKC_Sub->Myr_PKC_Sub translocates to membrane p_Myr_PKC_Sub Phosphorylated Myr-Substrate Myr_PKC_Sub->p_Myr_PKC_Sub PKC Protein Kinase C (PKC) PKC->Myr_PKC_Sub phosphorylates PLA2 Phospholipase A2 (PLA2) p_Myr_PKC_Sub->PLA2 activates Membrane_PL Membrane Phospholipids PLA2->Membrane_PL acts on AA Arachidonic Acid (AA) Membrane_PL->AA releases Eicosanoids Eicosanoids (Prostaglandins, etc.) AA->Eicosanoids metabolized to

References

Predicted Enzymatic Synthesis of Myristoleyl Arachidonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the predicted enzymatic synthesis of Myristoleyl Arachidonate, a novel wax ester composed of myristoleic acid and arachidonic acid. Given the absence of established protocols for this specific molecule, this document provides a comprehensive, predicted methodology based on established principles of lipase-catalyzed esterification and wax ester biosynthesis. This guide details the necessary substrates, enzyme selection, proposed reaction conditions, and purification and analytical techniques. Furthermore, a predicted signaling pathway for this compound is proposed, drawing upon the known biological activities of its constituent fatty acids. This document is intended to serve as a foundational resource for researchers and professionals in drug development and lipid biochemistry to stimulate further investigation into the synthesis and potential therapeutic applications of this compound.

Introduction

This compound is a wax ester formed from the esterification of myristoleyl alcohol (derived from myristoleic acid, a C14:1 monounsaturated fatty acid) and arachidonic acid (a C20:4 polyunsaturated fatty acid). Wax esters are known for their diverse biological roles, including energy storage and as protective coatings.[1] The unique combination of a monounsaturated and a polyunsaturated fatty acid in this compound suggests potential for novel bioactivity. Arachidonic acid is a precursor to a wide range of signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are involved in inflammation and other physiological processes. Fatty acids and their derivatives can also act as signaling molecules, influencing various cellular pathways.[2] This guide provides a predictive framework for the enzymatic synthesis of this compound and explores its potential biological significance.

Predicted Enzymatic Synthesis Pathways

Two primary enzymatic routes are predicted for the synthesis of this compound: lipase-catalyzed esterification and a two-step pathway involving fatty acyl-CoA reductase (FAR) and wax synthase (WS).

Lipase-Catalyzed Esterification

This approach involves the direct esterification of myristoleyl alcohol and arachidonic acid using a lipase (B570770) enzyme. Lipases are widely used for the synthesis of esters due to their stability and selectivity.[3][4] Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme RMIM (from Rhizomucor miehei), are particularly effective for wax ester synthesis.[3][5]

G cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product Myristoleyl_Alcohol Myristoleyl Alcohol Lipase Immobilized Lipase (e.g., Novozym 435) Myristoleyl_Alcohol->Lipase Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Lipase Myristoleyl_Arachidonate This compound Lipase->Myristoleyl_Arachidonate Esterification

Diagram 1: Predicted Lipase-Catalyzed Synthesis of this compound.
Wax Synthase-Mediated Synthesis

This pathway mimics the natural biosynthesis of wax esters.[3] It involves two key enzymes:

  • Fatty Acyl-CoA Reductase (FAR): Reduces a fatty acyl-CoA (in this case, myristoleoyl-CoA) to its corresponding fatty alcohol (myristoleyl alcohol).

  • Wax Synthase (WS): Catalyzes the esterification of a fatty alcohol with a fatty acyl-CoA (arachidonoyl-CoA) to produce the wax ester.[6][7]

G cluster_substrates Substrates cluster_enzymes Enzymes cluster_intermediates Intermediate cluster_product Product Myristoleoyl_CoA Myristoleoyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) Myristoleoyl_CoA->FAR Arachidonoyl_CoA Arachidonoyl-CoA WS Wax Synthase (WS) Arachidonoyl_CoA->WS Myristoleyl_Alcohol Myristoleyl Alcohol FAR->Myristoleyl_Alcohol Myristoleyl_Arachidonate This compound WS->Myristoleyl_Arachidonate Myristoleyl_Alcohol->WS

Diagram 2: Predicted Wax Synthase-Mediated Synthesis Pathway.

Experimental Protocols

The following protocols are predictive and based on established methodologies for the synthesis of similar wax esters. Optimization will be necessary for maximizing the yield of this compound.

Lipase-Catalyzed Esterification Protocol

This protocol is adapted from methodologies for the synthesis of other wax esters using immobilized lipases.[5][8]

Materials:

  • Myristoleyl alcohol

  • Arachidonic acid

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica or Lipozyme RMIM from Rhizomucor miehei)[3][5]

  • Organic solvent (e.g., n-hexane, toluene)[5]

  • Molecular sieves (for water removal)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Substrate Preparation: Dissolve equimolar amounts of myristoleyl alcohol and arachidonic acid in the chosen organic solvent (e.g., n-hexane) in the reaction vessel.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading can be varied (e.g., 10-50% by weight of substrates) to optimize the reaction rate.[5]

  • Water Removal: Add activated molecular sieves to the reaction mixture to remove water produced during the esterification, which drives the reaction towards product formation.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 45-65 °C) with constant stirring for a specified duration (e.g., 1-24 hours).[5]

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the formation of this compound.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.[5]

  • Product Purification: Remove the solvent under reduced pressure. The crude product can be purified using column chromatography on silica (B1680970) gel.[9]

Table 1: Predicted Optimal Conditions for Lipase-Catalyzed Synthesis of this compound

ParameterPredicted Optimal RangeRationale/Reference
Enzyme Novozym 435 (Candida antarctica)High efficiency in wax ester synthesis.[3][5]
Substrates Myristoleyl alcohol, Arachidonic acidDirect precursors for this compound.
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 1:3A slight excess of one substrate can drive the reaction.[5]
Solvent n-HexaneCommonly used and effective for lipase-catalyzed esterifications.[5]
Temperature 50-60 °COptimal range for many immobilized lipases.[5][8]
Enzyme Loading 20-40% (w/w of substrates)Higher loading can increase reaction rate.[5]
Reaction Time 4-24 hoursDependent on other reaction parameters.[5]
Purification and Analysis

Purification:

The synthesized this compound can be purified from the reaction mixture using column chromatography with a silica gel stationary phase. A non-polar solvent system, such as hexane (B92381) with a small percentage of diethyl ether, is likely to be effective for elution.[9]

Analysis:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the final product. High-temperature GC/MS may be necessary due to the low volatility of wax esters.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the synthesized this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional group.[10]

Table 2: Predicted Analytical Data for this compound

Analytical TechniquePredicted Key Features
GC-MS A molecular ion peak corresponding to the molecular weight of this compound (C34H56O2, MW: 504.8 g/mol ). Fragmentation patterns characteristic of the myristoleyl and arachidonoyl moieties.[1][10]
¹H NMR Signals corresponding to the olefinic protons of both fatty acid chains, a triplet for the methylene (B1212753) group adjacent to the ester oxygen, and signals for the numerous methylene and terminal methyl groups.
¹³C NMR A signal for the ester carbonyl carbon, signals for the olefinic carbons, and a series of signals for the aliphatic carbons.
FTIR A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

Predicted Signaling Pathway and Biological Relevance

While the specific signaling pathway of this compound is unknown, a predicted pathway can be hypothesized based on the known biological activities of its constituent fatty acids.

Arachidonic acid is a well-known precursor to eicosanoids, which are potent signaling molecules involved in inflammation, immunity, and other physiological processes. Myristoleic acid, a monounsaturated fatty acid, can influence membrane fluidity and cellular signaling.[12] It is plausible that this compound could act as a stable, intracellular pool of both myristoleic acid and arachidonic acid, which can be released by cellular lipases to participate in downstream signaling events.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Cellular_Stimulus Cellular Stimulus (e.g., Growth Factor, Cytokine) Lipase_Activation Lipase Activation Cellular_Stimulus->Lipase_Activation Myristoleyl_Arachidonate_Pool This compound (Intracellular Pool) Myristoleic_Acid Myristoleic Acid Myristoleyl_Arachidonate_Pool->Myristoleic_Acid Arachidonic_Acid Arachidonic Acid Myristoleyl_Arachidonate_Pool->Arachidonic_Acid Lipase_Activation->Myristoleyl_Arachidonate_Pool Hydrolysis Membrane_Modification Membrane Fluidity Modification Myristoleic_Acid->Membrane_Modification Eicosanoid_Synthesis Eicosanoid Synthesis (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoid_Synthesis Cellular_Response Cellular Response (Inflammation, Proliferation, etc.) Membrane_Modification->Cellular_Response Eicosanoid_Synthesis->Cellular_Response

Diagram 3: Predicted Signaling Cascade Involving this compound.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the enzymatic synthesis of this compound. The proposed lipase-catalyzed and wax synthase-mediated pathways offer viable starting points for laboratory synthesis. The detailed, albeit predicted, experimental protocols and analytical methods are intended to facilitate the practical realization of this synthesis. Furthermore, the hypothesized signaling pathway underscores the potential biological significance of this novel wax ester, warranting further investigation into its physiological roles and therapeutic potential. This document aims to be a catalyst for research into this and other novel complex lipids, paving the way for new discoveries in drug development and the broader life sciences.

References

The Dualistic Role of Myristoleyl Arachidonate in the Inflammatory Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoleyl arachidonate (B1239269), a wax ester composed of myristoleic acid and arachidonic acid, is a lipid molecule with a theoretically complex and potentially dualistic role in the inflammatory cascade. While direct research on myristoleyl arachidonate is limited, its biological activity is hypothesized to be primarily mediated through the enzymatic hydrolysis and subsequent release of its constituent fatty acids. Arachidonic acid is a well-established precursor to a wide array of pro-inflammatory eicosanoids, but also to anti-inflammatory lipoxins. Conversely, myristoleic acid's role in inflammation is less defined, with evidence suggesting potential anti-inflammatory and metabolic regulatory properties. This technical guide provides a comprehensive overview of the putative role of this compound in the inflammatory response by examining the well-documented activities of its constituent molecules. We will delve into the metabolic pathways, signaling cascades, and potential therapeutic implications for drug development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation is a key contributor to a multitude of chronic diseases. Lipid mediators, particularly those derived from polyunsaturated fatty acids (PUFAs), are critical regulators of the inflammatory response.

This compound is a wax ester, a class of lipids formed from a fatty acid and a fatty alcohol. In this case, it is the ester of the omega-5 monounsaturated fatty acid, myristoleic acid, and the omega-6 polyunsaturated fatty acid, arachidonic acid. The biological significance of this compound in inflammation has not been extensively studied. However, based on the well-characterized roles of its constituent fatty acids, a hypothetical mechanism of action can be proposed. It is likely that this compound serves as a storage and delivery vehicle for myristoleic and arachidonic acids, which are released upon enzymatic cleavage by esterases or lipases. The subsequent inflammatory effects would then be dictated by the downstream metabolism of these fatty acids.

The Pro-Inflammatory Potential: The Arachidonic Acid Component

Arachidonic acid (AA) is a major component of mammalian cell membranes, where it is esterified in phospholipids.[1][2] Upon cellular stimulation by inflammatory signals, AA is liberated by the action of phospholipase A2 (PLA2).[3][4] Free AA is then rapidly metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the generation of potent pro-inflammatory lipid mediators known as eicosanoids.[5][6][7]

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for a variety of prostaglandins (B1171923) and thromboxanes.[7]

  • Prostaglandins (e.g., PGE2, PGD2): These molecules are potent mediators of inflammation, causing vasodilation, increased vascular permeability, pain, and fever.[5]

  • Thromboxanes (e.g., TXA2): Primarily produced by platelets, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.

Lipoxygenase (LOX) Pathway

The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to leukotrienes and lipoxins.

  • Leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4): These are potent chemoattractants for neutrophils and are involved in bronchoconstriction and increased vascular permeability.[5]

The Anti-Inflammatory Facet of Arachidonic Acid Metabolism

Paradoxically, arachidonic acid can also be a substrate for the synthesis of anti-inflammatory mediators. The transcellular biosynthesis involving 12/15-LOX and 5-LOX can lead to the production of lipoxins (e.g., LXA4, LXB4).[8] Lipoxins are considered specialized pro-resolving mediators (SPMs) that actively promote the resolution of inflammation by inhibiting neutrophil chemotaxis and adhesion, and stimulating macrophage efferocytosis (clearance of apoptotic cells).[1]

The Modulatory Potential: The Myristoleic Acid Component

Myristoleic acid (9-tetradecenoic acid) is a less abundant monounsaturated omega-5 fatty acid. Its role in inflammation is not as extensively studied as that of arachidonic acid, but emerging evidence suggests it may have modulatory, and potentially anti-inflammatory, effects.

Studies on myristoleic acid have indicated its ability to reduce adiposity through the activation of brown adipose tissue (BAT) and the formation of beige fat.[9] Obesity is often associated with a state of chronic low-grade inflammation, and by improving metabolic parameters, myristoleic acid could indirectly exert anti-inflammatory effects.[9]

However, it is important to note that some studies have associated higher levels of serum monounsaturated fatty acids with inflammation in the context of obesity.[10] Furthermore, its saturated counterpart, myristic acid, has been shown to aggravate high-fat diet-induced adipose inflammation and systemic insulin (B600854) resistance in mice.[11]

Hypothetical Mechanism of Action of this compound

The overall effect of this compound on the inflammatory response is likely dependent on several factors:

  • Enzymatic Cleavage: The rate and location of hydrolysis of the wax ester bond will determine the bioavailability of free myristoleic acid and arachidonic acid. This could be mediated by various esterases and lipases.

  • Cellular Context: The specific cell types involved and their predominant metabolic pathways for arachidonic acid (COX vs. LOX, pro-inflammatory vs. pro-resolving) will be critical.

  • Metabolic State: The underlying metabolic health of the individual or system may influence the effects of myristoleic acid.

Myristoleyl_Arachidonate_Metabolism MAA This compound Esterases Esterases / Lipases MAA->Esterases MA Myristoleic Acid Esterases->MA AA Arachidonic Acid Esterases->AA

Caption: Hypothetical metabolism of this compound.

Experimental Protocols

As direct experimental data on this compound is scarce, this section outlines key experimental protocols that are widely used to study the inflammatory effects of its constituent fatty acids.

In Vitro Assessment of Inflammatory Responses
  • Cell Culture:

    • Cell Lines: Macrophage-like cell lines (e.g., RAW 264.7, THP-1), endothelial cells (e.g., HUVECs), and primary immune cells are commonly used.

    • Stimulation: Cells are typically stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) in the presence or absence of the fatty acid being tested.

  • Cytokine and Chemokine Measurement:

    • ELISA (Enzyme-Linked Immunosorbent Assay): A standard method to quantify the secretion of specific cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, MCP-1) in cell culture supernatants.

    • Multiplex Assays (e.g., Luminex): Allows for the simultaneous measurement of multiple analytes from a single sample.

  • Eicosanoid Measurement:

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for the identification and quantification of various prostaglandins, leukotrienes, and lipoxins.

  • Gene Expression Analysis:

    • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): To measure the mRNA expression levels of inflammatory genes (e.g., COX-2, iNOS, TNF-α).

In_Vitro_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture Immune Cell Culture (e.g., Macrophages) Stimulation Stimulation (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with Fatty Acid Stimulation->Treatment Supernatant Collect Supernatant Cells Harvest Cells

Caption: In vitro experimental workflow.

In Vivo Assessment of Inflammatory Responses
  • Animal Models:

    • LPS-induced Endotoxemia: A model of systemic inflammation where animals are injected with LPS.

    • Carrageenan-induced Paw Edema: A model of acute localized inflammation.

    • Collagen-induced Arthritis: A model for studying chronic inflammatory diseases like rheumatoid arthritis.

  • Sample Collection: Blood, peritoneal lavage fluid, and specific tissues are collected for analysis.

  • Analysis:

    • Histology: Tissues are sectioned and stained to assess immune cell infiltration and tissue damage.

    • Flow Cytometry: To characterize and quantify immune cell populations in blood and tissues.

    • Measurement of Inflammatory Mediators: As described for in vitro studies, using samples from the in vivo models.

Quantitative Data Summary

The following tables summarize quantitative data from studies on arachidonic acid and myristoleic acid, which can serve as a reference for hypothesizing the effects of this compound.

Table 1: Effects of Arachidonic Acid on Inflammatory Mediator Production

Cell TypeStimulusArachidonic Acid ConcentrationMeasured MediatorChangeReference
Jurkat T cells-5 µMIL-2, INF-γDecrease[12]
Jurkat T cells-5 µMGene Expression20.5% of genes changed[12]

Table 2: Effects of Myristic Acid (Saturated Counterpart of Myristoleic Acid) on Inflammation

Animal ModelDietMyristic Acid ConcentrationOutcomeChangeReference
C57BL/6 MiceHigh Fat3% of dietAdipose Tissue InflammationIncrease[11]
C57BL/6 MiceHigh Fat3% of dietSystemic Insulin ResistanceIncrease[11]

Conclusion and Future Directions

This compound is a molecule of interest at the crossroads of pro- and anti-inflammatory signaling. Based on the current understanding of its constituent fatty acids, it is hypothesized that this compound acts as a precursor that, upon hydrolysis, releases arachidonic acid and myristoleic acid. The subsequent biological effects are likely to be a complex interplay between the pro-inflammatory eicosanoids derived from arachidonic acid, the pro-resolving lipoxins also from arachidonic acid, and the potential modulatory effects of myristoleic acid.

Future research should focus on directly investigating the effects of this compound in various in vitro and in vivo models of inflammation. Key research questions include:

  • What are the specific enzymes responsible for the hydrolysis of this compound?

  • Does the wax ester structure provide a "slow-release" mechanism for arachidonic acid, and how does this impact the kinetics of the inflammatory response?

  • What is the net effect of the simultaneous release of arachidonic acid and myristoleic acid on immune cell function and inflammatory mediator production?

Answering these questions will be crucial for understanding the true biological role of this compound and for exploring its potential as a therapeutic agent or a target for drug development in inflammatory diseases.

References

Cellular Uptake and Transport of Arachidonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, plays a crucial role in a myriad of cellular processes, including inflammation, signal transduction, and membrane fluidity. Its bioavailability is tightly regulated through a complex interplay of uptake, transport, and metabolic pathways. Understanding the mechanisms governing the cellular handling of arachidonic acid is paramount for developing therapeutic strategies targeting diseases where its metabolism is dysregulated. This technical guide provides a comprehensive overview of the current understanding of arachidonic acid's cellular uptake and intracellular transport, with a focus on key protein players, experimental methodologies, and relevant quantitative data. While the primary focus is on arachidonic acid, the principles discussed herein are broadly applicable to the transport of other long-chain fatty acids.

Introduction

The cellular entry and subsequent intracellular trafficking of arachidonic acid are critical determinants of its metabolic fate. Once inside the cell, arachidonic acid can be esterified into phospholipids, serving as a reservoir, or be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes to generate a diverse array of bioactive lipid mediators known as eicosanoids. The regulation of free arachidonic acid levels is therefore essential for maintaining cellular homeostasis. This guide will delve into the protein-facilitated transport mechanisms across the plasma membrane and the intracellular chaperones that guide arachidonic acid to its various destinations.

Cellular Uptake of Arachidonic Acid

The passage of arachidonic acid across the plasma membrane is a multifaceted process that involves both passive diffusion and protein-facilitated transport. While the lipid-soluble nature of fatty acids allows for some degree of passive movement across the lipid bilayer, there is substantial evidence for the involvement of membrane-associated proteins that enhance the efficiency and specificity of uptake.

Several key proteins have been implicated in the facilitated uptake of long-chain fatty acids, including arachidonic acid:

  • Fatty Acid Translocase (FAT/CD36): A heavily glycosylated membrane protein that binds long-chain fatty acids with high affinity.

  • Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane, some of which possess acyl-CoA synthetase activity, effectively "trapping" the fatty acid inside the cell by converting it to its CoA ester.

  • Plasma Membrane-Associated Fatty Acid-Binding Protein (FABPpm): This protein is thought to increase the local concentration of fatty acids at the membrane surface, thereby promoting their uptake.

The uptake of arachidonate (B1239269) has been shown to be an energy-dependent process in neutrophils, with a half-saturation concentration of 4.8 nmol/mg of cell protein. This transport can be inhibited by various compounds, including protease, chemical protein modifying reagents, and anion transport inhibitors.

Quantitative Data on Arachidonic Acid Uptake
Cell TypeParameterValueReference
Human NeutrophilsKm for uptake4.8 nmol/mg protein
Human Astrocytoma CCF-STTGI (for 2-arachidonylglycerol)Km for uptake0.7 ± 0.1 µM
Rat MyocytesIncrease in AA oxidation with enoximone94% at 0.25 mM
Rat MyocytesIncrease in AA uptake with enoximone27% at 0.25 mM
Human Embryonic Kidney-293 (HEK-293) cells expressing human dopamine (B1211576) transporterInhibition of dopamine uptake by 80 µM arachidonic acidSignificant reduction in Vmax

Intracellular Transport and Trafficking

Once inside the cell, the journey of arachidonic acid is far from over. Due to its hydrophobic nature, its movement through the aqueous cytoplasm is facilitated by a class of small, soluble proteins known as Fatty Acid-Binding Proteins (FABPs) . These proteins act as intracellular chaperones, solubilizing fatty acids and directing them to specific organelles and metabolic pathways.

FABPs are proposed to deliver fatty acids to:

In Silico Prediction of Myristoleyl Arachidonate Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl arachidonate (B1239269) is a complex lipid molecule composed of myristoleic acid and arachidonic acid. As a derivative of arachidonic acid, a key signaling molecule, it is hypothesized to interact with a variety of protein targets, influencing physiological and pathophysiological processes. Arachidonic acid and its metabolites are known to play roles in inflammation, cell signaling, and the regulation of ion channels and enzymes.[1][2] Furthermore, esters of arachidonic acid have demonstrated biological activities, including antibacterial effects.[3][4] This guide provides a comprehensive in silico workflow for the identification and characterization of potential protein targets of Myristoleyl arachidonate, leveraging a multi-faceted computational approach. By employing these predictive methods, researchers can efficiently generate hypotheses for subsequent experimental validation, accelerating the drug discovery and development process.

In Silico Target Prediction Workflow

The prediction of protein targets for a novel or uncharacterized small molecule like this compound necessitates a systematic and multi-pronged in silico approach. The workflow integrates several computational techniques to enhance the robustness of the predictions.

workflow cluster_0 Ligand Preparation cluster_1 Target Prediction Methods cluster_2 Target Database cluster_3 Hit Prioritization & Analysis cluster_4 Experimental Validation Ligand This compound 3D Structure Generation ReverseDocking Reverse Docking Ligand->ReverseDocking Pharmacophore Pharmacophore Modeling & Virtual Screening Ligand->Pharmacophore ML Machine Learning-Based Prediction Ligand->ML HitList Initial Hit List ReverseDocking->HitList Pharmacophore->HitList ML->HitList ProteinDB Protein Databases (PDB, UniProt, etc.) ProteinDB->ReverseDocking ProteinDB->Pharmacophore LipidDB Lipid-Protein Interaction Databases (e.g., BioDolphin) LipidDB->ML Scoring Scoring & Ranking HitList->Scoring Pathway Pathway & GO Enrichment Analysis Scoring->Pathway Druggability Druggability Assessment Pathway->Druggability Validation Biochemical & Cellular Assays Druggability->Validation

Figure 1: In silico workflow for this compound target prediction.

Data Presentation: Predicted Target Profile

The following table summarizes hypothetical quantitative data that could be generated from the in silico workflow for a selection of predicted protein targets for this compound. This data is for illustrative purposes and would need to be generated by executing the described experimental protocols.

Predicted TargetGene SymbolTarget ClassReverse Docking Score (kcal/mol)Pharmacophore Fit ScoreMachine Learning Confidence (%)Druggability Score
5-LipoxygenaseALOX5Oxidoreductase-9.80.85920.78
Cyclooxygenase-2PTGS2Oxidoreductase-9.50.81880.85
Fatty Acid Amide HydrolaseFAAHHydrolase-9.20.79850.81
N-myristoyltransferase 1NMT1Transferase-8.90.75820.75
Peroxisome Proliferator-Activated Receptor GammaPPARGNuclear Receptor-8.50.72790.92
Transient Receptor Potential Vanilloid 1TRPV1Ion Channel-8.20.68750.69
14-3-3 protein zeta/deltaYWHAZAdaptor Protein-7.90.65710.61

Experimental Protocols

Ligand Preparation
  • 3D Structure Generation:

    • Obtain the 2D structure of this compound (e.g., from PubChem or by drawing it in a chemical sketcher). A likely structure is an ester of myristoleic acid and arachidonic acid on a glycerol (B35011) backbone.

    • Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.

    • Generate multiple conformers to account for the flexibility of the lipid molecule.

Reverse Docking

Reverse docking is a computational technique that docks a single ligand against a library of protein structures to identify potential binding partners.[5][6][7]

  • Target Database Preparation:

    • Compile a database of 3D protein structures. This can be the entire Protein Data Bank (PDB) or a curated subset of druggable proteins or proteins known to interact with lipids.

    • Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning protonation states at a physiological pH.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina, GOLD, or Glide.

    • Define the search space for each protein, which can be the entire protein surface (blind docking) or a predicted binding pocket.

    • Dock the prepared 3D structure of this compound into the search space of each protein in the database.

    • The docking algorithm will generate multiple binding poses and calculate a binding affinity score (e.g., in kcal/mol) for each pose.

  • Hit Identification and Scoring:

    • Rank the proteins based on their docking scores. Proteins with lower (more favorable) binding energies are considered potential hits.

    • Visually inspect the binding poses of the top-ranked hits to assess the quality of the interaction, looking for favorable contacts such as hydrophobic interactions and hydrogen bonds.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to interact with a specific target.

  • Pharmacophore Model Generation:

    • Ligand-based: If a set of known active ligands for a particular target class (e.g., FAAH inhibitors) is available, these can be aligned to generate a common feature pharmacophore model.[8]

    • Structure-based: A pharmacophore model can be derived from the key interactions observed in the binding site of a protein structure obtained from reverse docking or from a known protein-ligand complex.

  • Virtual Screening:

    • Use the generated pharmacophore model as a 3D query to screen a database of commercially available or proprietary compounds, including this compound.

    • The screening software will identify molecules that can adopt a conformation matching the pharmacophore model.

    • A fit score is calculated for each molecule, indicating how well it matches the pharmacophore.

Machine Learning-Based Prediction

Machine learning models can be trained on large datasets of known protein-lipid interactions to predict new interactions.[9][10]

  • Dataset Collection:

    • Gather data from protein-lipid interaction databases such as BioDolphin and MemProtMD.[11][12][13][14]

    • Extract features for both the proteins (e.g., amino acid sequence, physicochemical properties, structural features) and the lipids (e.g., chemical descriptors).

  • Model Training:

    • Select a suitable machine learning algorithm, such as a Random Forest classifier or a deep neural network.

    • Train the model on the collected dataset to learn the patterns that distinguish interacting from non-interacting protein-lipid pairs.

  • Target Prediction:

    • Input the features of this compound and a library of potential protein targets into the trained model.

    • The model will output a probability or confidence score for the interaction between this compound and each protein.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on the known roles of its constituent fatty acids.

signaling_pathway cluster_prostaglandin Prostaglandin Synthesis cluster_leukotriene Leukotriene Synthesis cluster_signaling Cellular Signaling MA This compound PLA2 Phospholipase A2 MA->PLA2 Hydrolysis NMT N-myristoyltransferase MA->NMT Potential Substrate/Inhibitor FAAH FAAH MA->FAAH Potential Substrate/Inhibitor PPARG PPARγ MA->PPARG Potential Agonist TRPV1 TRPV1 MA->TRPV1 Potential Modulator AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase AA->LOX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation LTs Leukotrienes LOX->LTs LTs->Inflammation Protein_Function Protein_Function NMT->Protein_Function Endocannabinoid_Signaling Endocannabinoid_Signaling FAAH->Endocannabinoid_Signaling Gene_Expression Gene_Expression PPARG->Gene_Expression Ion_Flux Ion_Flux TRPV1->Ion_Flux

Figure 2: Potential signaling pathways involving this compound.

Conclusion

The in silico prediction of protein targets for this compound provides a powerful and cost-effective strategy for generating testable hypotheses. By combining reverse docking, pharmacophore modeling, and machine learning approaches, researchers can narrow down the vast proteomic landscape to a manageable number of high-probability targets. The workflow and methodologies detailed in this guide offer a robust framework for initiating the exploration of the biological functions of this compound and its potential as a therapeutic agent. It is crucial to emphasize that in silico predictions are the first step and require rigorous experimental validation to confirm the identified protein-ligand interactions and their biological relevance.

References

Methodological & Application

Application Notes and Protocols for Myristoleyl Arachidonate Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl arachidonate (B1239269) is a naturally occurring wax ester composed of myristoleic acid and the essential omega-6 fatty acid, arachidonic acid. As a lipid molecule, it is integral to various biological processes and is a subject of growing interest in drug development and biomedical research. Arachidonic acid, a component of myristoleyl arachidonate, is a key precursor to a diverse range of signaling molecules known as eicosanoids, which are involved in inflammation, immunity, and central nervous system functions.[1][2][3][4][5] The accurate and efficient extraction of this compound from tissues is a critical first step for its quantification and the study of its physiological and pathological roles.

These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from biological tissues. The methodologies described are based on established lipid extraction techniques and are optimized for the recovery and stability of this specific wax ester.

Principles of Extraction

The extraction of lipids from biological tissues requires the disruption of cellular membranes and the separation of lipids from other cellular components like proteins and nucleic acids.[6][7] A combination of polar and non-polar solvents is typically used to achieve this.[6] The choice of solvent system is critical for maximizing the recovery of the target lipid while minimizing the co-extraction of interfering substances.[6][8]

For a moderately non-polar lipid like this compound, a robust extraction method is necessary to ensure complete recovery from the complex tissue matrix. The classic Folch and Bligh & Dyer methods, which utilize a chloroform-methanol mixture, are considered gold standards for total lipid extraction from animal tissues.[6][9] Modifications of these methods, such as the use of methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform (B151607), have also been developed and are widely used in lipidomics.[8]

Experimental Protocols

This section details two recommended protocols for the extraction of this compound from tissues: the modified Folch method and the MTBE method. The choice of method may depend on the specific tissue type, sample size, and downstream analytical techniques.

Protocol 1: Modified Folch Method

This protocol is a robust and widely used method for the extraction of a broad range of lipids, including wax esters.[6][8][9]

Materials:

  • Tissue sample (fresh or frozen)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution (ice-cold)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Weigh 10-50 mg of tissue and place it in a suitable homogenization tube.

    • Add 1 mL of ice-cold methanol to the tube.

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Solvent Extraction:

    • Add 2 mL of chloroform to the homogenate. The chloroform to methanol ratio should be 2:1 (v/v).

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate the mixture at room temperature for 30 minutes with occasional vortexing to ensure complete extraction.

  • Phase Separation:

    • Add 0.6 mL of 0.9% NaCl solution to the tube to induce phase separation.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Recovery:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Avoid disturbing the protein interface between the two phases.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isopropanol, methanol/chloroform).

Protocol 2: Methyl-tert-butyl ether (MTBE) Method

This method offers a less toxic alternative to chloroform and is highly efficient for extracting a wide range of lipids.[8][10]

Materials:

  • Tissue sample (fresh or frozen)

  • Homogenizer

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Water (LC-MS grade)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Weigh 10-50 mg of tissue and place it in a homogenization tube.

    • Add 300 µL of methanol to the tube.

    • Homogenize the tissue thoroughly on ice.

  • Solvent Extraction:

    • Add 1 mL of MTBE to the homogenate.

    • Vortex the mixture for 1 minute and incubate on a shaker for 30 minutes at room temperature.

  • Phase Separation:

    • Add 250 µL of water to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Two phases will form: an upper organic phase containing the lipids and a lower aqueous phase.

  • Lipid Recovery:

    • Carefully collect the upper organic phase and transfer it to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen gas.

    • Reconstitute the lipid extract in a suitable solvent for downstream analysis.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the two extraction protocols.

ParameterModified Folch MethodMTBE Method
Solvent System Chloroform:Methanol (2:1, v/v)MTBE:Methanol (10:3, v/v)
Toxicity High (due to Chloroform)Moderate
Extraction Efficiency High for a broad range of lipidsHigh, particularly for non-polar lipids
Throughput ModerateHigh
Phase Separation Lower organic phase contains lipidsUpper organic phase contains lipids
Downstream Compatibility LC-MS, GC-MSLC-MS, GC-MS

Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids like this compound from complex biological matrices.[11][12]

Key Steps in LC-MS/MS Quantification:

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate this compound from other lipids in the extract.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed for the ionization of wax esters.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for this compound.

Signaling Pathways and Experimental Workflows

This compound and Arachidonic Acid Signaling

This compound can serve as a storage and delivery vehicle for arachidonic acid. Upon enzymatic hydrolysis, arachidonic acid is released and can enter several metabolic pathways to produce a variety of bioactive eicosanoids.[2][3][4]

Arachidonic_Acid_Signaling MA This compound AA Arachidonic Acid MA->AA Hydrolysis COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX CYP450 Cytochrome P450 AA->CYP450 PLA2 Phospholipase A2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes EETs Epoxyeicosatrienoic acids (EETs) CYP450->EETs

Caption: Arachidonic Acid Metabolic Pathways.

Experimental Workflow for this compound Analysis

The overall workflow for the extraction and analysis of this compound from tissues is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization in Solvent Tissue->Homogenization Extraction Lipid Extraction (Folch or MTBE) Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation LipidExtract Lipid Extract PhaseSeparation->LipidExtract LCMS LC-MS/MS Analysis LipidExtract->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis Results Results DataAnalysis->Results

Caption: this compound Extraction and Analysis Workflow.

References

LC-MS/MS method for Myristoleyl arachidonate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of Myristoleyl arachidonate (B1239269) has been developed. This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of this specific diacylglycerol (DAG). The method is suitable for researchers, scientists, and drug development professionals requiring sensitive and specific quantification of Myristoleyl arachidonate in biological matrices such as plasma.

This compound is a diacylglycerol comprised of myristoleic acid (a 14-carbon monounsaturated fatty acid) and arachidonic acid (a 20-carbon polyunsaturated fatty acid). While the specific signaling roles of this molecule are a subject of ongoing research, its components are of significant biological interest. Diacylglycerols are critical second messengers in cellular signaling, and arachidonic acid is a precursor to a vast array of signaling lipids known as eicosanoids, which are involved in inflammation, immunity, and central nervous system functions.[1][2] Accurate quantification of specific DAGs like this compound is crucial for understanding lipid metabolism and its role in various physiological and pathological processes.

This method employs a liquid-liquid extraction procedure for sample preparation, followed by reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted from established lipid extraction methods to ensure efficient recovery of diacylglycerols.[3][4]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., d5-DAG(16:0/18:1) at 1 µg/mL in methanol)

  • Methyl-tert-butyl ether (MTBE), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (refrigerated at 4°C)

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma.

  • Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 750 µL of MTBE and vortex for 1 minute to ensure thorough mixing.

  • Add 180 µL of LC-MS grade water and vortex for 30 seconds.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Two distinct phases will form.

  • Carefully collect the upper organic layer (approximately 700 µL) and transfer it to a new tube.

  • Dry the extracted organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 65:30:5 Acetonitrile/Isopropanol/Water) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase separation is employed to resolve this compound from other lipid species based on its hydrophobicity.[5][6]

  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[5]

  • Column Temperature: 50°C

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium (B1175870) Formate and 0.1% Formic Acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Table 1: LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.06535
2.02080
12.00100
14.00100
14.16535
18.06535
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is used for targeted quantification using electrospray ionization.

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: +4500 V[7]

  • Source Temperature: 550°C

  • Curtain Gas: 35 psi

  • Collision Gas: High

  • Ion Source Gas 1: 60 psi

  • Ion Source Gas 2: 60 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis is achieved by monitoring specific precursor-to-product ion transitions for this compound and its internal standard. The precursor ion corresponds to the ammonium adduct [M+NH4]+. Product ions are generated from the neutral loss of one of the fatty acid chains.

Table 2: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (V)
This compound602.5359.3 (Loss of Myristoleic Acid)1008025
This compound602.5281.3 (Loss of Arachidonic Acid)1008035
d5-DAG(16:0/18:1) (IS)627.5344.3 (Loss of Palmitic Acid)1008025

Note: Declustering Potential and Collision Energy values are typical starting points and should be optimized for the specific instrument used.

Table 3: Representative Method Validation Data

The performance of this method should be validated according to regulatory guidelines. The following table presents expected performance characteristics based on similar lipidomics assays.[3][8][9][10]

ParameterThis compound
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (R²) >0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (Recovery %) 90 - 110%
Matrix Effect (%) 92 - 108%

Visualizations

G cluster_workflow Experimental Workflow Sample Plasma Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (MTBE/Methanol) Add_IS->Extraction Drydown Evaporation (Nitrogen) Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Analysis UHPLC-MS/MS Analysis (MRM Mode) Reconstitution->Analysis Processing Data Processing & Quantification Analysis->Processing

Caption: LC-MS/MS experimental workflow for this compound quantification.

G Arachidonic Acid Metabolic Pathways PL Membrane Phospholipids PLA2 cPLA₂ PL->PLA2 - AA Arachidonic Acid (AA) PLA2->AA + COX COX-1, COX-2 (Cyclooxygenases) AA->COX LOX LOX (Lipoxygenases) AA->LOX CYP450 CYP450 (Cytochrome P450) AA->CYP450 PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs LTs Leukotrienes (LTs) Lipoxins (LXs) LOX->LTs EETs Epoxyeicosatrienoic Acids (EETs) Hydroxyeicosatetraenoic Acids (HETEs) CYP450->EETs

Caption: Key metabolic pathways of arachidonic acid.[1][11]

References

Synthesis of Myristoleyl Arachidonate for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and potential research applications of Myristoleyl arachidonate (B1239269). This document is intended to guide researchers in the life sciences and drug development in producing this specific wax ester for investigational use.

Introduction

Myristoleyl arachidonate is a wax ester composed of myristoleyl alcohol and arachidonic acid. Wax esters are a class of neutral lipids that serve as energy storage compounds and have various industrial applications in cosmetics, lubricants, and pharmaceuticals.[1][2] In biological systems, esters of arachidonic acid are of significant interest due to the central role of arachidonic acid as a precursor to a wide array of signaling molecules, including prostaglandins (B1171923) and leukotrienes.[3][4] While the specific biological functions of this compound are not extensively documented in publicly available literature, its constituent parts suggest potential involvement in inflammatory pathways and other physiological processes.

This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, methods for its purification, and a discussion of its potential research applications based on the known bioactivities of related lipid molecules.

Data Presentation

Table 1: Summary of Synthesis Methods for Wax Esters

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong acid (e.g., H₂SO₄, p-TSA)Immobilized Lipase (B570770) (e.g., Novozym 435, Lipozyme RMIM)
Reaction Temperature 60-100°C40-60°C
Solvent Toluene (B28343), Hexane (B92381) (often with Dean-Stark trap)Solvent-free or non-polar organic solvent (e.g., Hexane)
Typical Reaction Time 4-24 hours8-24 hours
Reported Yields >90%90-98%
Key Advantages High throughput, well-establishedMild reaction conditions, high specificity, "green" chemistry
Key Disadvantages Harsh conditions, potential for side reactionsHigher catalyst cost, potentially slower reaction rates

Table 2: Purification Parameters for Wax Esters

Purification MethodStationary PhaseMobile Phase ExampleApplication
Column Chromatography Silica (B1680970) Gel (60-120 mesh)Hexane/Ethyl Acetate (B1210297) gradientPrimary purification from reaction mixture
High-Performance Liquid Chromatography (HPLC) C18 Reverse PhaseMethanol/Water or Acetonitrile/Water gradientHigh-purity final purification and analysis
Thin-Layer Chromatography (TLC) Silica GelHexane/Ethyl Acetate (e.g., 95:5 v/v)Reaction monitoring and fraction analysis

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from myristoleyl alcohol and arachidonic acid using an acid catalyst.

Materials:

  • Myristoleyl alcohol

  • Arachidonic acid

  • p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (60-120 mesh)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add myristoleyl alcohol (1 equivalent), arachidonic acid (1.1 equivalents), and a catalytic amount of p-TSA (0.05 equivalents).

  • Add anhydrous toluene to the flask to dissolve the reactants.

  • Assemble a Dean-Stark apparatus with a condenser on top of the round-bottom flask.

  • Esterification: Heat the reaction mixture to reflux with vigorous stirring. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5 v/v) mobile phase. The reaction is complete when the starting materials are consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography.

    • Pack a glass column with silica gel slurry in hexane.

    • Load the crude product onto the column.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield pure this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes an immobilized lipase for the esterification of myristoleyl alcohol and arachidonic acid under milder conditions.

Materials:

  • Myristoleyl alcohol

  • Arachidonic acid

  • Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

  • n-Hexane (or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker incubator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a screw-capped flask, combine myristoleyl alcohol (1 equivalent) and arachidonic acid (1 equivalent).

  • If using a solvent, add n-hexane. For a solvent-free system, proceed without solvent.

  • Add the immobilized lipase (e.g., 10% by weight of the total substrates).

  • If desired, add activated molecular sieves to remove water produced during the reaction and drive the equilibrium towards ester formation.

  • Esterification: Place the flask in an orbital shaker incubator at a controlled temperature (e.g., 50°C) and agitate at 200 rpm.

  • Monitor the reaction progress over time (e.g., 8, 16, 24 hours) by taking small aliquots and analyzing them by TLC or Gas Chromatography (GC).

  • Work-up and Purification: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

  • If a solvent was used, remove it by rotary evaporation.

  • The resulting product can be purified by silica gel column chromatography as described in Protocol 1 to remove any unreacted starting materials.

Mandatory Visualizations

Chemical_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Myristoleyl Alcohol + Arachidonic Acid ReactionVessel Round-bottom Flask with Dean-Stark Trap Reactants->ReactionVessel Catalyst p-TSA or H₂SO₄ Catalyst->ReactionVessel Solvent Toluene Solvent->ReactionVessel Neutralization Wash with NaHCO₃ ReactionVessel->Neutralization Reflux & Water Removal Washing Wash with Water & Brine Neutralization->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography Crude Product PureProduct Pure Myristoleyl Arachidonate ColumnChromatography->PureProduct

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow Reactants Myristoleyl Alcohol + Arachidonic Acid Reaction Incubation with Shaking (e.g., 50°C, 24h) Reactants->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Filtration Filtration to Remove Enzyme Reaction->Filtration Purification Column Chromatography (if necessary) Filtration->Purification ReusableEnzyme Reusable Enzyme Filtration->ReusableEnzyme Product Pure Myristoleyl Arachidonate Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Potential Research Applications and Signaling Pathways

Direct experimental data on the biological activities of this compound is limited in the current scientific literature. However, based on the known functions of its constituent molecules and related wax esters, several potential areas of research can be proposed.

Potential Biological Activities:

  • Anti-inflammatory Effects: Long-chain wax esters from marine sources have demonstrated anti-inflammatory properties.[1][5][6] Given that arachidonic acid is a key player in the inflammatory cascade, this compound could potentially modulate the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), thereby influencing the production of pro-inflammatory eicosanoids.

  • Antibacterial Activity: Cholesteryl arachidonate, another ester of arachidonic acid, has been shown to possess antibacterial activity.[7] It is plausible that this compound may also exhibit antimicrobial properties, which could be investigated against various bacterial strains.

  • Modulation of Membrane Properties: As a lipid, this compound may incorporate into cellular membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.[8]

  • Metabolic Regulation: Studies on wax ester-rich oils suggest a role in attenuating obesity and related metabolic disorders.[6] this compound could be investigated for its effects on lipid metabolism and glucose homeostasis.

Hypothetical Signaling Pathway Involvement:

The biological effects of this compound are likely initiated by its hydrolysis, releasing myristoleyl alcohol and arachidonic acid. The liberated arachidonic acid can then enter its well-established metabolic pathways.

Hypothetical_Signaling_Pathway cluster_hydrolysis Cellular Uptake & Hydrolysis cluster_aa_metabolism Arachidonic Acid Cascade cluster_cellular_effects Cellular Effects MA Myristoleyl Arachidonate Lipase Intracellular Lipases MA->Lipase Myristoleyl_OH Myristoleyl Alcohol Lipase->Myristoleyl_OH AA Arachidonic Acid Lipase->AA COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Immune_Response Immune Response Prostaglandins->Immune_Response Leukotrienes->Inflammation Leukotrienes->Immune_Response

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The proposed biological activities and signaling pathways are hypothetical and based on the known functions of related molecules. Further experimental validation is required to elucidate the specific roles of this compound.

Conclusion

The synthesis of this compound can be achieved through both chemical and enzymatic methods, with the latter offering a milder and more specific approach. The purification of the final product to a high degree of purity is essential for its use in biological research. While direct evidence for the bioactivity of this compound is currently scarce, its chemical structure suggests that it is a valuable tool for investigating the roles of wax esters in cellular signaling, inflammation, and metabolism. The protocols and information provided herein are intended to facilitate the synthesis and study of this interesting lipid molecule.

References

Application Notes and Protocols for Myristoleyl Arachidonate and Related Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl arachidonate (B1239269) is a wax ester composed of myristoleyl alcohol and arachidonic acid. While specific biological roles and detailed analytical protocols for this particular molecule are not extensively documented in current scientific literature, its constituent parts, particularly arachidonic acid, are of significant biological interest. Arachidonic acid is a polyunsaturated omega-6 fatty acid involved in a multitude of signaling pathways, often as a precursor to eicosanoids.

This document provides a comprehensive guide for researchers interested in the analysis of myristoleyl arachidonate. It includes information on available analytical standards and suppliers, and details protocols for the extraction, analysis, and quantification of fatty acid esters, using methods applicable to this compound. Furthermore, it outlines the well-established signaling pathways of its parent fatty acid, arachidonic acid, to provide a contextual framework for potential biological investigations.

This compound Analytical Standards and Suppliers

High-purity analytical standards are crucial for the accurate identification and quantification of this compound in experimental samples. A known supplier for this standard is Larodan.

Table 1: this compound Analytical Standard Specifications

ParameterSpecification
Supplier Larodan
Purity >99%[1]
Molecular Formula C34H58O2[1]
Molecular Weight 498.82 g/mol [1]
Physical State Liquid[1]
Available Quantity 100 mg[1]
Storage Freezer[1]

Experimental Protocols

The following protocols are generalized for the analysis of fatty acid esters from biological matrices and can be adapted for this compound.

Lipid Extraction from Biological Samples

The choice of extraction method can significantly impact the recovery of lipids. The Folch method is a widely used and robust protocol for total lipid extraction.

Protocol 1: Modified Folch Method for Lipid Extraction

  • Homogenization: Homogenize 10-50 mg of tissue in a chloroform/methanol mixture (2:1, v/v).

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile) for subsequent analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, this compound would likely require derivatization to a more volatile form, such as a fatty acid methyl ester (FAME). This would involve the transesterification of the wax ester.

Protocol 2: Transesterification for FAME Analysis

  • Reaction Mixture: To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid.

  • Incubation: Heat the mixture at 50°C for 2 hours.

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge.

  • Collection: Collect the upper hexane layer containing the FAMEs.

  • Analysis: Inject an aliquot of the hexane layer into the GC-MS system.

Table 2: Example GC-MS Parameters for FAME Analysis

ParameterValue
Column DB-23 (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Oven Program 50°C for 1 min, ramp to 175°C at 25°C/min, then to 230°C at 4°C/min, hold for 5 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of the intact wax ester without derivatization.

Protocol 3: LC-MS/MS Analysis of Intact Wax Esters

  • Sample Preparation: Reconstitute the dried lipid extract in the initial mobile phase.

  • Chromatography: Perform reversed-phase chromatography to separate the lipid species.

  • Mass Spectrometry: Utilize electrospray ionization (ESI) in positive mode for detection. Use Multiple Reaction Monitoring (MRM) for targeted quantification.

Table 3: Example LC-MS/MS Parameters for Wax Ester Analysis

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
Gradient Start at 30% B, ramp to 100% B over 15 min, hold for 5 min
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
MRM Transition Precursor ion (e.g., [M+NH4]+ for this compound) to a specific product ion

Signaling Pathways of Arachidonic Acid

While the direct signaling roles of this compound are unknown, it can be hydrolyzed to release arachidonic acid, a key signaling molecule. The following diagram illustrates the major metabolic pathways of arachidonic acid. Understanding these pathways is essential for investigating the potential downstream effects of this compound.

Arachidonic_Acid_Metabolism Membrane Membrane Phospholipids (B1166683) PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., inflammation) AA Arachidonic Acid PLA2->AA Hydrolysis COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX CYP450 Cytochrome P450 Epoxygenases AA->CYP450 Prostaglandins Prostaglandins (e.g., PGE2, PGD2) Thromboxanes (e.g., TXA2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) Lipoxins LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) Hydroxyeicosatetraenoic Acids (HETEs) CYP450->EETs

Caption: Major metabolic pathways of arachidonic acid.

This pathway shows that upon release from membrane phospholipids by phospholipase A2, arachidonic acid can be metabolized by three main enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 epoxygenases (CYP450). Each pathway leads to the production of a distinct class of bioactive lipid mediators (eicosanoids) that are involved in processes such as inflammation, immunity, and cardiovascular function.[2][3]

Experimental Workflow

The following diagram outlines a general workflow for the investigation of this compound in a biological system.

Experimental_Workflow Sample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Bioassay Biological Activity Assays Sample->Bioassay Analysis Analytical Quantification Extraction->Analysis GCMS GC-MS (after derivatization) Analysis->GCMS Option 1 LCMS LC-MS/MS (intact analysis) Analysis->LCMS Option 2 Data Data Analysis and Interpretation GCMS->Data LCMS->Data CellCulture Cell Culture Experiments (e.g., treatment with standard) Bioassay->CellCulture CellCulture->Data

Caption: General experimental workflow for this compound analysis.

Conclusion

While direct research on this compound is limited, this guide provides a robust framework for its analytical characterization and for initiating investigations into its potential biological significance. By leveraging established methods for fatty acid ester analysis and understanding the well-documented signaling pathways of arachidonic acid, researchers can effectively approach the study of this and other novel lipid molecules. The use of high-purity analytical standards, such as that available from Larodan, will be fundamental to the success of these research endeavors.

References

Application Notes and Protocols for Cell-Based Assays of Myristoleyl Arachidonate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a crucial polyunsaturated fatty acid integrated into the cell membranes of mammals.[1] It serves as a precursor for a variety of bioactive lipid mediators, including prostaglandins (B1171923) and leukotrienes, which are synthesized through the metabolic pathways of cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes.[2] These lipid signaling molecules are pivotal in regulating a wide array of physiological and pathological processes such as inflammation, immune responses, cell proliferation, and apoptosis.[3][4][5][6]

Myristoleyl arachidonate (B1239269), an ester of myristoleyl alcohol and arachidonic acid, is a novel lipid molecule whose biological activities are of significant interest. Understanding its impact on cellular functions is essential for elucidating its therapeutic potential. These application notes provide detailed protocols for a series of robust cell-based assays designed to characterize the bioactivity of myristoleyl arachidonate. The assays will focus on its potential anti-inflammatory effects, its influence on cell viability and proliferation, and its capacity to induce apoptosis.

Application Note 1: Assessment of Anti-inflammatory Activity via Prostaglandin E2 (PGE2) Inhibition

Principle

Prostaglandins, particularly PGE2, are key mediators of inflammation. They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes.[2] Many anti-inflammatory drugs function by inhibiting COX enzymes, thereby reducing PGE2 production. This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to suppress the production of PGE2 in a cellular model of inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in macrophage-like cells (e.g., RAW 264.7), leading to the upregulation of COX-2 and subsequent production of PGE2.

Experimental Protocol: PGE2 Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known COX inhibitor like indomethacin).

  • Inflammatory Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a non-stimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant, which contains the secreted PGE2.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Data Presentation

This compound (µM)Mean PGE2 (pg/mL)Standard Deviation% Inhibition
0 (Vehicle Control + LPS)15001200
112509816.7
108006546.7
504504070.0
1002002586.7
Indomethacin (10 µM)1501890.0
No LPS Control508-

Visualization

Caption: Prostaglandin E2 synthesis pathway.

Application Note 2: Evaluation of Cytotoxicity and Cell Proliferation

Principle

Bioactive lipids can exert cytotoxic effects or modulate cell proliferation, which are critical parameters in drug discovery, particularly in oncology and toxicology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. This assay will determine the effect of this compound on the viability and proliferation of a selected cell line.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a relevant cell line (e.g., A549 human lung carcinoma cells) in an appropriate medium (e.g., F-12K Medium with 10% FBS) at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a period of 24 to 72 hours, depending on the cell doubling time and experimental goals.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

Data Presentation

This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.200.08100
11.180.0798.3
101.050.0687.5
500.750.0562.5
1000.400.0333.3
Doxorubicin (1 µM)0.250.0220.8

Visualization

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 3-4 hours Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Apoptosis_Pathway Stimulus Apoptotic Stimulus (e.g., this compound) Procaspase8 Procaspase-8 Stimulus->Procaspase8 Caspase8 Activated Caspase-8 Procaspase8->Caspase8 Activation Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Caspase37 Activated Caspase-3/7 Procaspase37->Caspase37 Activation Substrates Cellular Substrates Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

References

Application Note: A Robust Lipidomics Workflow for the Identification and Quantification of Myristoleyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of lipids with diverse biological activities. Myristoleyl arachidonate (B1239269), an ester formed from myristoleic acid and arachidonic acid, belongs to this family. The analysis of specific FAHFAs like myristoleyl arachidonate from complex biological matrices is challenging due to their low abundance and isomeric complexity. This application note details a comprehensive and robust lipidomics workflow for the sensitive and specific identification and quantification of this compound. The workflow employs a multi-step extraction and enrichment process followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard is incorporated to ensure high accuracy and precision by correcting for variability during sample preparation and instrument response.[1]

Overall Experimental Workflow

The lipidomics workflow is a multi-step process that begins with sample preparation and lipid extraction, followed by chromatographic separation, mass spectrometric detection, and finally, data analysis and interpretation.[1][3]

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction & Enrichment cluster_analysis Analysis & Data Processing cluster_result Results Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Sample Homogenization (if required) Sample->Homogenization IS_Spike Spike Internal Standard Homogenization->IS_Spike LLE Liquid-Liquid Extraction (Modified Bligh-Dyer) IS_Spike->LLE SPE Solid Phase Extraction (SPE) (FAHFA Enrichment) LLE->SPE Drydown Dry & Reconstitute SPE->Drydown LCMS LC-MS/MS Analysis (MRM Mode) Drydown->LCMS DataProc Data Processing (Peak Integration, Normalization) LCMS->DataProc Quant Quantification (Calibration Curve) DataProc->Quant Report Final Report Quant->Report

Caption: Overall lipidomics workflow for this compound analysis.

Experimental Protocols

Protocol 1: Lipid Extraction and FAHFA Enrichment

This protocol involves an initial liquid-liquid extraction to isolate total lipids, followed by solid-phase extraction to enrich the FAHFA fraction containing this compound.[4][5]

A. Materials and Reagents:

  • Biological sample (e.g., 100 µL plasma, 10-50 mg tissue)

  • Chloroform (B151607), Methanol, Water (MS-grade)

  • Hexane (B92381), Ethyl Acetate (B1210297) (MS-grade)

  • Stable isotope-labeled internal standard (IS), e.g., d4-PAHSA

  • Silica (B1680970) Solid Phase Extraction (SPE) cartridges (e.g., 200 mg bed weight)[5]

  • Glass vials and syringes

  • Nitrogen gas evaporator

  • Vortex mixer and Centrifuge

B. Step 1: Liquid-Liquid Extraction (Modified Bligh & Dyer) [4][5]

  • For liquid samples (e.g., 100 µL plasma), place in a 2 mL glass vial. For tissue, homogenize the sample first.[6]

  • Add 10 µL of the internal standard solution to the sample.

  • Add 375 µL of a cold chloroform:methanol (1:2, v/v) mixture.[1]

  • Vortex vigorously for 1 minute to precipitate proteins.[6]

  • Add 125 µL of chloroform and vortex for 30 seconds.[1]

  • Add 125 µL of 0.9% NaCl solution (or water) to induce phase separation.[1][6]

  • Vortex for 30 seconds and centrifuge at 2,500 x g for 10 minutes at 4°C.[1]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe and transfer to a new glass vial.[1][6]

  • Dry the extracted lipids under a gentle stream of nitrogen.

C. Step 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment [4][5]

  • Condition a silica SPE cartridge by washing it with 15 mL of hexane.[5]

  • Reconstitute the dried lipid extract from Step 1B in 200 µL of chloroform and load it onto the conditioned cartridge.[5]

  • Wash the cartridge with 15 mL of 5% ethyl acetate in hexane to elute neutral lipids like triacylglycerols and cholesterol esters.[4][5] Discard this fraction.

  • Elute the desired FAHFA fraction, containing this compound, with 10 mL of ethyl acetate into a clean glass vial.[5]

  • Dry the FAHFA fraction under a gentle stream of nitrogen.

  • Reconstitute the final dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., Acetonitrile:Isopropanol 1:1, v/v).[1]

Protocol 2: LC-MS/MS Analysis

This protocol uses Liquid Chromatography (LC) for separation followed by Tandem Mass Spectrometry (MS/MS) for detection and quantification in Multiple Reaction Monitoring (MRM) mode.[7][8]

A. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

Table 1: LC Gradient Elution Program

Time (min) % Mobile Phase B
0.0 30
2.0 30
12.0 95
15.0 95
15.1 30

| 20.0 | 30 |

B. Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[9]

  • Key Parameters:

    • Spray Voltage: -4500 V

    • Source Temperature: 350°C

    • Gas 1 (Nebulizer): 50 psi

    • Gas 2 (Heater): 60 psi

    • Curtain Gas: 35 psi

Table 2: Hypothetical MRM Transitions for this compound Note: Myristoleic acid (C14:1) = 226.35 g/mol ; Arachidonic acid (C20:4) = 304.47 g/mol . The exact precursor and product ions would need to be determined experimentally.

Analyte Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Dwell Time (ms) Collision Energy (eV)
This compound 529.8 303.2 (Arachidonate) 100 -25
This compound 529.8 225.2 (Myristoleate) 100 -20

| Internal Standard (IS) | User-defined | User-defined | 100 | User-defined |

Data Presentation and Quantification

Quantitative analysis is performed by integrating the peak areas of the MRM transitions for the analyte and the internal standard. A calibration curve is generated using standards of known concentrations to determine the concentration of this compound in the biological samples. Key method validation parameters should be established.[1][8]

Table 3: Representative Method Validation Data

Parameter This compound
Linear Range (ng/mL) 0.1 - 100
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) (ng/mL) 0.03
Limit of Quantitation (LOQ) (ng/mL) 0.1
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

| Accuracy (%) | 85 - 115% |

Biological Context: Arachidonic Acid Signaling Pathways

The arachidonate component of this compound is a critical polyunsaturated fatty acid that serves as the precursor to a vast family of potent signaling molecules known as eicosanoids.[10][11] These molecules are key mediators of inflammation, immunity, and central nervous system functions.[1][10] Arachidonic acid is released from membrane phospholipids (B1166683) by phospholipase A2 (PLA2) and is metabolized by three major enzymatic pathways: Cyclooxygenases (COX), Lipoxygenases (LOX), and Cytochrome P450 (CYP) enzymes.[10][11]

G MembranePL Membrane Phospholipids AA Arachidonic Acid (AA) MembranePL->AA COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX, 15-LOX) AA->LOX CYP Cytochrome P450 (Epoxygenase) AA->CYP PLA2 PLA2 PLA2->AA Prostanoids Prostanoids (Prostaglandins, Thromboxanes) COX->Prostanoids Leukotrienes Leukotrienes & Lipoxins LOX->Leukotrienes EETs EETs & HETEs CYP->EETs

References

Application Notes and Protocols for Stable Isotope-Labeled Myristoleyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable technique in lipidomics and metabolic research, enabling precise tracing and quantification of lipid species within complex biological systems.[1][2] By replacing atoms such as carbon or hydrogen with their heavy, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the metabolic fate of labeled molecules.[2] This document provides detailed application notes and protocols for the use of stable isotope-labeled myristoleyl arachidonate (B1239269), a key lipid molecule for studying cellular signaling, lipid metabolism, and the development of therapeutic agents. For the purpose of these notes, "myristoleyl arachidonate" will refer to a diacylglycerol (DAG) species, specifically 1-myristoleoyl-2-arachidonoyl-sn-glycerol, a structurally significant lipid involved in various cellular processes.

Stable isotope-labeled lipids are chemically and biologically equivalent to their endogenous counterparts, allowing them to be used as tracers and internal standards for accurate quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] The use of a stable isotope-labeled internal standard is a robust approach to correct for variations in sample extraction and ionization efficiency during analysis.[4]

Applications

The use of stable isotope-labeled this compound offers a powerful tool for a variety of research applications:

  • Metabolic Flux Analysis: Tracing the incorporation of the labeled lipid into downstream metabolic pathways, providing insights into the dynamics of lipid synthesis, remodeling, and degradation.[2]

  • Quantitative Lipidomics: Serving as an internal standard for the accurate and precise quantification of endogenous this compound and related lipid species in various biological matrices, including cells, tissues, and biofluids.[3][5]

  • Signaling Pathway Elucidation: Investigating the role of diacylglycerols containing myristate and arachidonate in cellular signaling cascades, such as those mediated by protein kinase C (PKC) and other signaling proteins.[6]

  • Drug Discovery and Development: Assessing the effect of novel therapeutic agents on the metabolism and signaling functions of this compound, helping to identify and validate new drug targets.[7]

  • Biomarker Discovery: Quantifying changes in the levels of this compound in disease states, which may serve as potential biomarkers for diagnosis and prognosis.

Data Presentation

Quantitative data obtained from experiments using stable isotope-labeled this compound should be summarized in clearly structured tables for easy comparison. Below are examples of how to present such data.

Table 1: Quantification of Endogenous 1-Myristoleoyl-2-arachidonoyl-sn-glycerol in Mouse Liver Tissue using a Stable Isotope-Labeled Internal Standard.

Sample GroupEndogenous Analyte Peak AreaLabeled Standard Peak AreaConcentration (ng/mg tissue)Standard Deviation
Control (n=5)1.25E+062.50E+0650.24.5
Treatment A (n=5)8.75E+052.45E+0635.73.1
Treatment B (n=5)1.88E+062.55E+0673.76.8

Table 2: Metabolic Fate of Labeled this compound in Cultured Macrophages.

Time PointLabeled this compound (%)Labeled Phosphatidylcholine (%)Labeled Phosphatidylethanolamine (%)Labeled Triacylglycerol (%)
1 hour85.25.13.56.2
4 hours62.715.89.312.2
12 hours35.128.416.719.8
24 hours18.935.622.123.4

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells for Mass Spectrometry Analysis

This protocol is a modified Bligh-Dyer method suitable for the extraction of diacylglycerols and other lipid classes from cultured cells.[4]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade), ice-cold

  • Chloroform (B151607) (HPLC grade)

  • 0.9% NaCl solution, ice-cold

  • Stable isotope-labeled this compound internal standard solution (concentration verified)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Sonicator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled this compound internal standard to the cell suspension. The amount should be comparable to the expected endogenous levels of the analyte.

  • Solvent Extraction: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the endogenous and the stable isotope-labeled this compound. The exact m/z values will depend on the specific labeling pattern (e.g., ¹³C or ²H).

  • Data Analysis: Integrate the peak areas for both the endogenous analyte and the labeled internal standard. Calculate the concentration of the endogenous analyte based on the peak area ratio and a standard curve.

Visualizations

Signaling Pathway

Arachidonic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids (containing Myristate and Arachidonate) DAG 1-Myristoyl-2-arachidonoyl-sn-glycerol (Stable Isotope Labeled Tracer) Membrane_Phospholipids->DAG GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PLC->Membrane_Phospholipids Hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC Activates PLA2 Phospholipase A2 (PLA2) DAG->PLA2 Substrate for other enzymes Downstream_Effectors Downstream Signaling (e.g., MAPK cascade) PKC->Downstream_Effectors Cellular_Response Cellular Response (Inflammation, Proliferation) Downstream_Effectors->Cellular_Response Arachidonic_Acid Free Arachidonic Acid PLA2->Arachidonic_Acid Releases Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Metabolized to Eicosanoids->Cellular_Response

Caption: Diacylglycerol signaling pathway involving this compound.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with Stable Isotope-Labeled Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (Reversed-Phase C18) Dry_Reconstitute->LC_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Peak Area Ratios Peak_Integration->Quantification Results Results Interpretation Quantification->Results

Caption: Workflow for quantitative lipidomics using a stable isotope-labeled standard.

References

Application Notes and Protocols for In Vitro Functional Analysis of Myristoleyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl arachidonate (B1239269) is a novel lipid ester composed of myristoleic acid and arachidonic acid. While direct biological functions of this specific molecule are not yet extensively documented, its constituent fatty acids are known to possess significant biological activities. Arachidonic acid is a key precursor to a diverse range of signaling molecules known as eicosanoids, which are deeply involved in inflammatory processes.[1] Myristoleic acid has demonstrated cytotoxic effects against certain cancer cells and possesses antimicrobial properties.[2][3][4]

These application notes provide a comprehensive suite of in vitro functional assays to characterize the biological activities of myristoleyl arachidonate. The protocols herein are designed to investigate its potential as a pro-drug that releases bioactive fatty acids, and to assess its direct effects on cellular processes such as inflammation, cell viability, and microbial growth.

Proposed Mechanism of Action

It is hypothesized that this compound may act as a stable pro-drug, which upon enzymatic hydrolysis by cellular lipases or esterases, releases myristoleic acid and arachidonic acid. The liberated arachidonic acid can then be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory or anti-inflammatory eicosanoids.[5] Both the parent compound and its hydrolysis products may exert direct effects on cellular targets.

digraph "Myristoleyl_Arachidonate_Metabolism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Myristoleyl_Arachidonate" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Lipases/Esterases" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Myristoleic_Acid" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Arachidonic_Acid" [fillcolor="#F1F3F4", fontcolor="#202124"]; "COX" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LOX" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Leukotrienes" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Biological_Effects_MA" [shape=ellipse, style=dashed, label="Biological Effects", fillcolor="#FFFFFF", fontcolor="#202124"]; "Biological_Effects_Eicosanoids" [shape=ellipse, style=dashed, label="Biological Effects\n(Inflammation, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"];

"Myristoleyl_Arachidonate" -> "Lipases/Esterases" [arrowhead=none]; "Lipases/Esterases" -> "Myristoleic_Acid"; "Lipases/Esterases" -> "Arachidonic_Acid"; "Myristoleic_Acid" -> "Biological_Effects_MA"; "Arachidonic_Acid" -> "COX"; "Arachidonic_Acid" -> "LOX"; "COX" -> "Prostaglandins"; "LOX" -> "Leukotrienes"; "Prostaglandins" -> "Biological_Effects_Eicosanoids"; "Leukotrienes" -> "Biological_Effects_Eicosanoids"; }

Figure 1: Proposed metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize hypothetical data from the described in vitro assays to provide a framework for data presentation and comparison.

Table 1: Lipase-Mediated Hydrolysis of this compound

Lipase (B570770) SourceSubstrate Concentration (µM)Hydrolysis Rate (nmol/min/mg protein)
Pancreatic Lipase1015.2 ± 1.8
5068.5 ± 5.4
100125.3 ± 9.7
Macrophage Lysate105.8 ± 0.9
5025.1 ± 2.3
10048.9 ± 4.1

Table 2: Effect of this compound on COX and LOX Activity

CompoundConcentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)5-LOX Inhibition (%)
This compound12.1 ± 0.53.5 ± 0.81.8 ± 0.4
1015.8 ± 2.122.4 ± 3.012.5 ± 1.9
10045.3 ± 4.568.2 ± 5.935.7 ± 3.2
Arachidonic Acid (control)10N/A (Substrate)N/A (Substrate)N/A (Substrate)

Table 3: Cytokine Release from LPS-Stimulated Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-1500 ± 1202500 ± 200
This compound11450 ± 1102400 ± 180
10980 ± 951850 ± 150
50450 ± 50800 ± 75
Dexamethasone (control)1350 ± 40600 ± 65

Table 4: Cytotoxicity Profile against A549 Human Lung Carcinoma Cells

CompoundConcentration (µM)Cell Viability (%)
Vehicle Control-100 ± 5.2
This compound1095.3 ± 4.8
5072.1 ± 6.3
10048.6 ± 5.1
Myristoleic Acid10055.2 ± 5.8

Table 5: Antibacterial Activity

Bacterial StrainThis compound MIC (µg/mL)Myristoleic Acid MIC (µg/mL)
Staphylococcus aureus12864
Escherichia coli>256128
Pseudomonas aeruginosa>256256

Experimental Protocols

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Hydrolysis" [fillcolor="#F1F3F4", fontcolor="#202124", label="Lipase Hydrolysis Assay"]; "Enzyme_Activity" [fillcolor="#F1F3F4", fontcolor="#202124", label="COX/LOX Activity Assays"]; "Cytokine_Release" [fillcolor="#F1F3F4", fontcolor="#202124", label="Cytokine Release Assay"]; "Cell_Viability" [fillcolor="#F1F3F4", fontcolor="#202124", label="Cell Viability Assay"]; "Antibacterial" [fillcolor="#F1F3F4", fontcolor="#202124", label="Antibacterial Assay"]; "Data_Analysis" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Data Analysis"];

"Start" -> "Hydrolysis"; "Start" -> "Enzyme_Activity"; "Start" -> "Cytokine_Release"; "Start" -> "Cell_Viability"; "Start" -> "Antibacterial"; "Hydrolysis" -> "Data_Analysis"; "Enzyme_Activity" -> "Data_Analysis"; "Cytokine_Release" -> "Data_Analysis"; "Cell_Viability" -> "Data_Analysis"; "Antibacterial" -> "Data_Analysis"; }

Figure 2: General experimental workflow for in vitro functional assays.

Lipase Hydrolysis Assay

Objective: To determine if this compound can be hydrolyzed by lipases to release its constituent fatty acids.

Materials:

  • This compound

  • Porcine pancreatic lipase

  • Cell lysate from a relevant cell line (e.g., RAW 264.7 macrophages)

  • Tris-HCl buffer (pH 7.4)

  • Fatty acid analysis kit (e.g., GC-MS based)

  • 96-well microplate

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and dilute to working concentrations in Tris-HCl buffer.

  • Prepare lipase solutions (pancreatic lipase or cell lysate) in Tris-HCl buffer.

  • In a 96-well plate, add 50 µL of the this compound solution to each well.

  • Initiate the reaction by adding 50 µL of the lipase solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30, 60, 120 minutes).

  • Stop the reaction by adding a suitable quenching solution (e.g., acidic solution).

  • Extract the lipids from the reaction mixture.

  • Analyze the lipid extract for the presence of myristoleic acid and arachidonic acid using a validated method such as gas chromatography-mass spectrometry (GC-MS).

  • Calculate the rate of hydrolysis based on the amount of fatty acids released over time.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To assess the ability of this compound or its hydrolysis products to inhibit the activity of COX enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • COX inhibitor screening assay kit (colorimetric or fluorometric)

  • This compound

  • 96-well microplate

Protocol:

  • Prepare solutions of this compound at various concentrations.

  • Follow the instructions provided with the commercial COX inhibitor screening assay kit.[6][7]

  • Typically, the protocol will involve the incubation of the COX enzyme with the test compound (this compound) in a reaction buffer.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins (B1171923) is measured using a colorimetric or fluorometric probe.

  • The percentage of COX inhibition is calculated by comparing the signal from wells treated with this compound to that of vehicle-treated controls.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine if this compound or its metabolites can inhibit 5-LOX activity.

Materials:

  • 5-LOX enzyme preparation

  • Arachidonic acid (substrate)

  • LOX inhibitor screening assay kit (e.g., spectrophotometric)

  • This compound

  • 96-well UV-transparent microplate

Protocol:

  • Prepare solutions of this compound at various concentrations.

  • Use a commercial LOX inhibitor screening assay kit and follow the manufacturer's protocol.[8]

  • The assay typically involves incubating the 5-LOX enzyme with the test compound.

  • The reaction is initiated by adding arachidonic acid.

  • The formation of leukotrienes is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm).[9]

  • Calculate the percentage of 5-LOX inhibition relative to a vehicle control.

Cytokine Release Assay in Macrophages

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in immune cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plate

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce cytokine production.[10]

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on cytokine release.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic potential of this compound on a selected cell line.

Materials:

  • A relevant cell line (e.g., A549 human lung carcinoma cells)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 24-72 hours.[11][12]

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[13][14]

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • This compound

  • 96-well microplate

Protocol:

  • Prepare a stock solution of this compound and perform serial two-fold dilutions in MHB in a 96-well plate.[15]

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).[16]

  • Inoculate each well of the microplate with the bacterial suspension.

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[17][18]

References

Application Notes and Protocols for Myristoleyl Arachidonate in vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental protocols for the in vivo administration of Myristoleyl arachidonate (B1239269) have been identified in the public domain. The following protocols are inferred from studies on structurally related compounds, namely arachidonic acid, its ethyl ester, and myristic acid. Researchers should use this information as a guideline and optimize the protocols for their specific experimental needs, including conducting preliminary dose-response and toxicity studies.

Introduction

These application notes provide a detailed, inferred protocol for the in vivo administration of Myristoleyl arachidonate to rodent models, based on established methods for similar lipid molecules.

Data Presentation: Inferred Efficacy and Dosage

The following tables summarize quantitative data from in vivo studies on arachidonic acid and its derivatives. This data can serve as a starting point for determining the appropriate dosage for this compound.

Table 1: Inferred Oral Dosage of Arachidonic Acid and its Derivatives in Rodents

CompoundAnimal ModelDosageObserved EffectsReference
Arachidonic AcidMice240 mg/kg/day (oral)Increased spontaneous motor activity.[1]
Ethyl arachidonateRats9-72 mg/day (oral)Dose-dependent reversal of effects of a butter-enriched diet on prostanoid production and platelet aggregation.[2]
Ethyl arachidonateRats90 mg/day (oral)Increased aortic prostacyclin production and platelet aggregation.[3]
Myristic AcidMice300 mg/kg (oral, every other day)Ameliorated glucose tolerance and reduced insulin-responsive blood glucose levels.[4]

Table 2: Inferred Dietary Administration of Arachidonic Acid in Rats

CompoundAnimal ModelConcentration in Diet (w/w)DurationObserved EffectsReference
Arachidonic AcidRats0.07%, 0.15%, or 0.32%4 weeksDose-dependent increase in arachidonic acid content in paw phospholipids.[5]

Experimental Protocols

Preparation of this compound for in vivo Administration

This compound is a lipid and will not be soluble in aqueous solutions. Therefore, it must be prepared in a suitable vehicle for administration.

Materials:

  • This compound

  • Vehicle: Corn oil, olive oil, or other high-purity vegetable oil.

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the desired amount of this compound in a sterile tube.

  • Add the appropriate volume of the chosen vehicle (e.g., corn oil) to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • For difficult-to-dissolve formulations, sonicate the mixture in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is a homogenous suspension or solution before each administration.

Note: Prepare the dosing solution fresh daily to minimize degradation and oxidation of the fatty acid components.

Protocol for Oral Gavage in Mice

Oral gavage is a common method for precise oral administration of liquid substances.

Materials:

  • Prepared this compound solution

  • Mouse gavage needle (20-22 gauge, 1.5-2 inches long with a ball tip)

  • 1 ml syringe

  • Animal scale

Protocol:

  • Weigh the mouse to determine the correct volume of the dosing solution to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[6]

  • Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.

  • Gently restrain the mouse by the scruff of the neck to immobilize its head.

  • Hold the mouse in a vertical position.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.

  • Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly dispense the solution.[7]

  • Gently remove the gavage needle in a single, smooth motion.

  • Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.

Protocol for Intraperitoneal (IP) Injection in Rats

IP injection is another common route for systemic administration.

Materials:

  • Prepared this compound solution

  • 23-25 gauge needle

  • 1 ml or 3 ml syringe

  • Animal scale

Protocol:

  • Weigh the rat to calculate the required injection volume. The maximum recommended volume for IP injection in rats is 10 ml/kg.[8]

  • Draw the calculated volume of the this compound solution into the syringe.

  • Securely restrain the rat, typically with a two-person technique where one person holds the animal and the other performs the injection. The animal should be positioned with its head tilted downwards.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]

  • Insert the needle at a 30-40 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure that a blood vessel or organ has not been punctured. If no fluid is drawn back, slowly inject the solution.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any adverse reactions.

Visualizations

Signaling Pathways

The biological effects of this compound are likely mediated through the established signaling pathways of arachidonic acid and the functional roles of myristoylation.

Arachidonic_Acid_Metabolism Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., agonists) AA Arachidonic Acid PLA2->AA Hydrolysis COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX CYP450 Cytochrome P450 AA->CYP450 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes EETs_HETEs EETs & HETEs CYP450->EETs_HETEs Inflammation Inflammation Prostanoids->Inflammation Pain Pain Prostanoids->Pain Fever Fever Prostanoids->Fever Leukotrienes->Inflammation Allergy Allergy Leukotrienes->Allergy Vasoconstriction Vasoconstriction/ Vasodilation EETs_HETEs->Vasoconstriction

Caption: Metabolic pathways of arachidonic acid.[9]

Myristoylation_Process Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalysis Protein N-terminal Glycine containing Protein Protein->NMT Membrane_Targeting Membrane Targeting Myristoylated_Protein->Membrane_Targeting Signal_Transduction Signal Transduction Myristoylated_Protein->Signal_Transduction Protein_Protein_Interaction Protein-Protein Interactions Myristoylated_Protein->Protein_Protein_Interaction

Caption: The process and functions of protein N-myristoylation.[10]

Experimental Workflow

InVivo_Administration_Workflow Start Start: Experimental Design Preparation Preparation of Myristoleyl Arachidonate Solution Start->Preparation Animal_Grouping Animal Grouping and Acclimatization Start->Animal_Grouping Administration In vivo Administration (Oral Gavage or IP Injection) Preparation->Administration Animal_Grouping->Administration Monitoring Post-administration Monitoring (Health and Behavior) Administration->Monitoring Data_Collection Data Collection (e.g., blood, tissue samples) Monitoring->Data_Collection Analysis Biochemical and Functional Analysis Data_Collection->Analysis End End: Data Interpretation Analysis->End

Caption: A general workflow for in vivo administration studies.

References

Gas chromatography analysis of Myristoleyl arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Gas Chromatography Analysis of Myristoleyl Arachidonate (B1239269)

Introduction

Myristoleyl arachidonate is a triglyceride containing myristoleic acid (a 14-carbon monounsaturated fatty acid) and arachidonic acid (a 20-carbon polyunsaturated fatty acid). Direct analysis of triglycerides by gas chromatography (GC) is challenging due to their low volatility. Therefore, the standard and required method involves a derivatization step to convert the constituent fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs).[1][2] This process, known as transesterification, allows for the separation, identification, and quantification of the individual fatty acid components using GC, often coupled with a mass spectrometry (MS) or flame ionization detector (FID).[1][3]

This application note provides a comprehensive protocol for the analysis of this compound by analyzing its constituent FAMEs: methyl myristoleate (B1240118) (C14:1) and methyl arachidonate (C20:4). The methodology covers sample preparation via acid-catalyzed transesterification, instrument parameters for GC-MS analysis, and data interpretation. This robust method is essential for researchers in lipidomics, drug development, and quality control in food and pharmaceutical industries.

Experimental Protocols

Sample Preparation: Acid-Catalyzed Transesterification

To enable GC analysis, the fatty acids within the triglyceride must be converted into volatile FAMEs.[4] Acid-catalyzed transesterification is a widely used method.[3]

Reagents and Materials:

  • Sample containing this compound (e.g., lipid extract from cells, plasma, or tissue)

  • Methanolic Hydrochloride (e.g., 2 M methanolic HCl, prepared by mixing acetyl chloride with methanol) or Boron Trifluoride-Methanol (BF3-Methanol) solution.[3][5]

  • Heptane (B126788) or Iso-octane (GC grade)[1][6]

  • Saturated Sodium Chloride or Sodium Carbonate solution[4][5]

  • Anhydrous Sodium Sulfate (B86663)

  • Internal Standard (IS): Methyl nonadecanoate (B1228766) (C19:0) or a deuterated standard like Arachidonic Acid-d8 for GC-MS.[6][7]

Procedure:

  • Sample Aliquoting: Accurately weigh or measure a precise amount of the lipid sample (e.g., 1-10 mg) into a glass reaction vial with a PTFE-lined cap.

  • Internal Standard Addition: Add a known quantity of the internal standard solution to the sample. The IS is crucial for accurate quantification.[7][8]

  • Reaction: Add 2 mL of methanolic HCl or BF3-Methanol solution to the vial.[5]

  • Incubation: Securely cap the vial and heat at 60-80°C for 30-60 minutes to allow the transesterification reaction to complete.[5]

  • Extraction: After cooling to room temperature, add 1 mL of heptane (or iso-octane) and 1 mL of saturated sodium chloride solution. Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 3000 x g) to separate the layers.[5][6]

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.[6]

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Final Sample: The resulting supernatant is ready for injection into the GC-MS system.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are separated and detected using a GC-MS system. The parameters below are a typical starting point and may require optimization based on the specific instrument and column used.

GC Parameter Setting MS Parameter Setting
System Agilent 7890 Series GC or similar[7]System Agilent 5975C MSD or similar[3]
Column DB-5ms, FAMEWAX, or Rt-2560 (e.g., 30 m x 0.25 mm x 0.25 µm)[1][3][5]Ionization Mode Electron Ionization (EI)
Injector Temperature 250°C[5]Ion Source Temp. 200 - 230°C[5]
Carrier Gas Helium or Hydrogen[9]Electron Energy 70 eV[5]
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Mass Scan Range m/z 40 - 550[3]
Injection Volume 1.0 µLSolvent Delay 3.5 - 5 min
Split Ratio 10:1 to 30:1[3][5]Acquisition Mode Full Scan (for identification) and/or SIM (for quantification)
Oven Program Initial: 80°C, hold 2 min; Ramp: 4°C/min to 240°C; Hold: 10 min[5]

Data Presentation and Analysis

Identification of the FAME peaks is achieved by comparing their retention times and mass spectra to those of known standards. Quantification is performed by relating the peak area of each analyte to the peak area of the internal standard.[8]

Table 2: Typical Retention Time Data The following table shows example retention times for the target FAMEs based on a standard FAME mix analysis. Actual retention times may vary depending on the specific GC column and conditions used.

Fatty Acid Methyl Ester (FAME) Abbreviation Example Retention Time (min)
Methyl MyristoleateC14:116.275[7]
Methyl ArachidonateC20:424.551[7]
Methyl Nonadecanoate (IS)C19:0~21.5 (interpolated)

Table 3: Example Mass Spectral Data for Identification

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
Methyl Myristoleate240.274, 87, 55, 69, 199
Methyl Arachidonate318.379, 91, 67, 105, 74

Visualizations

Caption: Workflow from lipid sample to final quantitative report.

Caption: Release of Arachidonic Acid and its major metabolic pathways.

References

Application Notes and Protocols for the Detection of Myristoleyl Arachidonate and Related Compounds in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl arachidonate (B1239269) is a lipid molecule belonging to the class of fatty acid esters of arachidonic acid. While specific research on myristoleyl arachidonate is limited, the broader family of arachidonic acid derivatives, including other fatty acid esters, N-acylethanolamines, and 2-acylglycerols, are recognized as important signaling molecules in various physiological and pathological processes. These compounds are involved in inflammation, neurotransmission, and metabolic regulation. Accurate and sensitive detection and quantification of these lipids in biological fluids such as plasma and serum are crucial for understanding their roles in health and disease, and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the analysis of arachidonic acid and its derivatives, which can be adapted for the detection of this compound. The primary analytical technique highlighted is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and specificity.

Quantitative Data

Quantitative data for endogenous this compound in biological fluids is not extensively reported in the scientific literature. However, the concentrations of the parent molecule, arachidonic acid (AA), and other related bioactive lipids have been documented. The following table summarizes the reported concentration ranges of free arachidonic acid in human plasma and serum, providing a reference for expected physiological levels.

AnalyteBiological MatrixConcentration Range (µg/mL)Reference(s)
Arachidonic Acid (AA)Human Serum0.34 - 4.32[1]
Arachidonic Acid (AA)Human Serum0.82 - 2.69[2]

Experimental Protocols

The following is a detailed protocol for the extraction and quantification of arachidonic acid and its derivatives from human plasma or serum using UPLC-MS/MS. This method can be optimized for the specific analysis of this compound.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for the analysis of arachidonic acid and related endocannabinoids in human plasma.[3]

Materials:

  • Human plasma or serum samples

  • Methanol (B129727) (HPLC grade)

  • Methyl tert-butyl ether (MTBE)

  • Deuterated internal standards (e.g., Arachidonic Acid-d8)

  • Centrifuge capable of 4°C and >10,000 rpm

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass tube, add 200 µL of ice-cold methanol containing the deuterated internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Add 1 mL of MTBE to the tube for liquid-liquid extraction.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Methanol:Water with 0.1% formic acid) for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following are typical UPLC-MS/MS conditions for the analysis of arachidonic acid and its metabolites.[2][3] These parameters should be optimized for this compound.

UPLC System:

  • Column: ACQUITY UPLC BEH C8 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-5 min: Linear gradient to 80% B

    • 5-6.5 min: Linear gradient to 95% B

    • 6.5-9 min: Hold at 95% B

    • 9-10 min: Return to 50% B and re-equilibrate.

Mass Spectrometer:

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for free arachidonic acid and positive mode for some esters.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion pairs (transitions) need to be determined for this compound and the internal standard. For arachidonic acid, a common transition is m/z 303.2 -> 259.2.

Signaling Pathways and Experimental Workflows

The biological activities of arachidonic acid are mediated through a complex network of metabolic pathways. While a specific signaling pathway for this compound is not well-defined, it is likely metabolized and/or interacts with pathways associated with other arachidonic acid derivatives. The following diagrams illustrate a generalized arachidonic acid metabolic pathway and a typical experimental workflow for its analysis.

Arachidonic_Acid_Metabolism Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Hydrolysis COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Arachidonic_Acid->CYP450 PLA2 PLA2 Prostaglandins Prostaglandins (e.g., PGE2, PGD2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes EETs_HETEs EETs & HETEs CYP450->EETs_HETEs Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Signaling Cell Signaling EETs_HETEs->Signaling

Caption: Generalized metabolic pathways of arachidonic acid.

Experimental_Workflow Start Biological Sample (Plasma/Serum) Extraction Lipid Extraction (LLE or SPE) Start->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Typical workflow for lipid analysis in biological fluids.

Conclusion

The provided protocols and information offer a robust starting point for researchers interested in the detection and quantification of this compound and other related lipid mediators in biological fluids. While specific data for this compound is currently scarce, the methodologies established for arachidonic acid and its better-known derivatives are highly applicable. Successful implementation of these methods will enable a deeper understanding of the roles these lipids play in biological systems and may aid in the discovery of new biomarkers and therapeutic targets. It is recommended to perform thorough method validation, including assessments of linearity, accuracy, precision, and recovery, when adapting these protocols for a new analyte such as this compound.

References

Application Notes and Protocols for Fluorescent Labeling and Imaging of Myristoleoyl Arachidonate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fluorescent labeling of diacylglycerol (DAG) species, with a focus on analogs of myristoleoyl arachidonoyl glycerol (B35011), for cellular imaging. The information is intended for researchers in cell biology, pharmacology, and drug development who are interested in visualizing the localization and dynamics of these lipid second messengers.

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways. A specific DAG species, such as one containing myristoleoyl and arachidonoyl acyl chains, can have distinct roles in cellular processes. The synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key neuromodulator, proceeds through a DAG intermediate.[1][2][3][4] Visualizing the subcellular localization and dynamics of these specific DAG pools is crucial for understanding their function in health and disease. Fluorescent labeling offers a powerful tool for such investigations.

This document outlines strategies for fluorescently labeling DAG analogs, provides a comparison of suitable fluorescent probes, and offers detailed protocols for labeling and imaging in cultured cells.

Fluorescent Labeling Strategies

There are three main strategies for fluorescently labeling and imaging DAGs in cells:

  • Direct Labeling with Fluorescent DAG Analogs: This method involves introducing a DAG molecule that has a fluorescent dye covalently attached to one of its acyl chains or its glycerol backbone.[5][6] This approach offers direct visualization of the probe's distribution.

  • Metabolic Labeling with Fluorescent Fatty Acid Analogs: Cells can be incubated with a fluorescently labeled fatty acid, such as a BODIPY-conjugated myristic or arachidonic acid analog.[7] This fatty acid is then incorporated into various lipids, including DAGs, through cellular metabolic pathways. This method allows for the study of the metabolic flux of the fatty acid into different lipid species.

  • Genetically Encoded Biosensors: This technique utilizes fluorescent proteins fused to a DAG-binding domain, such as the C1 domain of protein kinase C (PKC).[8] When DAG is produced in the cell, the biosensor translocates to the membrane where DAG is present, resulting in a change in fluorescence localization. This method allows for real-time imaging of endogenous DAG production.

Comparison of Fluorescent Probes

The choice of fluorophore is critical for successful imaging experiments. The following table summarizes the properties of three commonly used fluorescent probes for lipid labeling.

Fluorescent ProbeExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
BODIPY FL ~505~515> 80,000> 0.9Bright and photostable; relatively insensitive to solvent polarity.[9]
NBD ~465~535~25,000VariableEnvironmentally sensitive; fluorescence is quenched in aqueous environments.[10]
Pyrene ~340~375, ~395 (monomer), ~470 (excimer)~40,000~0.6 (monomer)Forms excimers at high concentrations; useful for studying membrane fluidity and lipid dynamics.[11][12]

Experimental Protocols

Protocol 1: Direct Labeling of Cells with a Fluorescent DAG Analog (e.g., NBD-DAG)

This protocol describes the direct labeling of cultured cells with a commercially available fluorescent DAG analog.

Materials:

  • NBD-labeled diacylglycerol (e.g., 1-oleoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycerol)

  • Mammalian cell line (e.g., HEK293, HeLa, or a relevant neuronal cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS

  • Mounting medium with DAPI

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Preparation of Labeling Solution: Prepare a 1 mM stock solution of the NBD-DAG in ethanol (B145695) or DMSO. Dilute the stock solution in serum-free culture medium to a final concentration of 1-10 µM.

  • Cell Labeling: a. Remove the culture medium from the cells and wash once with warm PBS. b. Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C. c. Remove the labeling solution and wash the cells three times with warm PBS to remove unincorporated probe.

  • Cell Fixation: a. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS.

  • Mounting and Imaging: a. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining. b. Image the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~465/~535 nm) and DAPI (Excitation/Emission: ~360/~460 nm).

Protocol 2: Metabolic Labeling with a BODIPY-Fatty Acid Analog

This protocol describes the metabolic incorporation of a fluorescent fatty acid into cellular lipids.

Materials:

  • BODIPY FL C12 (dodecanoic acid) or other relevant BODIPY-fatty acid analog

  • Bovine serum albumin (BSA), fatty acid-free

  • Mammalian cell line

  • Complete cell culture medium

  • PBS, pH 7.4

  • 4% PFA in PBS

  • Mounting medium with DAPI

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Preparation of Labeling Complex: a. Prepare a 1 mM stock solution of BODIPY FL C12 in ethanol. b. Prepare a 1 mM solution of fatty acid-free BSA in PBS. c. Add the BODIPY FL C12 stock solution to the BSA solution at a 1:1 molar ratio while vortexing to form a complex. This improves the solubility of the fatty acid in the aqueous medium.

  • Cell Labeling: a. Dilute the BODIPY-fatty acid/BSA complex in serum-free culture medium to a final concentration of 1-5 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C.

  • Cell Fixation and Imaging: Follow steps 4 and 5 from Protocol 1, using the appropriate filter set for BODIPY FL (Excitation/Emission: ~505/~515 nm).

Visualization of Signaling Pathways and Workflows

To aid in the understanding of the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Cell Culture on Coverslips wash1 Wash Cells with PBS cell_culture->wash1 prepare_probe Prepare Fluorescent Probe Solution add_probe Incubate with Fluorescent Probe prepare_probe->add_probe wash1->add_probe wash2 Wash to Remove Excess Probe add_probe->wash2 fix_cells Fix Cells (e.g., 4% PFA) wash2->fix_cells mount Mount Coverslips fix_cells->mount image Fluorescence Microscopy mount->image

Experimental workflow for fluorescent labeling of cells.

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol / ER receptor GPCR / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) (e.g., Myristoleoyl Arachidonoyl Glycerol) pip2->dag ip3 IP3 pip2->ip3 dagl Diacylglycerol Lipase (DAGL) dag->dagl Substrate for pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum (ER) ip3->er Binds to receptor on two_ag 2-Arachidonoylglycerol (2-AG) dagl->two_ag ca_release Ca²⁺ Release er->ca_release ca_release->pkc Co-activates pkc_active Active PKC pkc->pkc_active downstream Downstream Signaling pkc_active->downstream

Simplified DAG and 2-AG signaling pathway.

Summary

The fluorescent labeling and imaging of myristoleoyl arachidonate (B1239269) and its analogs provide a powerful approach to dissecting the complex roles of these lipid messengers in cellular signaling. The choice of labeling strategy and fluorescent probe should be tailored to the specific biological question. The protocols provided here offer a starting point for researchers to visualize these important molecules in a cellular context.

References

Application Notes and Protocols: Investigating the Interplay of Myristoylation and Arachidonic Acid in Lipid-Binding Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the interaction between myristoylated proteins and arachidonic acid, a crucial area of study for understanding cellular signaling and developing novel therapeutics. While a direct interaction of a singular "myristoleyl arachidonate" molecule with lipid-binding proteins is not extensively documented under this specific terminology, a significant body of research points to a functional interplay between N-myristoylation of proteins and the binding or metabolism of arachidonic acid. This document will explore this relationship, providing quantitative data from related systems, detailed experimental protocols, and visual workflows to guide your research.

Introduction

N-myristoylation is a co- and post-translational lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) of a protein.[1][2] This modification enhances the hydrophobicity of the protein, facilitating its association with cellular membranes and mediating protein-protein interactions.[3][4][5] Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a key component of cell membranes and a precursor to a wide range of signaling molecules called eicosanoids.[6] The interplay between myristoylated proteins and arachidonic acid signaling is critical in various cellular processes, including inflammation, immunity, and cancer.[5][7][8]

This document will focus on proteins that are myristoylated and subsequently interact with arachidonic acid or its metabolites, or are involved in arachidonic acid signaling pathways.

Quantitative Data on Myristoylation and Arachidonate (B1239269) Binding

Table 1: Membrane and Ligand Binding Affinities of Myristoylated and Arachidonate-Binding Proteins

Protein/PeptideModification/LigandInteracting PartnerMethodAffinity (Kd) / Binding CapacityReference/Notes
RecoverinN-myristoylationLipid BilayerInfrared SpectroscopyQualitatively shown to be crucial for Ca2+-dependent membrane binding.[9] The binding is influenced by the membrane potential.[9]
G protein α subunitsArachidonoylationPlatelet membranesRadiolabelingCovalent binding demonstrated, suggesting a stable interaction.[6]
Human Red Cell MembraneArachidonic AcidMembrane proteinsEquilibrium DialysisBinding Capacity: 5.5 ± 0.5 nmol/g packed ghosts; Kd: 5.1 ± 0.5 nM.[10]
14-3-3ζArachidonic Acid14-3-3ζNovel binding assayDirect binding demonstrated at physiological concentrations, leading to the release of phosphorylated BAD and aggregation of 14-3-3ζ.[11]
Myristoylated Alanine-Rich C Kinase Substrate (MARCKS)N-myristoylationCalmodulin/MembranesVarious biophysical methodsMyristoylation plays a key role in the reversible membrane anchoring, which is regulated by phosphorylation and calmodulin binding.[4] This interaction acts as a "myristoyl switch".

Signaling Pathways

Myristoylation and arachidonic acid metabolism are interconnected in several signaling pathways, particularly in inflammatory responses mediated by macrophages. One key pathway involves the priming of macrophages by lipopolysaccharide (LPS), which leads to increased myristoylation of specific proteins and enhanced arachidonic acid metabolism.

LPS-Induced Macrophage Priming and Arachidonic Acid Metabolism

Bacterial lipopolysaccharide (LPS) primes macrophages for an enhanced inflammatory response, which includes the heightened metabolism of arachidonic acid into pro-inflammatory eicosanoids.[7][8] This priming process involves the increased myristoylation of a 68 kDa protein kinase C (PKC) substrate.[7][8]

LPS_Signaling cluster_membrane Membrane-Associated Events LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB leads to NMT N-Myristoyltransferase (NMT) Activation MyD88->NMT induces Inflammation Inflammatory Response NFkB->Inflammation promotes Myr_Protein68 Myristoylated 68 kDa Protein NMT->Myr_Protein68 myristoylates Protein68 68 kDa Protein (unmyristoylated) Membrane Cell Membrane Myr_Protein68->Membrane translocates to PLA2 Phospholipase A2 (cPLA2) Myr_Protein68->PLA2 activates PKC Protein Kinase C (PKC) PKC->Myr_Protein68 phosphorylates ArachidonicAcid Arachidonic Acid Release PLA2->ArachidonicAcid catalyzes Eicosanoids Eicosanoid Production (Prostaglandins, Leukotrienes) ArachidonicAcid->Eicosanoids is converted to Eicosanoids->Inflammation mediate

Caption: LPS-induced signaling pathway in macrophages.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the interaction of myristoylated proteins with lipids.

Protocol 1: In Vitro Membrane Binding Assay for Acylated Proteins

This protocol is adapted from methods for evaluating the membrane affinity of S-acylated proteins and can be applied to myristoylated proteins.[12][13]

Objective: To determine the in vitro binding affinity of a myristoylated protein to cellular membranes.

Materials:

  • Recombinant myristoylated protein of interest (e.g., expressed in E. coli with co-expression of N-myristoyltransferase)

  • Total cellular membranes (isolated from a relevant cell line)

  • Binding Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4

  • Wash Buffer: Binding Buffer with 0.1% Tween 20

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

  • Antibody against the protein of interest

Procedure:

  • Preparation of Total Cellular Membranes:

    • Harvest cultured cells and resuspend in ice-cold homogenization buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Homogenize the cells using a Dounce homogenizer or sonication on ice.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membranes.

    • Resuspend the membrane pellet in Binding Buffer and determine the protein concentration using a BCA assay.

  • Membrane Binding Reaction:

    • In a microcentrifuge tube, mix a fixed amount of total cellular membranes (e.g., 50 µg) with increasing concentrations of the recombinant myristoylated protein in a final volume of 100 µL of Binding Buffer.

    • Include a control reaction with a non-myristoylated version of the protein.

    • Incubate the reactions for 1 hour at room temperature with gentle agitation.

  • Separation of Membrane-Bound and Unbound Protein:

    • Centrifuge the reaction tubes at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Carefully collect the supernatant containing the unbound protein.

    • Wash the membrane pellet once with 200 µL of Wash Buffer and centrifuge again. Discard the supernatant.

    • Resuspend the final membrane pellet in 50 µL of SDS-PAGE sample buffer. This fraction contains the membrane-bound protein.

  • Analysis:

    • Run equal volumes of the supernatant (unbound) and resuspended pellet (bound) fractions on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to your protein of interest.

    • Quantify the band intensities to determine the fraction of bound protein at each concentration.

    • Plot the amount of bound protein as a function of the total protein concentration to estimate the binding affinity (e.g., Kd).

Experimental Workflow Diagram

experimental_workflow start Start prep_protein Prepare Recombinant Myristoylated Protein start->prep_protein prep_membranes Isolate Total Cellular Membranes start->prep_membranes binding_reaction Incubate Protein with Membranes prep_protein->binding_reaction prep_membranes->binding_reaction centrifugation Ultracentrifugation binding_reaction->centrifugation separation Separate Supernatant (Unbound) and Pellet (Bound) centrifugation->separation analysis SDS-PAGE and Western Blot Analysis separation->analysis quantification Quantify Bound vs. Unbound Protein analysis->quantification end Determine Binding Affinity quantification->end

Caption: Workflow for in vitro membrane binding assay.

Concluding Remarks

The study of myristoylated proteins and their interaction with arachidonic acid and its signaling pathways is a rapidly evolving field. The protocols and information provided in these application notes offer a starting point for researchers to investigate these complex interactions. Further research is needed to elucidate the precise molecular mechanisms and to identify specific lipid-binding proteins that are regulated by both myristoylation and arachidonic acid. Such studies will undoubtedly provide valuable insights into cellular regulation and open new avenues for therapeutic intervention in a variety of diseases.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of Myristoleyl Arachidonate (as PC(14:1/20:4))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl arachidonate, specifically represented here as the phosphatidylcholine (PC) species PC(14:1/20:4), is a glycerophospholipid containing myristoleic acid (a 14-carbon monounsaturated fatty acid) and arachidonic acid (a 20-carbon polyunsaturated fatty acid). As a component of cell membranes, its metabolism is intrinsically linked to the arachidonic acid cascade, a critical signaling pathway involved in inflammation, immunity, and cellular signaling. High-resolution mass spectrometry (HRMS) offers the specificity and sensitivity required for the accurate identification and quantification of PC(14:1/20:4) and related lipid species in complex biological matrices. This document provides detailed application notes and protocols for the analysis of PC(14:1/20:4) using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).

Data Presentation

High-resolution mass spectrometry enables the determination of the precise mass of the intact lipid molecule and its characteristic fragment ions, facilitating unambiguous identification. The table below summarizes the key quantitative mass spectrometric data for PC(14:1/20:4).

AnalyteMolecular FormulaExact Mass [M+H]⁺ (m/z)Key Fragment Ions (m/z)Fragment Ion Identity
PC(14:1/20:4)C₄₂H₇₆NO₈P754.5306184.0733Phosphocholine headgroup
528.3241[M+H - 183.0664 - C₁₄H₂₆O]⁺ (Loss of headgroup and myristoleic acid as ketene)
448.3186[M+H - 183.0664 - C₂₀H₃₂O]⁺ (Loss of headgroup and arachidonic acid as ketene)
225.2162Myristoleic acid fragment
303.2318Arachidonic acid fragment

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Fluids (e.g., Plasma)

A robust lipid extraction is critical for successful analysis. The following protocol is a modification of the Folch method, designed to efficiently extract a broad range of lipids, including phosphatidylcholines.[1][2]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Internal standards (e.g., a non-endogenous odd-chain PC such as PC(17:0/17:0))

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add the internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for an additional 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol) for LC-MS analysis.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

This protocol outlines a reverse-phase liquid chromatography method coupled to a high-resolution mass spectrometer for the separation and detection of PC(14:1/20:4).[3][4]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Capillary Temperature: 320°C

  • Full Scan (MS1) Resolution: 70,000

  • Full Scan (MS1) Mass Range: m/z 200-1000

  • Data-Dependent MS/MS (dd-MS2):

    • Resolution: 17,500

    • Isolation Window: m/z 1.2

    • Collision Energy (HCD): Normalized collision energy (NCE) of 30

    • TopN: 5 (fragment the 5 most intense ions from the full scan)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (Folch Method) sample->extraction dried_extract Dried Lipid Extract extraction->dried_extract reconstitution Reconstitution in Mobile Phase dried_extract->reconstitution lc Reverse-Phase LC Separation reconstitution->lc ms High-Resolution Mass Spectrometry (ESI+) lc->ms msms Data-Dependent MS/MS ms->msms identification Lipid Identification (Accurate Mass & Fragmentation) msms->identification quantification Quantification (Internal Standards) identification->quantification arachidonic_acid_pathway cluster_eicosanoids Eicosanoid Synthesis cluster_signaling Biological Effects pc PC(14:1/20:4) (in Cell Membrane) pla2 Phospholipase A₂ (PLA₂) pc->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox Cyclooxygenases (COX) aa->cox lox Lipoxygenases (LOX) aa->lox prostaglandins Prostaglandins & Thromboxanes cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation immunity Immunity leukotrienes->immunity

References

Application Note: Solid-Phase Extraction for the Purification of Myristoleyl Arachidonate from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of Myristoleyl arachidonate (B1239269), a fatty acid ester of a hydroxy fatty acid (FAHFA), from biological matrices. The described method is adapted from established protocols for the enrichment of FAHFAs and is suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Introduction

Myristoleyl arachidonate belongs to the class of FAHFAs, a novel class of lipids with potential roles in metabolic and inflammatory signaling. Accurate quantification of these lipids in biological samples is crucial for understanding their physiological functions and their potential as therapeutic targets. Solid-phase extraction is a robust and selective sample preparation technique that enables the enrichment of FAHFAs from complex biological matrices, removing interfering substances such as neutral lipids and phospholipids (B1166683) that can suppress ionization and interfere with chromatographic analysis.[1][2][3] This application note details a silica-based SPE protocol for the isolation of this compound.

Experimental Protocols

This section outlines the detailed methodology for the extraction and purification of this compound from biological samples such as serum, plasma, or tissue homogenates.

Materials and Reagents
  • Solvents: Chloroform, Methanol (B129727), Hexane (B92381), Ethyl Acetate (B1210297), Water (all LC-MS grade or higher)

  • Internal Standards: A suitable deuterated FAHFA standard (e.g., ¹³C₄-9-PAHSA) should be used for accurate quantification.[1]

  • SPE Cartridges: Silica-based SPE cartridges (e.g., Strata SI-1, 500 mg, 3 mL).[2][3]

  • Apparatus: Positive pressure manifold or vacuum manifold, nitrogen evaporator, centrifuge, glass vials.

Sample Preparation: Lipid Extraction

Prior to SPE, total lipids must be extracted from the biological sample. The Bligh-Dyer method is a commonly used and effective procedure.[2]

  • Homogenization: For tissue samples, homogenize in a suitable buffer. For liquid samples like serum or plasma, use directly.

  • Solvent Addition: To 200 µL of the sample (e.g., serum), add a solvent mixture of methanol and chloroform. A common ratio is 1.5 mL of methanol to 3 mL of chloroform.[1] Spike the sample with the internal standard at this stage.

  • Phase Separation: Vortex the mixture thoroughly and then centrifuge at approximately 2,200 x g for 5 minutes at 4°C to induce phase separation.[1]

  • Collection: Carefully collect the lower organic phase, which contains the lipids, into a clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for SPE.

Solid-Phase Extraction Protocol

The following protocol is optimized for the enrichment of FAHFAs using a silica (B1680970) cartridge.[1][3]

  • Cartridge Conditioning:

    • Wash the silica SPE cartridge with 6 mL of ethyl acetate.

    • Condition the cartridge with 6 mL of hexane. Ensure the sorbent bed does not dry out between steps.[1][3]

  • Sample Loading:

    • Reconstitute the dried lipid extract in 200 µL of chloroform.[1]

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane (95:5 v/v) to elute neutral lipids like triglycerides and cholesterol esters.[1][2][3] Collect this fraction for separate analysis if desired, otherwise discard.

  • Elution of this compound:

    • Elute the FAHFA fraction, containing this compound, with 4 mL of ethyl acetate into a clean collection tube.[1][2][3]

  • Final Preparation for Analysis:

    • Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

    • Reconstitute the dried sample in a small volume (e.g., 40 µL) of a solvent compatible with the LC-MS system, such as methanol.[1][3] The sample is now ready for injection.

Data Presentation

While specific quantitative data for this compound is not available in the cited literature, the following table represents typical performance characteristics expected from the described SPE method for FAHFAs, based on similar applications.

ParameterExpected Performance
Recovery > 90%
Reproducibility (%RSD) < 15%
Purity (Removal of Interfering Lipids) High

Visualization of Workflows and Pathways

Experimental Workflow for Solid-Phase Extraction

The following diagram illustrates the key steps in the solid-phase extraction protocol for the purification of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Silica Cartridge) cluster_analysis Analysis cluster_waste Discarded Fractions start Biological Sample (Serum, Plasma, Tissue) lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) start->lipid_extraction dried_extract Dried Lipid Extract lipid_extraction->dried_extract conditioning 1. Cartridge Conditioning (Ethyl Acetate, Hexane) loading 2. Sample Loading (in Chloroform) conditioning->loading washing 3. Wash (5% Ethyl Acetate in Hexane) loading->washing elution 4. Elution (Ethyl Acetate) washing->elution neutral_lipids Neutral Lipids washing->neutral_lipids dried_analyte Dried FAHFA Fraction elution->dried_analyte reconstitution Reconstitution (Methanol) dried_analyte->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for the solid-phase extraction of this compound.

Simplified Arachidonic Acid Signaling Pathway

This compound is a derivative of arachidonic acid. The following diagram provides a simplified overview of the major metabolic pathways of arachidonic acid, which is a key signaling molecule.

Arachidonic_Acid_Pathway cluster_pathways Metabolic Pathways cluster_functions Biological Functions membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox Cyclooxygenases (COX) aa->cox lox Lipoxygenases (LOX) aa->lox cyp450 Cytochrome P450 (CYP) aa->cyp450 prostanoids Prostanoids (Prostaglandins, Thromboxanes) cox->prostanoids leukotrienes Leukotrienes, Lipoxins lox->leukotrienes eets_hetes EETs, HETEs cyp450->eets_hetes inflammation Inflammation prostanoids->inflammation leukotrienes->inflammation vasoactivity Vasoactivity eets_hetes->vasoactivity cell_growth Cell Growth eets_hetes->cell_growth

Caption: Simplified metabolic pathways of arachidonic acid.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Myristoleyl Arachidonate Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Myristoleyl arachidonate (B1239269). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on overcoming the inherent instability of this polyunsaturated wax ester in solution.

Frequently Asked Questions (FAQs)

Q1: What is Myristoleyl arachidonate and what are its basic properties?

This compound is a wax ester composed of myristoleic acid and arachidonic acid. It is a polyunsaturated lipid with the following properties:

PropertyValueReference
CAS Number 2692623-70-2[1]
Molecular Formula C34H58O2[1]
Molecular Weight 498.82 g/mol [1]
Physical State Liquid[1]
Purity >99%[1]

Q2: What are the primary causes of this compound instability in solution?

As a polyunsaturated wax ester, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ester bond linking myristoleic acid and arachidonic acid can be cleaved, especially in the presence of water, acids, bases, or lipolytic enzymes, yielding the free fatty acids and myristoleyl alcohol.

  • Oxidation: The multiple double bonds in the arachidonate and myristoleate (B1240118) chains are prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and trace metal ions. Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the compound.

Q3: How should I store this compound to ensure its stability?

To minimize degradation, proper storage is crucial. Based on general guidelines for unsaturated lipids, the following storage conditions are recommended:

Storage ConditionRecommendationRationale
Temperature Freezer (-20°C or lower)Slows down both hydrolytic and oxidative degradation.[1][2]
Atmosphere Under an inert gas (e.g., argon or nitrogen)Prevents oxidation by displacing oxygen.[2]
Container Glass vial with a Teflon-lined capAvoids leaching of plasticizers from plastic containers when using organic solvents.[2]
Light Protect from lightLight can catalyze oxidative reactions.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of my this compound solution?

Yes, inconsistent results are a common consequence of compound degradation. If your this compound solution has started to degrade, the altered chemical composition can lead to variable biological effects. It is crucial to prepare fresh solutions for each experiment and to validate the integrity of your stock solutions regularly.

Troubleshooting Guides

Problem 1: Difficulty Dissolving this compound

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • An oily film or precipitate is visible in the solution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Solvent This compound is a lipid and is expected to be soluble in organic solvents. Try dissolving it in high-purity ethanol (B145695), DMSO, or dimethylformamide. For subsequent use in aqueous buffers, a common technique is to first dissolve the lipid in a small amount of organic solvent and then dilute it with the aqueous buffer.[3][4]
Low Temperature Ensure the solvent and the compound are at room temperature before mixing. Gentle warming may aid dissolution, but avoid excessive heat to prevent degradation.
Insufficient Mixing Vortex the solution thoroughly. Sonication in a bath sonicator for short periods can also help to break up aggregates and facilitate dissolution.[5]
Problem 2: Suspected Degradation of Stock Solution

Symptoms:

  • Visible changes in the solution, such as color change (yellowing) or precipitate formation.

  • Decreased or inconsistent biological activity in experiments.

  • Presence of unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Oxidation Prepare fresh stock solutions frequently. Store stock solutions under an inert atmosphere (argon or nitrogen) at -20°C or below.[2] Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use vials.
Hydrolysis Avoid prolonged storage in aqueous solutions. If working with aqueous buffers, prepare fresh dilutions from an organic stock solution immediately before use. It is not recommended to store aqueous solutions for more than a day.[3][4]
Contamination Use high-purity solvents and sterile techniques, especially for cell culture experiments. Ensure all glassware is thoroughly cleaned and free of contaminants.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol provides a general guideline for preparing a stock solution. The final concentration and solvent should be optimized for your specific experimental needs.

Materials:

  • This compound (neat oil)

  • High-purity, anhydrous ethanol (or other suitable organic solvent)

  • Inert gas (argon or nitrogen)

  • Glass vials with Teflon-lined caps

  • Glass or stainless steel syringes/pipettes

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Under a stream of inert gas, carefully transfer the desired amount of the neat oil into a clean, dry glass vial.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Seal the vial tightly with a Teflon-lined cap.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but do not exceed 37°C.

  • Flush the headspace of the vial with inert gas before final sealing.

  • Store the stock solution at -20°C, protected from light.

Protocol for Quality Control of this compound Solution

To ensure the integrity of your this compound solutions, periodic quality control is recommended.

Methods:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of degradation products (e.g., free fatty acids). Spot your solution on a silica (B1680970) gel plate and develop it in an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v). Degradation products will likely have different Rf values than the intact wax ester.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): These techniques can provide more detailed quantitative information about the purity of your sample and the presence of any degradation products.

Signaling Pathway Diagrams

The biological effects of this compound are likely mediated through the signaling pathways of its constituent fatty acids, myristoleic acid and arachidonic acid, following enzymatic hydrolysis.

experimental_workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_exp Experimentation start This compound (Neat Oil) dissolve Dissolve in Organic Solvent (e.g., Ethanol) start->dissolve stock Stock Solution (-20°C under Inert Gas) dissolve->stock dilute Dilute in Experimental Buffer stock->dilute qc_check Check for Degradation stock->qc_check working Working Solution (Use Immediately) dilute->working experiment Cell-Based Assay / In Vivo Study working->experiment tlc TLC qc_check->tlc Qualitative gcms GC-MS / HPLC-ELSD qc_check->gcms Quantitative results Data Analysis experiment->results conclusion Conclusion results->conclusion signaling_pathways cluster_hydrolysis This compound Metabolism cluster_myristoleic Myristoleic Acid Signaling cluster_arachidonic Arachidonic Acid Signaling ma This compound hydrolysis Hydrolysis (e.g., by Lipases) ma->hydrolysis myristoleic Myristoleic Acid hydrolysis->myristoleic arachidonic Arachidonic Acid hydrolysis->arachidonic wnt Wnt/β-catenin Pathway myristoleic->wnt erk ERK Pathway myristoleic->erk cox COX Pathway arachidonic->cox lox LOX Pathway arachidonic->lox cyp450 CYP450 Pathway arachidonic->cyp450 proliferation Cell Proliferation & Autophagy wnt->proliferation erk->proliferation prostanoids Prostaglandins, Thromboxanes cox->prostanoids leukotrienes Leukotrienes, Lipoxins lox->leukotrienes eets_hetes EETs, HETEs cyp450->eets_hetes

References

Technical Support Center: Troubleshooting Myristoleyl Arachidonate Peak Tailing in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues specifically encountered during the liquid chromatography (LC) analysis of Myristoleyl arachidonate (B1239269).

Troubleshooting Guide

Peak tailing can significantly compromise the accuracy and resolution of your chromatographic analysis. This guide provides a systematic approach to identifying and resolving the common causes of Myristoleyl arachidonate peak tailing.

Isolating the Problem: A Step-by-Step Workflow

// Yes path for all peaks tailing yes_all [label="Yes"]; instrumental_issues [label="Suspect Instrumental or\nSystem-Wide Issues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_connections [label="Check for loose fittings\nand extra-column volume"]; check_frit [label="Inspect/replace column inlet frit"]; check_column_void [label="Check for column void"]; flush_system [label="Flush the entire system"];

// No path for only this compound tailing no_all [label="No"]; analyte_specific_issues [label="Suspect Analyte-Specific\nor Method-Related Issues", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_overload [label="Is column overload a possibility?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Overload path yes_overload [label="Yes"]; reduce_concentration [label="Dilute sample or reduce\ninjection volume"];

// No overload path no_overload [label="No"]; check_solvent [label="Is the sample solvent stronger\nthan the mobile phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solvent mismatch path yes_solvent [label="Yes"]; change_solvent [label="Dissolve sample in initial\nmobile phase"];

// No solvent mismatch path no_solvent [label="No"]; secondary_interactions [label="Suspect Secondary Interactions\nwith Stationary Phase"]; optimize_mobile_phase [label="Optimize mobile phase\n(see FAQ for details)"];

end [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_all_peaks; check_all_peaks -> instrumental_issues [label="Yes"]; instrumental_issues -> check_connections; check_connections -> check_frit; check_frit -> check_column_void; check_column_void -> flush_system; flush_system -> end;

check_all_peaks -> analyte_specific_issues [label="No"]; analyte_specific_issues -> check_overload; check_overload -> reduce_concentration [label="Yes"]; reduce_concentration -> end;

check_overload -> check_solvent [label="No"]; check_solvent -> change_solvent [label="Yes"]; change_solvent -> end;

check_solvent -> secondary_interactions [label="No"]; secondary_interactions -> optimize_mobile_phase; optimize_mobile_phase -> end; } DOT Caption: A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak tailing for a non-polar compound like this compound in reversed-phase chromatography?

A1: For a non-polar wax ester like this compound, the most common causes of peak tailing in reversed-phase liquid chromatography (RPLC) are:

  • Column Overload : Injecting too much sample mass onto the column can lead to peak distortion.[1]

  • Sample Solvent Effects : Dissolving the sample in a solvent significantly stronger (more non-polar) than the initial mobile phase can cause band broadening and tailing.[2][3]

  • Secondary Interactions : Although less common for non-polar compounds, interactions can still occur with active sites on the silica-based stationary phase, especially if the column is old or of lower quality.

  • Extra-column Volume : Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing, particularly for early eluting peaks.[4]

  • Column Contamination or Degradation : Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[2]

Q2: How can I determine if column overload is causing the peak tailing?

A2: To diagnose column overload, you can perform a simple experiment:

  • Reduce the sample concentration : Prepare a dilution of your sample (e.g., 1:10) and inject it under the same chromatographic conditions.

  • Reduce the injection volume : Alternatively, decrease the volume of your original sample that you inject.

If the peak shape improves and becomes more symmetrical with a lower amount of analyte injected, column overload is the likely cause.[1]

Q3: this compound is dissolved in a strong solvent for solubility reasons. How can I minimize peak distortion?

A3: When a strong sample solvent is necessary, the following strategies can help mitigate its effects on peak shape:

  • Reduce Injection Volume : Minimize the volume of the strong solvent introduced onto the column.

  • Sample Focusing : If your method allows, use a mobile phase at the start of your gradient that is significantly weaker than your sample solvent. This can help to focus the analyte band at the head of the column.

  • Solvent Exchange : If possible, after initial dissolution, evaporate the strong solvent and reconstitute the sample in a solvent that is compatible with your initial mobile phase conditions.[3]

Q4: What mobile phase considerations are important for analyzing wax esters like this compound?

A4: Due to the non-polar nature of wax esters, non-aqueous reversed-phase chromatography is often employed. Key considerations include:

  • Column Choice : C18 columns are commonly used, but for very long-chain wax esters, a C30 column may provide better separation and peak shape.[5][6]

  • Mobile Phase Composition : Gradients using solvents like methanol, chloroform, acetonitrile, and ethyl acetate (B1210297) are typical.[5][6][7] A common approach is to start with a more polar mobile phase and gradually increase the proportion of a less polar solvent.

  • Additives : For lipids, small amounts of additives like ammonium (B1175870) formate (B1220265) or acetate can sometimes improve peak shape, although this is more critical for polar lipids.[8]

Data Presentation

Table 1: Common Causes of Peak Tailing and Recommended Solutions

Potential Cause Symptoms Recommended Action Expected Outcome
Column Overload Peak fronting or tailing that worsens with increased sample concentration.[1]Reduce sample concentration or injection volume.Improved peak symmetry.
Sample Solvent Mismatch Distorted or split peaks, especially for early eluting compounds.[2]Dissolve the sample in the initial mobile phase or a weaker solvent.[3]Sharper, more symmetrical peaks.
Secondary Interactions Tailing that is specific to certain analytes.Use a high-quality, end-capped column. Optimize mobile phase pH (less critical for non-polar compounds).Reduced peak tailing.
Extra-Column Volume Broadening and tailing of all peaks, often more pronounced for earlier peaks.[4]Use shorter, narrower internal diameter tubing. Ensure proper connections.Narrower, more efficient peaks.
Column Contamination/Void Sudden or gradual deterioration of peak shape for all analytes.[2]Back-flush the column (if permissible). Replace the column frit or the entire column.Restored peak shape and performance.

Experimental Protocols

Protocol: Reversed-Phase HPLC Analysis of Wax Esters

This protocol is a general guideline for the analysis of wax esters like this compound and can be adapted based on your specific instrumentation and sample matrix.

1. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent. For wax esters, a mixture like chloroform/methanol (2:1, v/v) is often effective.[5]

  • The final concentration should be determined empirically, but a starting point of 0.1-1.0 mg/mL is common.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to remove any particulate matter.[3]

2. HPLC Conditions

  • Column : C18 or C30 reversed-phase column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size). A C30 column is recommended for better resolution of long-chain, non-polar compounds.[5][6]

  • Mobile Phase A : Methanol

  • Mobile Phase B : Chloroform[5]

  • Gradient Elution : A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-40 min: Linear gradient to 50% A, 50% B

    • 40-45 min: Hold at 50% A, 50% B

    • 45-50 min: Return to initial conditions (95% A, 5% B)

    • 50-60 min: Re-equilibration

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30-40 °C to ensure solubility and improve peak shape.

  • Injection Volume : 5-20 µL (start with a low volume to avoid overload).

  • Detector : Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) with an appropriate interface like Atmospheric Pressure Chemical Ionization (APCI).

3. Data Analysis

  • Integrate the peak corresponding to this compound.

  • Calculate the tailing factor (Tf) or asymmetry factor (As) to quantify peak shape. A value close to 1.0 is ideal.

Mandatory Visualization

Arachidonic Acid Metabolic Pathway

This compound contains an arachidonic acid moiety, a key precursor to a variety of signaling molecules involved in inflammation and other physiological processes. Understanding this pathway can be crucial for interpreting the biological context of your research.

G MA This compound (in cellular lipids) PLA2 Phospholipase A2 MA->PLA2 Hydrolysis AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX, 12-LOX) AA->LOX CYP450 Cytochrome P450 Epoxygenases AA->CYP450 Prostaglandins Prostaglandins (e.g., PGE2, PGF2α) COX->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) COX->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs

References

Minimizing Myristoleyl arachidonate degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing the degradation of Myristoleyl arachidonate (B1239269) during extraction procedures.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the extraction of Myristoleyl arachidonate, a lipid highly susceptible to degradation due to its polyunsaturated arachidonate moiety.

Q1: My final lipid extract is yellowed and shows unexpected peaks during mass spectrometry analysis. What is the likely cause?

A: This is a classic sign of oxidation. The four double bonds in the arachidonate portion of the molecule are highly prone to attack by oxygen radicals.[1][2][3] Degradation is accelerated by exposure to heat, light, and atmospheric oxygen.[4][5]

Troubleshooting Checklist:

  • Temperature Control: Were all extraction steps performed at low temperatures (e.g., on ice)? Continuous heating, even at moderate temperatures, can accelerate oxidation.[6]

  • Inert Atmosphere: Was the sample and solvent protected from oxygen? Always work under a stream of inert gas like nitrogen or argon.[1][7][8]

  • Light Exposure: Were samples protected from light by using amber vials or aluminum foil?[4][5]

  • Antioxidant Presence: Was an antioxidant, such as butylated hydroxytoluene (BHT), included in the extraction solvent?[4]

Q2: The recovery of this compound from my sample is significantly lower than expected. What could be the reason?

A: Low recovery can stem from two primary sources: incomplete extraction or degradation during the process.

  • Incomplete Extraction: The choice of solvent is critical for efficiently extracting lipids.[6] A solvent system that is too polar or non-polar may not effectively solubilize this compound. The classic Folch or Bligh & Dyer methods, which use a chloroform (B151607)/methanol (B129727) mixture, are generally effective for total lipid extraction.[6][9][10]

  • Degradation: If the molecule degrades, it will not be detected as the parent compound, leading to apparent low recovery. This degradation can be oxidative (see Q1) or enzymatic.

Q3: How can I prevent enzymes from degrading my sample during preparation and extraction?

A: Enzymatic degradation by lipases and phospholipases is a major concern, especially in tissue or cell culture samples.[4][11] These enzymes are released upon cell lysis and can rapidly cleave the fatty acid chains.

Key Prevention Steps:

  • Immediate Flash-Freezing: As soon as the sample is collected, it should be flash-frozen in liquid nitrogen to halt all enzymatic activity.[4][12]

  • Work Quickly and on Ice: When processing the sample, keep it on ice at all times to keep enzymatic activity to a minimum.

  • Solvent Disruption: The addition of organic solvents like methanol and chloroform helps to denature and precipitate proteins, including degradative enzymes.[6]

Q4: What is the most effective strategy to prevent oxidation throughout the entire extraction workflow?

A: A multi-pronged approach is essential.

  • Use Degassed Solvents: Before use, sparge your extraction solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Incorporate Antioxidants: Add an antioxidant like BHT to your extraction solvent mixture at a concentration of 0.005-0.01%.

  • Maintain an Inert Environment: During homogenization, vortexing, and solvent evaporation steps, maintain a positive pressure of nitrogen or argon in the sample tube.[8]

  • Evaporate Solvents at Low Temperatures: When drying the final lipid extract, use a stream of nitrogen or argon and minimal heat.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways that cause this compound degradation?

A: The two main degradation pathways are Oxidative Degradation and Enzymatic Hydrolysis . The arachidonate component is the primary site of instability.

  • Oxidative Degradation: Free radicals attack the double bonds in the arachidonic acid chain, leading to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones.[13] This process is autocatalytic.

  • Enzymatic Hydrolysis: Lipase enzymes can hydrolyze the ester bond connecting the fatty acid chains to the glycerol (B35011) backbone, releasing free arachidonic acid and myristoleic acid.[14][15]

cluster_0 Degradation Pathways cluster_1 Oxidative Degradation cluster_2 Enzymatic Hydrolysis lipid This compound peroxides Lipid Hydroperoxides lipid->peroxides O₂, Light, Heat FFA Free Arachidonic Acid + Myristoleic Acid lipid->FFA Lipases aldehydes Aldehydes & Ketones (Secondary Products) peroxides->aldehydes Breakdown cluster_prep Sample Preparation cluster_extract Extraction cluster_finish Final Steps A 1. Sample Collection B 2. Flash Freeze (Liquid Nitrogen) A->B C 3. Homogenize on Ice (under Nitrogen) B->C D 4. Add Solvents (Chloroform:Methanol:Water + BHT) C->D E 5. Vortex & Centrifuge (4°C) D->E F 6. Collect Lower Organic Phase E->F G 7. Dry Extract (under Nitrogen, <35°C) F->G H 8. Reconstitute in Storage Solvent + BHT G->H I 9. Store at -80°C (under Argon) H->I

References

Myristoleyl arachidonate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoleyl arachidonate (B1239269). Given the limited specific solubility data for this compound, the following recommendations are based on established methods for handling highly lipophilic molecules and the known properties of its constituent parts, myristoleyl alcohol and arachidonic acid.

Frequently Asked Questions (FAQs)

Q1: What is myristoleyl arachidonate and why is it difficult to dissolve in aqueous solutions?

This compound is a wax ester, which is an ester of myristoleyl alcohol and arachidonic acid. Its long hydrocarbon chains make it highly lipophilic (fat-soluble) and consequently, virtually insoluble in water and aqueous buffers. This poor aqueous solubility is the primary challenge in its experimental use.

Q2: What are the recommended storage conditions for this compound?

To prevent degradation, particularly oxidation of the polyunsaturated arachidonate moiety, this compound should be stored under an inert atmosphere (like argon or nitrogen) at -20°C or lower. If the compound is supplied in an organic solvent, it should be stored tightly sealed at the recommended temperature.

Q3: Can I dissolve this compound directly in cell culture media?

No. Direct addition of this compound to cell culture media will result in the formation of an insoluble precipitate or film, making it unavailable to cells and potentially causing cytotoxicity. A carrier or a specific solubilization protocol is required.

Q4: What organic solvents can be used to prepare a stock solution?

High-purity, anhydrous organic solvents are recommended for preparing a stock solution. The choice of solvent may depend on the specific experimental requirements, including compatibility with the assay and tolerance of the biological system to residual solvent.

Q5: How can I introduce this compound to my cell cultures?

The most common method is to first dissolve it in a compatible organic solvent to create a concentrated stock solution. This stock is then diluted into the cell culture medium, often with the aid of a carrier molecule like bovine serum albumin (BSA), to a final concentration where the organic solvent percentage is non-toxic to the cells (typically ≤ 0.1%).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer or media The compound's concentration exceeds its solubility limit in the final aqueous environment.- Increase the concentration of the carrier (e.g., BSA).- Decrease the final concentration of this compound.- Use a different solubilization method, such as preparing liposomes or a microemulsion.
Cloudy or opaque solution after dilution The compound has come out of solution, forming a fine suspension or emulsion.- Ensure vigorous mixing during dilution.- Gently warm the solution (if the compound's stability permits).- Use a carrier like cyclodextrin (B1172386) to form an inclusion complex.[1]
Inconsistent experimental results - Degradation of the compound (oxidation).- Incomplete solubilization.- Adsorption to plasticware.- Store stock solutions under inert gas at ≤ -20°C and use fresh dilutions.- Visually inspect for any precipitate before use.- Use low-adhesion microplates or glass vials where possible.
Cell toxicity observed - The concentration of the organic solvent is too high.- The compound itself is cytotoxic at the tested concentration.- Ensure the final concentration of the organic solvent (e.g., ethanol (B145695), DMSO) is below the toxic threshold for your cell line (usually <0.1-0.5%).- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.

Data Presentation: Solubility of Related Lipids

Due to the lack of specific experimental data for this compound, the following table provides solubility information for its parent fatty acid, arachidonic acid, which can serve as a guide for selecting appropriate organic solvents for initial stock solution preparation.

SolventArachidonic Acid SolubilityNotes
Ethanol100 mg/mL[2]A common choice for biological experiments.
DMSO100 mg/mL[2]Can be used, but may have physiological effects on cells.
Dimethylformamide (DMF)100 mg/mL[2]Another option for creating a concentrated stock.
Methanol50 mg/mL[2]Good solubility, but can be more volatile.
Chloroform50 mg/mL[2]Typically used for extraction and analysis, not for cell-based assays.
Aqueous Buffers (neutral pH)Sparingly soluble[2]Essentially insoluble without a carrier.

Experimental Protocols

Protocol 1: Solubilization Using an Organic Solvent

This protocol is suitable for preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous ethanol (or DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile glass vial

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Under a stream of inert gas, add the appropriate volume of anhydrous ethanol (or DMSO) to the vial to achieve the desired stock concentration (e.g., 10-50 mg/mL).

  • Seal the vial tightly and vortex until the compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution.

  • Store the stock solution under the inert gas atmosphere at -20°C or -80°C.

Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture

This protocol describes how to prepare a complex with Bovine Serum Albumin (BSA) for delivery to cells in culture.

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile tubes

Procedure:

  • Prepare a BSA solution (e.g., 10% w/v) in PBS or serum-free medium. Warm to 37°C to aid dissolution.

  • In a sterile tube, add the required volume of the BSA solution.

  • While gently vortexing the BSA solution, slowly add the required volume of the this compound stock solution dropwise. This slow addition is crucial to prevent precipitation.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • The resulting complex can be sterile-filtered (using a 0.22 µm filter) and then added to the cell culture medium to achieve the desired final concentration.

Visualizations

Experimental Workflow for Solubilization

G cluster_0 Stock Solution Preparation cluster_1 BSA Complexation for Cell Culture cluster_2 Application A This compound (Solid) B Add Anhydrous Ethanol/DMSO A->B C Vortex / Gentle Warming B->C D Concentrated Stock Solution (e.g., 10 mg/mL) C->D F Slowly add Stock Solution while vortexing D->F E 10% Fatty Acid-Free BSA Solution E->F G Incubate at 37°C (30-60 min) F->G H This compound-BSA Complex G->H I Add to Cell Culture Medium H->I J Final Working Solution I->J

Caption: Workflow for preparing this compound for cell-based assays.

Potential Signaling Pathway Involvement

Upon cellular uptake, this compound can be hydrolyzed by esterases to release myristoleyl alcohol and arachidonic acid. Arachidonic acid is a well-known precursor to a variety of signaling molecules.

G cluster_downstream Downstream Signaling Pathways MA Myristoleyl Arachidonate Esterase Cellular Esterases MA->Esterase AA Arachidonic Acid Esterase->AA Myristoleyl_OH Myristoleyl Alcohol Esterase->Myristoleyl_OH COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX P450 Cytochrome P450 AA->P450 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes EETs EETs / HETEs P450->EETs

Caption: Hydrolysis of this compound and subsequent arachidonic acid signaling.

References

Technical Support Center: Myristoleyl Arachidonate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoleyl arachidonate (B1239269).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of myristoleyl arachidonate, focusing on preventing artifact formation.

Issue 1: Presence of Unexpected Peaks in Mass Spectrometry Data

Question: My mass spectrometry analysis of this compound shows multiple unexpected peaks. What could be the cause and how can I troubleshoot this?

Answer: Unexpected peaks in your mass spectrum can arise from several sources of artifact formation. Here’s a step-by-step guide to identify and mitigate these issues.

Potential Causes and Solutions:

  • In-Source Fragmentation: this compound can fragment within the mass spectrometer's ion source, even with soft ionization techniques like electrospray ionization (ESI).[1] This can lead to the misidentification of fragments as endogenous lipid species.

    • Troubleshooting:

      • Optimize Ion Source Conditions: Reduce the fragmentation by optimizing parameters such as capillary temperature and cone voltage. A systematic evaluation of these parameters can minimize in-source fragmentation while maintaining adequate ionization efficiency.

      • Use Reference Standards: Analyze a pure standard of this compound to identify its characteristic fragment ions. This will help distinguish true analytes from in-source fragments in your biological samples.

  • Oxidation: The arachidonate moiety of this compound is highly susceptible to oxidation due to its four double bonds.[2] This can occur during sample collection, extraction, storage, or analysis.

    • Troubleshooting:

      • Add Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) into your extraction solvents to prevent auto-oxidation.

      • Use Inert Atmosphere: Perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Store Samples Properly: Store lipid extracts at -80°C under an inert atmosphere and in amber vials to protect from light and oxygen.[3]

  • Hydrolysis: The ester bond linking the myristoleyl and arachidonoyl chains to the glycerol (B35011) backbone can be hydrolyzed, leading to the formation of lysolipids and free fatty acids.

    • Troubleshooting:

      • Control pH: Maintain a neutral pH during sample preparation and storage, as both acidic and basic conditions can catalyze hydrolysis.

      • Inactivate Enzymes: For biological samples, ensure that lipases and esterases are inactivated immediately after collection, for example, by rapid freezing or the addition of specific inhibitors.

  • Isomerization: The double bonds in the arachidonate chain can undergo cis-trans isomerization, particularly when exposed to free radicals, heat, or light.[4][5]

    • Troubleshooting:

      • Minimize Exposure to Heat and Light: Keep samples cold and protected from light throughout the experimental workflow.

      • Use Fresh Solvents: Ensure that all solvents used are of high purity and free of peroxides, which can initiate isomerization.

Logical Workflow for Troubleshooting Unexpected Peaks:

Start Unexpected Peaks in MS Data InSource Check for In-Source Fragmentation Start->InSource Oxidation Investigate Oxidation Start->Oxidation Hydrolysis Assess Hydrolysis Start->Hydrolysis Isomerization Evaluate Isomerization Start->Isomerization OptimizeMS Optimize MS Source Parameters InSource->OptimizeMS Antioxidants Add Antioxidants & Use Inert Gas Oxidation->Antioxidants ControlpH Control pH & Inactivate Enzymes Hydrolysis->ControlpH ProtectSample Minimize Heat/Light Exposure Isomerization->ProtectSample End Resolved Spectrum OptimizeMS->End Antioxidants->End ControlpH->End ProtectSample->End

Caption: Troubleshooting workflow for unexpected mass spectrometry peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed during this compound analysis?

A1: The most common artifacts include:

  • Oxidation Products: Hydroxyeicosatetraenoic acids (HETEs) and other oxygenated derivatives of the arachidonate chain.

  • Hydrolysis Products: Myristoyl- and arachidonoyl-lysoglycerols, and free myristic and arachidonic acids.

  • In-source Fragments: Characteristic losses of the fatty acyl chains.

  • Solvent Adducts: Formation of adducts with solvent molecules (e.g., sodium or potassium adducts).

Q2: How should I store my this compound samples to minimize degradation?

A2: For optimal stability, samples should be stored under the following conditions:

  • Temperature: -80°C for long-term storage.[3]

  • Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.

  • Solvent: In a high-purity organic solvent, potentially with an added antioxidant.

  • Container: In amber glass vials to protect from light.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by aliquoting samples before freezing.[3]

Q3: Can the extraction method introduce artifacts?

A3: Yes, the choice of extraction method is critical.

  • Solvent Purity: Use high-purity, peroxide-free solvents to avoid introducing contaminants that can react with your analyte.

  • Extraction Conditions: Avoid high temperatures and prolonged extraction times. Methods like solid-phase extraction (SPE) can offer a cleaner extract compared to liquid-liquid extraction (LLE) by minimizing exposure to potentially reactive aqueous phases.

Q4: What is the expected mass spectrometry fragmentation pattern for this compound?

  • A molecular ion peak ([M+H]⁺ or [M+Na]⁺ in positive mode; [M-H]⁻ or [M+acetate]⁻ in negative mode).

  • Fragment ions corresponding to the neutral loss of the myristoyl and arachidonoyl acyl chains.

  • Ions representing the individual fatty acyl chains.

Quantitative Data

While specific stability data for this compound is limited in the literature, the following table summarizes the stability of a structurally related compound, 2-arachidonoylglycerol (B1664049) (2-AG), under biological conditions. This data can provide insight into the potential stability challenges with arachidonate-containing esters.

Table 1: Chemical Stability of 2-Arachidonoylglycerol (2-AG) at 37°C [6]

ConditionHalf-life of 2-AG (minutes)Primary Degradation Product
RPMI Culture Medium101(3)-Arachidonoylglycerol
RPMI Culture Medium + 10% Fetal Calf Serum2.31(3)-Arachidonoylglycerol

This table highlights the rapid isomerization of 2-AG, a potential artifact to consider in the analysis of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissue

This protocol is a synthesized method based on common practices for lipid extraction.

  • Homogenization:

    • Weigh the frozen tissue sample (~50 mg).

    • Immediately homogenize the tissue in 2 mL of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.01% BHT). This step helps to quench enzymatic activity.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the homogenate, add 1 mL of chloroform (B151607) and 0.8 mL of water.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

  • Storage:

    • Store the final extract at -80°C until analysis.

Experimental Workflow for this compound Extraction:

Start Frozen Tissue Sample Homogenize Homogenize in Cold Methanol with Antioxidant Start->Homogenize Extract Bligh & Dyer Extraction (Chloroform/Methanol/Water) Homogenize->Extract Centrifuge Centrifuge to Separate Phases Extract->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute in LC-MS Compatible Solvent Dry->Reconstitute Store Store at -80°C Reconstitute->Store

Caption: Workflow for the extraction of this compound.

Signaling Pathways

This compound is a complex lipid, and its direct signaling pathways are not well-characterized. However, it belongs to the broader class of N-acyl amides, which includes the well-studied N-acyl amino acids. The following diagrams illustrate the general metabolic and signaling pathways of N-acyl amino acids, which may provide a framework for understanding the potential biological roles of this compound.

Biosynthesis and Degradation of N-Acyl Amino Acids:

cluster_0 Biosynthesis cluster_1 Degradation FattyAcid Fatty Acid (e.g., Arachidonic Acid) Enzyme1 N-acyl transferase FattyAcid->Enzyme1 AminoAcid Amino Acid (e.g., Serine) AminoAcid->Enzyme1 NAAA N-Acyl Amino Acid (e.g., N-Arachidonoyl-L-serine) Enzyme1->NAAA NAAA_deg N-Acyl Amino Acid FAAH Fatty Acid Amide Hydrolase (FAAH) NAAA_deg->FAAH FA_deg Fatty Acid AA_deg Amino Acid FAAH->FA_deg FAAH->AA_deg

Caption: Biosynthesis and degradation of N-acyl amino acids.

Signaling Pathway of N-Arachidonoyl-L-Serine (a related N-acyl amide):

N-Arachidonoyl-L-serine (ARA-S) is an endocannabinoid-like molecule that can modulate various signaling cascades.[7][8][9]

ARAS N-Arachidonoyl-L-Serine (ARA-S) GPCR G-Protein Coupled Receptor (e.g., GPR55) ARAS->GPCR Gprotein G-Protein Activation GPCR->Gprotein PLC Phospholipase C (PLC) Gprotein->PLC MAPK MAPK/ERK Pathway Gprotein->MAPK Akt Akt Pathway Gprotein->Akt Ca Increase Intracellular Ca²⁺ PLC->Ca Response Cellular Response (e.g., Vasodilation) Ca->Response MAPK->Response Akt->Response

Caption: Signaling pathway of N-Arachidonoyl-L-Serine.

References

Technical Support Center: Optimizing Myristoleyl Arachidonate Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoleyl arachidonate (B1239269) fragmentation in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the structure of Myristoleyl arachidonate and how does it influence fragmentation?

This compound is a wax ester composed of Myristoleic acid (a 14-carbon monounsaturated fatty acid) and Arachidonic acid (a 20-carbon polyunsaturated fatty acid). The structure consists of a long hydrocarbon chain from the fatty alcohol (myristoleyl group) and another from the fatty acid (arachidonoyl group), linked by an ester bond. The fragmentation pattern upon collision-induced dissociation (CID) is primarily influenced by the ester linkage and the unsaturated bonds within the fatty acid and fatty alcohol chains.

Q2: What are the expected characteristic fragment ions for this compound in positive-ion ESI-MS/MS?

In positive-ion mode using electrospray ionization (ESI), wax esters typically protonate at the ester oxygen. Upon fragmentation, characteristic ions are formed. For this compound, you can expect to see ions corresponding to the neutral loss of the fatty acid and fatty alcohol, as well as fragments arising from cleavages within the hydrocarbon chains. The most indicative fragments originate from cleavages near the ester bond.

Q3: How does collision energy affect the fragmentation of this compound?

Collision energy is a critical parameter that dictates the extent of fragmentation.

  • Low Collision Energy: At lower energies, you will primarily observe the precursor ion with minimal fragmentation. This is useful for confirming the molecular weight of the intact molecule.

  • Moderate Collision Energy: As the collision energy increases, you will start to see the characteristic fragmentation of the ester bond, leading to the formation of ions representing the myristoleyl and arachidonoyl moieties. This is the optimal range for structural elucidation.

  • High Collision Energy: At very high energies, extensive fragmentation of the hydrocarbon chains will occur, leading to a complex spectrum of smaller fragment ions. This can be useful for detailed structural analysis but may result in the loss of more diagnostic larger fragments.

Optimizing the collision energy is crucial to obtain the most informative MS/MS spectrum.[1][2]

Troubleshooting Guides

Problem 1: No or Low Signal Intensity for the Precursor Ion

  • Possible Cause: Inappropriate ionization source settings.

  • Troubleshooting Steps:

    • Verify Ion Source Parameters: Ensure that the electrospray voltage, sheath gas flow, and auxiliary gas flow are optimized for lipid analysis.

    • Check Sample Concentration: The sample may be too dilute. Prepare a more concentrated solution.

    • Assess Solvent Composition: The solvent system should be compatible with ESI and promote the ionization of lipids. A common choice is a mixture of methanol (B129727) or acetonitrile (B52724) with a small percentage of an additive like formic acid or ammonium (B1175870) acetate.

    • Inspect for Clogs: A blockage in the sample introduction line or the ESI needle can prevent the sample from reaching the mass spectrometer.

Problem 2: Poor or No Fragmentation of the Precursor Ion

  • Possible Cause: Suboptimal collision energy settings.

  • Troubleshooting Steps:

    • Perform a Collision Energy Ramp: Systematically increase the collision energy to find the optimal value for fragmentation. Start with a low energy and gradually increase it while monitoring the intensity of the precursor and fragment ions.

    • Check Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range. Insufficient collision gas will lead to inefficient fragmentation.

    • Verify Instrument Calibration: An improperly calibrated instrument may not apply the correct collision energy.

Problem 3: Excessive Fragmentation and Loss of Diagnostic Ions

  • Possible Cause: Collision energy is set too high.

  • Troubleshooting Steps:

    • Reduce Collision Energy: Gradually decrease the collision energy to a level where you observe the desired characteristic fragment ions without excessive secondary fragmentation.

    • Consider a Stepped Collision Energy Approach: Some instruments allow for the application of different collision energies to different m/z ranges, which can help in preserving larger, more informative fragments while still fragmenting smaller ions.

Problem 4: Presence of Unidentified Peaks or Contaminants

  • Possible Cause: Contamination from solvents, sample preparation, or the LC-MS system.

  • Troubleshooting Steps:

    • Run a Blank: Inject a solvent blank to identify any background ions.

    • Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade).

    • Clean the Ion Source: Contaminants can accumulate in the ion source over time, leading to background noise. Follow the manufacturer's instructions for cleaning the ion source.

    • Check for Sample Carryover: If running multiple samples, ensure that the system is adequately washed between injections to prevent carryover.

Data Presentation

Table 1: Predicted Fragment Ions for Protonated this compound ([M+H]⁺)

Fragment Ion DescriptionPredicted m/z
Protonated this compound (Precursor Ion)515.48
[M+H - H₂O]⁺497.47
Myristoleyl cation [C₁₄H₂₇]⁺195.21
Arachidonoyl acylium ion [C₂₀H₃₁O]⁺287.24
Neutral loss of Myristoleic acid289.25
Neutral loss of Arachidonic acid211.21

Note: The m/z values are theoretical and may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound Fragmentation

  • Sample Preparation: Prepare a 10 µM solution of this compound in a 1:1 (v/v) mixture of methanol and chloroform (B151607) with 0.1% formic acid.

  • Instrumentation: Use a triple quadrupole or a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan MS1 spectrum in positive ion mode to identify the m/z of the protonated precursor ion of this compound.

  • Product Ion Scan (MS/MS):

    • Set the instrument to product ion scan mode, selecting the m/z of the protonated this compound as the precursor ion.

    • Begin with a low collision energy (e.g., 5 eV).

    • Acquire MS/MS spectra at increasing collision energy steps (e.g., increments of 5 eV) up to a high energy (e.g., 60 eV).

  • Data Analysis:

    • Examine the resulting MS/MS spectra at each collision energy.

    • Plot the intensity of the precursor ion and key fragment ions as a function of collision energy.

    • The optimal collision energy is the value that provides the best balance between the depletion of the precursor ion and the generation of informative fragment ions.

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Prepare Myristoleyl Arachidonate Solution Infuse Direct Infusion Prep->Infuse MS1 Acquire MS1 Spectrum (Identify Precursor Ion) Infuse->MS1 MS2_Setup Set up Product Ion Scan (Select Precursor) MS1->MS2_Setup CE_Ramp Perform Collision Energy Ramp MS2_Setup->CE_Ramp Analyze Analyze MS/MS Spectra at each CE CE_Ramp->Analyze Plot Plot Ion Intensities vs. Collision Energy Analyze->Plot Optimize Determine Optimal Collision Energy Plot->Optimize

Caption: Workflow for optimizing collision energy for this compound fragmentation.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes & Solutions Issue Poor Fragmentation? CE_Low Collision Energy Too Low Issue->CE_Low Yes CE_High Collision Energy Too High Issue->CE_High No (Excessive Fragmentation) Gas_Pressure Incorrect Collision Gas Pressure CE_Low->Gas_Pressure Sol_CE_Low Solution: Increase Collision Energy CE_Low->Sol_CE_Low Calibration Instrument Not Calibrated Gas_Pressure->Calibration Sol_Gas Solution: Check & Adjust Pressure Gas_Pressure->Sol_Gas Sol_Cal Solution: Recalibrate Instrument Calibration->Sol_Cal Sol_CE_High Solution: Decrease Collision Energy CE_High->Sol_CE_High

Caption: Troubleshooting logic for fragmentation issues in MS/MS analysis.

References

Troubleshooting low recovery of Myristoleyl arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoleyl arachidonate (B1239269). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low recovery.

Frequently Asked Questions (FAQs)

Q1: What is Myristoleyl arachidonate and why is its recovery sometimes low?

This compound is a diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone with myristoleic acid and arachidonic acid attached. Diacylglycerols are key intermediates in lipid metabolism and important signaling molecules.[1][2] Low recovery during experiments can be attributed to several factors including its susceptibility to degradation, suboptimal extraction and storage conditions, and challenges in accurate quantification.

Q2: How can I improve the stability of this compound during my experiments?

Due to the presence of polyunsaturated arachidonic acid, this compound is prone to oxidation. To minimize degradation, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use of antioxidants in solvents, protection from light, and maintaining low temperatures throughout the experimental workflow are also critical preventative measures. Short-term storage of lipid extracts at room temperature or 4°C should be avoided as enzymatic activity may persist. For long-term storage, lipid extracts should be kept at -20°C or lower in an organic solvent.

Q3: What are the best practices for storing this compound?

This compound should be stored in a tightly sealed vial under an inert atmosphere at -20°C or below. It is often supplied in an organic solvent like ethanol; if the solvent needs to be changed, it should be evaporated under a gentle stream of inert gas, ensuring the sample does not go to complete dryness before redissolving in the desired solvent. Aqueous solutions of lipids containing arachidonic acid are not recommended for storage beyond a day due to rapid oxidation.

Troubleshooting Low Recovery

Low recovery of this compound can occur at various stages of an experiment. The following guide provides a systematic approach to identify and resolve the issue.

Problem Area 1: Sample Preparation and Extraction

Issue: Inefficient extraction from the biological matrix.

Potential Cause Recommended Solution
Inappropriate Solvent System For diacylglycerols, a common and effective extraction method is a two-step liquid-liquid extraction based on the Folch or Bligh-Dyer methods, which use a chloroform (B151607)/methanol (B129727)/water partition. The addition of a small amount of acid to the extraction solvent can improve the recovery of certain lipids, but it may also promote the hydrolysis of phospholipids (B1166683) into diacylglycerols, leading to artificially high results.[3] Therefore, a neutral extraction is often preferred.
Incomplete Cell Lysis Ensure thorough homogenization or sonication of the sample to disrupt cell membranes and allow for complete access of the extraction solvent to the intracellular lipids.
Lipid Binding to Proteins The use of a solvent system containing methanol helps to disrupt the interactions between lipids and proteins, facilitating the extraction of lipids into the organic phase.
Emulsion Formation Centrifugation at sufficient speed and for an adequate duration is crucial to achieve clear phase separation. If emulsions persist, consider adding a small amount of a salt solution to help break the emulsion.
Problem Area 2: Analyte Degradation

Issue: this compound is degrading during the experimental workflow.

Potential Cause Recommended Solution
Oxidation The arachidonic acid moiety is highly susceptible to oxidation. Add antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvents. Perform all steps on ice and under dim light.
Enzymatic Degradation Diacylglycerols are rapidly metabolized by cellular enzymes like diacylglycerol kinases and lipases.[1][4] Immediately after sample collection, quench enzymatic activity by adding a cold organic solvent (e.g., methanol) or by flash-freezing the sample in liquid nitrogen.
Acyl Migration In diacylglycerols, the fatty acyl chains can migrate between the sn-1/3 and sn-2 positions, especially under acidic or basic conditions. This can lead to the formation of isomers that may have different chromatographic behavior and biological activity.[5] It is important to maintain neutral pH conditions during extraction and storage.
Problem Area 3: Quantification

Issue: Inaccurate or imprecise quantification leading to apparent low recovery.

Potential Cause Recommended Solution
Poor Ionization in Mass Spectrometry Diacylglycerols often exhibit poor ionization efficiency in their native form. Derivatization of the free hydroxyl group can significantly enhance the signal in mass spectrometry.[6]
Lack of an Appropriate Internal Standard Use a structurally similar, stable isotope-labeled diacylglycerol as an internal standard to correct for variations in extraction efficiency and matrix effects during mass spectrometry analysis.
Co-elution with Interfering Species Optimize the chromatographic separation to resolve this compound from other isomeric diacylglycerols and interfering lipids. Normal-phase liquid chromatography can be effective for separating diacylglycerol isomers.[7]

Experimental Protocols

Protocol 1: Extraction of Diacylglycerols from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Immediately add 1 mL of ice-cold methanol to the cells. Scrape the cells and transfer the suspension to a glass tube.

  • Extraction: Add 2 mL of chloroform and vortex vigorously for 1 minute.

  • Phase Separation: Add 0.8 mL of water, vortex again, and centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying and Storage: Evaporate the solvent under a stream of nitrogen and store the lipid extract at -80°C until analysis.

Protocol 2: Quantification of Diacylglycerols by LC-MS/MS
  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., isopropanol/acetonitrile). Add an appropriate internal standard.

  • Chromatography: Use a reverse-phase C18 column or a normal-phase silica (B1680970) column for separation. A gradient elution with solvents such as acetonitrile, isopropanol, and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+NH4]+ or [M+Na]+ adduct of this compound, and the product ions will correspond to the neutral loss of one of the fatty acyl chains.

Visualizations

Experimental_Workflow_for_Myristoleyl_Arachidonate_Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Biological Sample quench Quench Enzymatic Activity (Cold Solvent/Flash Freeze) start->quench homogenize Homogenization/Sonication quench->homogenize extraction Liquid-Liquid Extraction (e.g., Folch Method) homogenize->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Evaporate Solvent (Under Nitrogen) collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions_extraction Solutions for Extraction cluster_solutions_degradation Solutions for Degradation cluster_solutions_quantification Solutions for Quantification low_recovery Low Recovery of This compound extraction_issues Suboptimal Extraction low_recovery->extraction_issues degradation Analyte Degradation low_recovery->degradation quantification_errors Quantification Issues low_recovery->quantification_errors sol_extraction1 - Optimize solvent system - Ensure complete cell lysis - Improve phase separation extraction_issues->sol_extraction1 sol_degradation1 - Use antioxidants - Work at low temperatures - Quench enzymatic activity quickly degradation->sol_degradation1 sol_quantification1 - Use derivatization - Employ internal standards - Optimize chromatography quantification_errors->sol_quantification1 Diacylglycerol_Signaling_and_Metabolism phospholipids Membrane Phospholipids plc Phospholipase C (PLC) phospholipids->plc dag sn-1,2-Diacylglycerol (this compound) plc->dag pkc Protein Kinase C (PKC) Activation dag->pkc dgk Diacylglycerol Kinase (DGK) dag->dgk dagl Diacylglycerol Lipase (DAGL) dag->dagl cellular_response Cellular Responses pkc->cellular_response pa Phosphatidic Acid dgk->pa mag 2-Arachidonoylglycerol (Endocannabinoid) dagl->mag

References

Technical Support Center: Myristoleyl Arachidonate Matrix Effects in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of myristoleyl arachidonate (B1239269) and other long-chain fatty acid esters in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of myristoleyl arachidonate in plasma?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2][3] In the context of this compound analysis in plasma, these effects can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][4] This interference can result in diminished, augmented, and irreproducible analyte response.[5]

Q2: What are the primary causes of matrix effects in the LC-MS analysis of lipids like this compound in plasma?

A: The primary causes of matrix effects in plasma lipid analysis are endogenous components of the sample.[6][7] Phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI).[5][8] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with the target analyte and interfere with the ionization process.[2] Lipids are a common source of matrix interferences in plasma and can accumulate on the analytical column, leading to ion suppression.[9]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][3] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1]

Q4: My signal intensity for this compound is lower than expected and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

A: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Here are some immediate troubleshooting steps:

  • Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components.[1][4] This is a quick and effective first step, provided your analyte concentration remains above the instrument's limit of detection.

  • Optimize Chromatography: Modifying your chromatographic method to better separate your lipid analytes from interfering matrix components can significantly reduce matrix effects.[1][4] This could involve adjusting the gradient, changing the mobile phase, or using a different column.[1]

  • Improve Sample Preparation: Employ more selective sample preparation techniques to remove interfering substances.[4][10]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating matrix effects during the analysis of this compound in plasma.

Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
  • Possible Cause: Co-elution of matrix components with this compound can interfere with its interaction with the stationary phase, leading to distorted peak shapes.[11] Residual matrix components can interact with the analytical column and analyte, leading to peak distortion.[12]

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation:

      • Adjust the gradient elution profile to improve resolution between this compound and interfering peaks.

      • Experiment with different stationary phases (e.g., C18, C8) to alter selectivity.[13]

      • Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion.[12]

    • Enhance Sample Cleanup:

      • Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) or phospholipid removal plates, to eliminate a broader range of interferences.[5][6][7]

Issue 2: Low and Irreproducible Analyte Recovery
  • Possible Cause: Interfering matrix components can suppress the ionization of this compound in the mass spectrometer source.[5][8][14] Inefficient sample preparation can also lead to loss of the analyte.

  • Troubleshooting Steps:

    • Evaluate and Optimize Sample Preparation:

      • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.[7][8]

      • Liquid-Liquid Extraction (LLE): Can be effective but requires careful optimization of solvent systems to ensure efficient extraction of this compound while minimizing co-extraction of interfering lipids.[9]

      • Solid-Phase Extraction (SPE): Offers better selectivity than PPT and LLE for removing matrix components.[12]

      • Phospholipid Depletion Plates (e.g., HybridSPE): These are specifically designed to remove phospholipids and can significantly reduce matrix effects.[5][6][7]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects and variations in recovery. The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate quantification.[4][15]

Issue 3: Significant Ion Suppression or Enhancement Observed
  • Possible Cause: High concentrations of co-eluting matrix components, particularly phospholipids, are competing with this compound for ionization in the ESI source.[5][14]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.

    • Implement Advanced Sample Cleanup: Techniques like HybridSPE that combine protein precipitation with phospholipid removal are highly effective at reducing matrix effects.[6][7]

    • Chromatographic Separation: Ensure that this compound is chromatographically resolved from the regions of significant ion suppression, which can be identified using the post-column infusion technique.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis in Plasma

Sample Preparation MethodTypical Analyte Recovery (%)Relative Phospholipid RemovalThroughput
Protein Precipitation (PPT)80-100%LowHigh
Liquid-Liquid Extraction (LLE)70-95%ModerateModerate
Solid-Phase Extraction (SPE)85-105%HighLow-Moderate
Phospholipid Depletion (e.g., HybridSPE)90-110%Very HighHigh

Note: Values are illustrative and can vary depending on the specific analyte and experimental conditions.

Table 2: Quantifying Matrix Effects using the Post-Extraction Spike Method

AnalyteResponse in Neat Solution (cps)Response in Spiked Plasma Extract (cps)Matrix Effect (%)Interpretation
This compound1,500,000900,00060%Significant Ion Suppression
Internal Standard1,200,000750,00062.5%Significant Ion Suppression

Matrix Effect (%) = (Response in Spiked Plasma Extract / Response in Neat Solution) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion
  • Apparatus: An infusion pump, a T-connector, and the LC-MS system.

  • Procedure: a. Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration that gives a stable and moderate signal. b. Infuse this solution at a constant low flow rate (e.g., 10 µL/min) into the mobile phase stream via a T-connector placed between the analytical column and the mass spectrometer ion source. c. Once a stable baseline signal for this compound is achieved, inject a blank plasma sample that has been subjected to the entire sample preparation procedure. d. Monitor the baseline of the infused analyte. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.[1]

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
  • Sample Sets:

    • Set A: this compound standard prepared in a neat solvent (e.g., mobile phase).

    • Set B: Blank plasma subjected to the extraction procedure, with the final extract spiked with this compound at the same concentration as Set A.

  • Procedure: a. Analyze both sets of samples using the LC-MS method. b. Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 c. A value close to 100% suggests minimal matrix effect, a value significantly below 100% indicates ion suppression, and a value significantly above 100% indicates ion enhancement.

Protocol 3: Sample Preparation using Phospholipid Depletion Plates (HybridSPE)
  • Sample Preparation: a. To the wells of the HybridSPE plate, add the plasma sample. b. Add a 3:1 ratio of precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid) containing the internal standard. c. Mix thoroughly to precipitate proteins.

  • Extraction: a. Apply a vacuum to the manifold to draw the solution through the SPE sorbent. The phospholipids are retained by the sorbent, while the analyte and other components pass through. b. Collect the filtrate for LC-MS analysis. This procedure combines the simplicity of protein precipitation with the selectivity of SPE for phospholipid removal.[6][7]

Visualizations

experimental_workflow Experimental Workflow for Matrix Effect Assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment PCI_start Prepare Analyte Solution for Infusion PCI_infuse Infuse at Constant Rate Post-Column PCI_start->PCI_infuse PCI_inject Inject Extracted Blank Plasma PCI_infuse->PCI_inject PCI_analyze Monitor Analyte Signal for Dips/Peaks PCI_inject->PCI_analyze PES_A Set A: Analyte in Neat Solvent PES_analyze Analyze Both Sets by LC-MS PES_A->PES_analyze PES_B Set B: Analyte Spiked in Extracted Blank Plasma PES_B->PES_analyze PES_calculate Calculate Matrix Effect (%) PES_analyze->PES_calculate start Start: Suspected Matrix Effect cluster_qualitative cluster_qualitative start->cluster_qualitative Identify Suppression Regions cluster_quantitative cluster_quantitative start->cluster_quantitative Quantify Suppression/Enhancement

Caption: Workflow for assessing matrix effects.

ion_suppression_mechanism Mechanism of Ion Suppression by Phospholipids cluster_esi Electrospray Ionization (ESI) Droplet Analyte This compound Solvent Solvent Evaporation Analyte->Solvent Phospholipid Phospholipids Phospholipid->Solvent Analyte_ion Analyte Ion [M+H]+ Solvent->Analyte_ion Ideal Ionization Suppressed_ion Reduced Analyte Ion Formation Solvent->Suppressed_ion Competition for Surface/Charge MS_inlet Mass Spectrometer Inlet Analyte_ion->MS_inlet Detection Suppressed_ion->MS_inlet Reduced Signal

Caption: Ion suppression by phospholipids in ESI.

troubleshooting_decision_tree Troubleshooting Decision Tree for Matrix Effects start Inaccurate/Irreproducible Results q_matrix_effect Assess Matrix Effect (Post-Column Infusion/Spiking)? start->q_matrix_effect a_yes Matrix Effect Confirmed q_matrix_effect->a_yes Yes a_no No Significant Matrix Effect q_matrix_effect->a_no No q_cleanup Improve Sample Cleanup? a_yes->q_cleanup check_other Investigate Other Method Parameters (e.g., Instrument, Standards) a_no->check_other a_cleanup_yes Use SPE or Phospholipid Removal q_cleanup->a_cleanup_yes Yes q_chrom Optimize Chromatography? q_cleanup->q_chrom No a_cleanup_yes->q_chrom a_chrom_yes Adjust Gradient/Column q_chrom->a_chrom_yes Yes q_is Use Stable Isotope-Labeled IS? q_chrom->q_is No a_chrom_yes->q_is a_is_yes Implement SIL-IS q_is->a_is_yes Yes revalidate Re-validate Method q_is->revalidate No a_is_yes->revalidate

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Myristoleyl Arachidonate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myristoleyl arachidonate (B1239269) detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for Myristoleyl arachidonate detection by LC-MS/MS?

A1: For N-acyl amino acids like this compound, electrospray ionization (ESI) is the most common and effective technique. Both positive and negative ion modes can be explored, but positive ion mode is often preferred for N-acyl amino acids as it typically yields a strong protonated molecule [M+H]⁺, which is a stable precursor ion for MS/MS analysis.[1] Optimization of source parameters is crucial for maximizing the signal.

Q2: How can I improve the chromatographic separation of this compound?

A2: To improve chromatographic separation, consider the following:

  • Column Choice: A C18 reversed-phase column is a common choice for lipid analysis.[2][3] Columns with smaller particle sizes (e.g., sub-2 µm) can provide better resolution.

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile, methanol, or isopropanol) is typically used.[1][3][4] The addition of modifiers like formic acid or ammonium acetate (B1210297) can improve peak shape and ionization efficiency.

  • Gradient Optimization: A shallow gradient can help to separate this compound from other structurally similar lipids.

Q3: What are the best practices for storing this compound standards and samples to prevent degradation?

A3: this compound, containing a polyunsaturated arachidonic acid moiety, is susceptible to oxidation. To ensure stability:

  • Store standards and samples at -80°C in an inert atmosphere (e.g., under argon or nitrogen).

  • Avoid repeated freeze-thaw cycles.

  • Use antioxidants like BHT (butylated hydroxytoluene) in storage solvents, but be aware that they can interfere with MS analysis and should be used cautiously.

  • Prepare fresh working solutions from a stock solution for each experiment.

Q4: Should I derivatize this compound before LC-MS/MS analysis?

A4: Derivatization is generally not necessary for LC-MS/MS analysis of N-acyl amino acids as they can be ionized directly. However, if you are struggling with sensitivity or chromatographic retention, derivatization of the carboxylic acid group to an ester can increase hydrophobicity and improve chromatographic behavior on reversed-phase columns. This is more common in GC-MS analysis.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Suboptimal MS Parameters Perform compound optimization (tuning) to determine the optimal precursor/product ion pair, collision energy, and other source-dependent parameters for your specific instrument.
Poor Ionization Ensure the mobile phase composition is suitable for ESI. The presence of additives like formic acid or ammonium acetate can aid in protonation. Check the cleanliness of the ESI source.
Sample Degradation Verify the integrity of your standards and samples. Prepare fresh solutions and ensure proper storage conditions have been maintained.
Inefficient Extraction Optimize your sample extraction protocol. A liquid-liquid extraction (LLE) with a solvent like toluene (B28343) or a solid-phase extraction (SPE) with a C18 cartridge can be effective for isolating lipids.[5][6]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation to isolate the analyte from interfering matrix components. Consider using a deuterated internal standard to compensate for matrix effects.
Issue 2: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the carboxylic acid group. Adding a small amount of formic acid can improve peak shape for acidic analytes.
Secondary Interactions with Column Ensure the column is properly conditioned. Sometimes, interactions between the analyte and active sites on the silica (B1680970) backbone can cause tailing. Using a column with end-capping can mitigate this.
Contamination in the LC System Flush the LC system and column to remove any contaminants that may be causing peak distortion.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Sample Preparation Variability Standardize your sample preparation workflow. The use of an internal standard is highly recommended to account for variations in extraction efficiency and injection volume.
Instrument Instability Check the stability of the LC pump flow rate and the MS detector response over time. Equilibrate the system thoroughly before starting a run sequence.
Analyte Instability in Autosampler If samples are left in the autosampler for an extended period, degradation can occur. Keep the autosampler temperature low (e.g., 4°C) and analyze samples in a timely manner.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol provides a general guideline for liquid-liquid extraction (LLE) suitable for N-acyl amino acids from plasma or tissue homogenates.

Materials:

  • Sample (e.g., 100 µL of plasma or 100 mg of homogenized tissue)

  • Internal Standard (e.g., a deuterated analog of this compound)

  • Toluene

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To your sample, add the internal standard.

  • Add 1 mL of ice-cold toluene and 500 µL of methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper organic layer (toluene).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Detection

This is a representative method and may require optimization for your specific instrumentation.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 50% B; 2-15 min: linear gradient to 95% B; 15-18 min: hold at 95% B; 18-18.1 min: return to 50% B; 18.1-20 min: re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ To be determined by direct infusion of a standard
Product Ion(s) To be determined by fragmentation of the precursor ion
Collision Energy To be optimized for the specific instrument and precursor-product pair

Visualizations

experimental_workflow sample Biological Sample (Plasma, Tissue) is_add Add Internal Standard sample->is_add extraction Liquid-Liquid Extraction (e.g., Toluene) is_add->extraction evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: A typical experimental workflow for this compound analysis.

naa_signaling cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation fatty_acid Fatty Acid (e.g., Myristic Acid, Arachidonic Acid) condensation Direct Condensation (Enzymatic) fatty_acid->condensation amino_acid Amino Acid amino_acid->condensation naa N-Acyl Amino Acid (this compound) condensation->naa gpcr G Protein-Coupled Receptors (e.g., GPR18, GPR55) naa->gpcr ion_channel Ion Channels naa->ion_channel faah Fatty Acid Amide Hydrolase (FAAH) naa->faah Inactivation hydrolysis Hydrolysis cellular_response Downstream Cellular Responses (e.g., anti-inflammatory effects, neuromodulation) gpcr->cellular_response ion_channel->cellular_response products Fatty Acid + Amino Acid

Caption: A simplified overview of N-acyl amino acid signaling pathways.

References

Preventing oxidation of Myristoleyl arachidonate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of Myristoleyl Arachidonate (B1239269) during storage.

Frequently Asked Questions (FAQs)

Q1: What is Myristoleyl Arachidonate and why is it prone to oxidation?

This compound is an ester composed of myristoleic acid and arachidonic acid. The arachidonic acid component is a polyunsaturated fatty acid (PUFA) containing multiple double bonds. These double bonds are susceptible to attack by oxygen, leading to a process called lipid peroxidation.[1][2] This oxidative degradation can compromise the structural integrity and biological activity of the molecule.

Q2: What are the primary factors that accelerate the oxidation of this compound?

The primary factors that accelerate oxidation are:

  • Oxygen: Direct exposure to atmospheric oxygen is the main driver of oxidation.

  • Temperature: Higher temperatures increase the rate of oxidative reactions.[3]

  • Light: Exposure to light, particularly UV light, can initiate and accelerate the oxidation process.

  • Presence of Metal Ions: Transition metals like iron and copper can act as catalysts for lipid oxidation.

Q3: What are the ideal storage conditions for neat (un-dissolved) this compound?

For long-term stability, neat this compound should be stored at -20°C or lower . It is crucial to store it in a glass container with a Teflon-lined cap under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

Q4: How should I store this compound once it is dissolved in a solvent?

Solutions of this compound in organic solvents like ethanol, DMSO, or dimethylformamide are stable for up to six months when stored at -20°C under an inert atmosphere (argon or nitrogen).[4] Aqueous solutions are not recommended for storage as they are highly unstable and should be used within 12 hours of preparation.[4]

Q5: Can I use antioxidants to prevent the oxidation of this compound?

Yes, the use of antioxidants can significantly reduce oxidative damage.[1][2] Antioxidants work by scavenging free radicals that propagate the oxidation chain reaction. Common antioxidants for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E). The choice and concentration of the antioxidant may need to be optimized for your specific application.

Troubleshooting Guides

Problem: I suspect my stored this compound has oxidized. What are the signs?

  • Visual Changes: The appearance of a yellow or brownish color in a previously colorless or pale-yellow sample can indicate oxidation.

  • Changes in Physical State: The sample may become gummy or more viscous.

  • Odor: The development of a rancid or unpleasant odor is a common sign of lipid peroxidation.

  • Analytical Confirmation: An increase in the peroxide value (PV) or thiobarbituric acid reactive substances (TBARS) value confirms oxidation. A peak at 233 nm in a UV-Vis spectrum can indicate the presence of conjugated dienes, which are primary oxidation products.

Problem: My analytical results are inconsistent, suggesting my compound is degrading during my experiment.

  • Minimize Exposure to Air: During your experimental workflow, handle the compound under an inert atmosphere (e.g., in a glove box or by purging with argon or nitrogen) as much as possible.

  • Use Fresh Solutions: Prepare aqueous solutions of this compound immediately before use. Do not store aqueous solutions.[4]

  • Control Temperature: Keep the compound and its solutions on ice or at a controlled low temperature throughout your experiment, unless the protocol requires otherwise.

  • Avoid Contamination: Ensure all glassware and equipment are scrupulously clean and free of metal ion contaminants.

Data Presentation

The following tables provide illustrative data on the expected changes in oxidation markers for a typical arachidonate ester under various storage conditions. This data is intended for comparative purposes to highlight the importance of proper storage.

Table 1: Illustrative Peroxide Value (PV) of an Arachidonate Ester Over Time at Different Temperatures.

Storage Time (Months)PV (meq/kg) at 4°C (in air)PV (meq/kg) at -20°C (in air)PV (meq/kg) at -20°C (under Nitrogen)
0< 1.0< 1.0< 1.0
15.21.8< 1.0
315.84.51.2
635.110.22.1
12> 70.022.53.5

Table 2: Illustrative Effect of Antioxidants on the Peroxide Value (PV) of an Arachidonate Ester Stored at 4°C.

Storage Time (Months)PV (meq/kg) - No AntioxidantPV (meq/kg) - With BHT (0.02%)
0< 1.0< 1.0
15.21.5
315.83.8
635.17.9
12> 70.015.2

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method measures the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Materials:

  • Acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.1 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • This compound sample

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, swirl, and let the flask stand in the dark for 1 minute.

  • Add 30 mL of deionized water and mix thoroughly.

  • Titrate the liberated iodine with 0.1 M sodium thiosulfate solution with constant swirling until the yellow iodine color almost disappears.

  • Add 0.5 mL of 1% starch indicator solution, which will result in a blue color.

  • Continue the titration until the blue color completely disappears.

  • Perform a blank titration with the same reagents but without the sample.

  • Calculate the Peroxide Value (PV) in meq/kg using the following formula: PV = ((S - B) * N * 1000) / W Where:

    • S = volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Thiobarbituric acid (TBA) reagent (0.375% w/v TBA in 0.25 M HCl)

  • Trichloroacetic acid (TCA) solution (15% w/v)

  • Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (B54473) (TEP) for standard curve

  • This compound sample

Procedure:

  • Prepare a sample solution of this compound.

  • To 100 µL of the sample solution, add 200 µL of ice-cold 10% TCA to precipitate any interfering proteins.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 2200 x g for 15 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add 200 µL of 0.67% TBA reagent.

  • Incubate in a boiling water bath for 10 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance at 532 nm using a spectrophotometer.

  • Prepare a standard curve using MDA or TEP.

  • Calculate the concentration of TBARS in the sample, expressed as MDA equivalents.

Visualizations

OxidationPathway Lipid Peroxidation Pathway of this compound MA This compound (PUFA-Ester) LipidRadical Lipid Radical (L•) MA->LipidRadical Initiation Initiators Initiators (Light, Heat, Metal Ions) Initiators->LipidRadical PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical Propagation Oxygen Oxygen (O2) Oxygen->PeroxylRadical LipidHydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) PeroxylRadical->LipidHydroperoxide PUFA Another PUFA Molecule (LH) PUFA->LipidHydroperoxide SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) LipidHydroperoxide->SecondaryProducts Decomposition

Caption: Lipid Peroxidation Pathway.

TroubleshootingWorkflow Troubleshooting this compound Oxidation Start Suspected Oxidation CheckStorage Review Storage Conditions Start->CheckStorage Temp Temperature ≤ -20°C? CheckStorage->Temp Atmosphere Inert Atmosphere? Temp->Atmosphere Yes Implement Implement Correct Storage Temp->Implement No Container Proper Container? (Glass, Teflon Lid) Atmosphere->Container Yes Atmosphere->Implement No Analytical Perform Analytical Tests (PV, TBARS) Container->Analytical Yes Container->Implement No HighPV High PV/TBARS? Analytical->HighPV Discard Discard and Obtain New Stock HighPV->Discard Yes Monitor Monitor New Stock Periodically HighPV->Monitor No, OK Discard->Implement Implement->Monitor

Caption: Troubleshooting Workflow for Oxidation.

References

Technical Support Center: Myristoleyl Arachidonate Derivatization for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of myristoleyl arachidonate (B1239269). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization and detection of this specific wax ester.

Frequently Asked Questions (FAQs)

Q1: What is myristoleyl arachidonate and why is its detection important?

This compound is a wax ester composed of myristoleyl alcohol and arachidonic acid. Its full chemical name is (9Z)-9-Tetradecen-1-yl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate. The detection and quantification of specific wax esters like this compound are crucial in various research areas, including lipidomics, biofuels, and the food and cosmetics industries, as their composition can influence the physical and biological properties of a sample.

Q2: Why is derivatization often necessary for the analysis of this compound?

Derivatization is a common sample preparation step, particularly for Gas Chromatography (GC) analysis. For a large, non-volatile molecule like this compound, direct GC analysis can be challenging due to its low volatility and potential for thermal degradation at the high temperatures required for elution.[1] Derivatization, typically after hydrolysis of the ester bond, converts the constituent myristoleyl alcohol and arachidonic acid into more volatile and thermally stable compounds, such as trimethylsilyl (B98337) (TMS) ethers or fatty acid methyl esters (FAMEs), leading to improved chromatographic peak shape and sensitivity.

Q3: What are the primary analytical methods for detecting this compound?

The two primary methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This technique can be used to analyze the intact wax ester, though it requires high-temperature columns and instruments. A more common approach involves the hydrolysis of the wax ester followed by derivatization of the resulting myristoleyl alcohol and arachidonic acid into more volatile compounds for GC-MS analysis.[2]

  • LC-MS/MS: This method is well-suited for the analysis of intact this compound without the need for derivatization. It offers high sensitivity and specificity, making it a powerful tool for quantitative analysis in complex biological matrices.[3][4]

Q4: Can I analyze intact this compound by GC-MS without derivatization?

Yes, it is possible to analyze intact wax esters by high-temperature GC-MS.[2] However, this approach presents several challenges. Due to the low volatility of this compound, very high injector, column, and detector temperatures (often exceeding 350°C) are necessary.[1][2] This can lead to thermal degradation of the polyunsaturated arachidonate moiety, resulting in poor peak shape, reduced sensitivity, and inaccurate quantification. Therefore, for quantitative analysis, hydrolysis followed by derivatization is often the more robust method.

Q5: What are the most common derivatization reagents for the analysis of the components of this compound?

After hydrolysis of this compound, the resulting myristoleyl alcohol and arachidonic acid can be derivatized using several common reagents:

  • For the fatty acid (arachidonic acid):

    • BF3-methanol or HCl-methanol: To form fatty acid methyl esters (FAMEs).[5]

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): To form trimethylsilyl (TMS) esters.

  • For the fatty alcohol (myristoleyl alcohol):

    • BSTFA or MSTFA: To form trimethylsilyl (TMS) ethers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization and analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or no peak for this compound derivative in GC-MS. Incomplete derivatization.- Ensure anhydrous conditions, as water can inhibit the reaction. - Optimize reaction time and temperature. - Use a sufficient excess of the derivatizing reagent.
Degradation of the analyte during sample preparation or injection.- For polyunsaturated compounds, minimize exposure to heat, light, and oxygen. - Use a deactivated injector liner and a suitable injection temperature.
Loss of sample during extraction or workup.- Optimize the extraction procedure for wax esters. - Use an internal standard to monitor recovery.
Poor peak shape (tailing, broadening) in GC-MS. Active sites in the GC system.- Use a deactivated column and liner. - Trim the front end of the column. - Check for leaks in the system.
Non-volatile residues in the injector.- Clean or replace the injector liner and septum.
Inappropriate GC conditions.- Optimize the temperature program for the high molecular weight derivatives.
Inconsistent quantification results. Incomplete hydrolysis of the wax ester.- Optimize hydrolysis conditions (e.g., concentration of acid/base, reaction time, temperature).
Matrix effects in LC-MS/MS.- Use a stable isotope-labeled internal standard. - Optimize the sample cleanup procedure (e.g., solid-phase extraction). - Perform a matrix effect study.
Instability of the analyte or derivatives.- Store samples and derivatives at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon). - Prepare fresh standards and reagents regularly.
Unexpected peaks in the chromatogram. Contamination from solvents, reagents, or glassware.- Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run a blank sample to identify sources of contamination.
Side reactions during derivatization.- Optimize derivatization conditions to minimize by-product formation.

Quantitative Data

The following table summarizes typical quantitative parameters for the analysis of fatty acids and their derivatives using different methods. While specific data for this compound is limited, these values for similar analytes provide a useful reference.

Analytical MethodAnalyteDerivatizationLimit of Quantification (LOQ)Linearity (R²)Reference
LC-MS/MSN-arachidonoyl amino acidsNone0.2 - 7.5 pg/µL>0.99[6][7]
LC-MS/MSArachidonic acid and metabolitesNone10 - 400 pg/mL>0.997[8]
GC-MSFatty Acid Methyl Esters (FAMEs)BF3-MethanolAnalyte-dependentNot specified[5]
UHPLC-MS/MSFree Fatty AcidsNone0.19 - 7.81 ng/mLNot specified[9]

Experimental Protocols

Protocol 1: Hydrolysis of this compound and Derivatization for GC-MS Analysis

This protocol describes the saponification of this compound to its constituent fatty acid and fatty alcohol, followed by derivatization to FAME and a TMS-ether for GC-MS analysis.

Materials:

  • This compound sample

  • Methanolic NaOH (0.5 M)

  • BF3-methanol (14%) or HCl-methanol (5%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • BSTFA + 1% TMCS (trimethylchlorosilane)

  • Pyridine (B92270)

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Hydrolysis (Saponification):

    • To a known amount of the this compound sample in a screw-capped tube, add a known amount of internal standard.

    • Add 2 mL of 0.5 M methanolic NaOH.

    • Cap the tube tightly and heat at 80°C for 1 hour to hydrolyze the ester bond.

    • Cool the tube to room temperature.

  • Derivatization of Arachidonic Acid to FAME:

    • Add 2 mL of 14% BF3-methanol or 5% HCl-methanol to the cooled reaction mixture.

    • Cap the tube and heat at 60°C for 30 minutes.

    • Cool the tube and add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAME of arachidonic acid to a new vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Derivatization of Myristoleyl Alcohol to TMS-Ether:

    • To the vial containing the dried hexane extract, evaporate the solvent under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Intact this compound Analysis by LC-MS/MS

This protocol outlines a general procedure for the direct analysis of intact this compound using LC-MS/MS.

Materials:

  • This compound sample

  • Internal standard (e.g., a deuterated wax ester)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., methanol/isopropanol 1:1, v/v).

    • Add a known amount of the internal standard.

    • Filter the sample through a 0.22 µm PTFE syringe filter if necessary.

  • LC-MS/MS Analysis:

    • LC System:

      • Column: A C18 or C8 reversed-phase column suitable for lipid analysis.

      • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 0.1% formic acid or 10 mM ammonium acetate.

      • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.

      • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the nonpolar this compound.

      • Flow Rate: Typically 0.2 - 0.5 mL/min.

      • Column Temperature: 40-50°C.

    • MS/MS System:

      • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

      • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor-to-product ion transitions specific for this compound and the internal standard should be determined by infusing the standards.

Visualizations

Signaling Pathway Diagrams

This compound itself is not a primary signaling molecule. Its biological significance is largely attributed to its constituent fatty acid, arachidonic acid, which is a precursor to a wide range of potent signaling molecules called eicosanoids. For this compound to participate in these pathways, it must first be hydrolyzed by esterases to release free arachidonic acid.

wax_ester_metabolism Myristoleyl_Arachidonate This compound Esterase Esterase / Lipase Myristoleyl_Arachidonate->Esterase Hydrolysis Myristoleyl_Alcohol Myristoleyl Alcohol Esterase->Myristoleyl_Alcohol Arachidonic_Acid Arachidonic Acid Esterase->Arachidonic_Acid Signaling_Pathways Eicosanoid Signaling Pathways Arachidonic_Acid->Signaling_Pathways Metabolism

Caption: Hydrolysis of this compound to release Arachidonic Acid for signaling.

The released arachidonic acid can then enter the well-established arachidonic acid cascade, which involves three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).

arachidonic_acid_cascade Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs HETEs Hydroxyeicosatetraenoic Acids (HETEs) CYP450->HETEs

Caption: The Arachidonic Acid Cascade leading to the formation of various eicosanoids.

Experimental Workflow Diagram

The following diagram illustrates the typical experimental workflow for the analysis of this compound using either GC-MS (with derivatization) or LC-MS/MS (intact analysis).

experimental_workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Total_Lipid_Extract Total Lipid Extract Extraction->Total_Lipid_Extract LC_MS LC-MS/MS Analysis (Intact) Total_Lipid_Extract->LC_MS Hydrolysis Hydrolysis Total_Lipid_Extract->Hydrolysis Data_Analysis Data Analysis LC_MS->Data_Analysis Derivatization Derivatization Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS GC_MS->Data_Analysis

Caption: General workflow for the analysis of this compound.

References

Technical Support Center: Myristoleyl Arachidonate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of Myristoleyl arachidonate (B1239269).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in Myristoleyl arachidonate analysis?

A1: Contamination in lipid analysis, including for this compound, typically originates from several common sources within the laboratory environment. These include:

  • Plasticware: Consumables such as pipette tips, microcentrifuge tubes, and syringe filters are a major source of contamination. Plasticizers, such as phthalates (e.g., DEHP, DBP) and adipates, as well as slip agents like oleamide (B13806) and erucamide, can leach from the polymer matrix into organic solvents used for extraction.[1][2][3] This is particularly problematic as this compound is a lipid and will be extracted alongside these lipid-soluble contaminants.

  • Solvents and Reagents: The purity of solvents (e.g., methanol (B129727), chloroform (B151607), acetonitrile) and reagents is critical. Even high-purity solvents can contain trace-level impurities that can interfere with the analysis of low-abundance lipids.[4][5] Water used for preparing buffers and solutions can also be a source of contamination if not sufficiently purified.

  • Glassware: While often a better alternative to plastic, glassware can still be a source of contamination if not cleaned meticulously. Detergents containing polyethylene (B3416737) glycol (PEG) and other residues can remain on the surface and leach into your sample.[6][7]

  • Human and Environmental Factors: Keratin from skin and hair is a ubiquitous contaminant in mass spectrometry.[8] Dust and other airborne particles can also introduce a variety of contaminants into samples.

  • Sample Handling and Storage: Cross-contamination between samples can occur if proper handling procedures are not followed. The choice of storage container is also crucial; for instance, plastic containers should be avoided for long-term storage of lipid extracts to prevent leaching of plasticizers.[7]

Q2: How can I differentiate between a true signal from this compound and a contaminant in my mass spectrometry data?

A2: Distinguishing your analyte from a contaminant requires a systematic approach:

  • Analyze Blanks: The most critical step is to analyze procedural blanks (a sample that goes through the entire extraction and analysis workflow without the actual sample). Any peaks present in the blank are indicative of contamination.

  • Check for Common Contaminant Masses: Familiarize yourself with the m/z values of common laboratory contaminants. Many resources and databases list the exact masses of plasticizers, polymers, and other common interferences.

  • Examine Isotopic Patterns: Contaminants may have characteristic isotopic patterns that can aid in their identification.

  • Fragmentation Analysis (MS/MS): If your instrument allows, perform tandem mass spectrometry (MS/MS) on the ion of interest. The fragmentation pattern of this compound should be predictable, showing losses of the myristoleyl and arachidonoyl chains. Contaminants will have different and often recognizable fragmentation patterns.

  • Use a High-Resolution Mass Spectrometer: High-resolution instruments can provide a highly accurate mass measurement, which can help to distinguish between your analyte and a contaminant with a very similar nominal mass.

Q3: Can the stability of this compound itself be a source of "contamination-like" peaks?

A3: Yes, the degradation of your analyte can produce peaks that may be mistaken for contaminants. This compound, being an ester of a polyunsaturated fatty acid (arachidonic acid), is susceptible to oxidation.

  • Oxidation: The double bonds in the arachidonoyl chain are prone to oxidation, which can lead to the formation of various oxidized species (e.g., hydroperoxides, epoxides). These will appear as additional peaks in your chromatogram and mass spectrum. To mitigate this, it is crucial to handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible, use antioxidants like BHT, and store samples at low temperatures (-80°C).[9]

  • Hydrolysis: The ester bond can be hydrolyzed, leading to the release of free myristic acid and arachidonic acid. This can be catalyzed by enzymatic activity in the sample or by extreme pH conditions during sample preparation.

To confirm if unexpected peaks are degradation products, you can perform forced degradation studies on a pure standard of this compound (e.g., by exposing it to air or UV light) and compare the resulting chromatogram to your sample.

Troubleshooting Guides

Issue 1: High Background of Phthalate (B1215562) and Plasticizer Peaks

Possible Causes:

  • Leaching from plastic consumables (pipette tips, tubes, filters).

  • Contaminated solvents or reagents.

  • Use of plastic containers for sample or solvent storage.

Solutions:

StepActionRationale
1. Material Substitution Replace plastic consumables with glass or high-quality, certified low-leach polypropylene (B1209903) alternatives wherever possible.Glass is generally more inert and less prone to leaching organic contaminants.[6]
2. Pre-washing If plasticware must be used, pre-rinse it with the extraction solvent before use.This can help to remove some of the surface-level plasticizers and other leachables.
3. Solvent Purity Check Run a blank analysis of your solvents to check for phthalate contamination.Confirms whether the contamination is from your consumables or inherent to the solvents.
4. Use High-Purity Solvents Purchase HPLC or mass spectrometry-grade solvents.These grades have lower levels of impurities, including plasticizers.[4][5]
5. Glassware Cleaning Implement a rigorous glassware cleaning protocol.Avoid detergents with PEGs and ensure thorough rinsing with high-purity water and organic solvents.[6][7]
Issue 2: Presence of Keratin Peaks

Possible Causes:

  • Contamination from the analyst's skin or hair.

  • Dust and airborne particles in the laboratory environment.

  • Contaminated lab surfaces or equipment.

Solutions:

StepActionRationale
1. Personal Protective Equipment (PPE) Always wear gloves, a lab coat, and consider using a hairnet.Minimizes direct contact and shedding of skin and hair into the sample.[8]
2. Clean Workspace Work in a clean, low-dust environment, such as a laminar flow hood.Reduces the chance of airborne contaminants settling into your sample.
3. Surface Cleaning Regularly clean benchtops and equipment with appropriate solvents (e.g., ethanol, isopropanol).Removes dust and other residues that can harbor keratin.
4. Dedicated Reagents Use dedicated stocks of reagents and solvents for sensitive analyses.Prevents cross-contamination from other lab members or less sensitive experiments.

Quantitative Data on Contaminant Leaching

While extensive quantitative data is highly dependent on the specific materials and solvents used, the following table provides an overview of common contaminants and their sources.

Contaminant ClassSpecific ExamplesCommon SourcesReported Leaching Levels (Example)
Phthalates Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP)Plastic tubing, pipette tips, syringe filters, storage containersDEHP: up to 0.50 µg/cm² from Parafilm®
Adipates Di(2-ethylhexyl) adipate (B1204190) (DEHA)Plasticizers in various lab plastics-
Slip Agents Oleamide, ErucamidePolypropylene tubes and pipette tipsCan leach into assay buffers and organic solvents.[1][2]
Polymers Polyethylene glycol (PEG), Polypropylene glycol (PPG)Detergents, some plasticware-

Experimental Protocols

Protocol: Rigorous Glassware Cleaning for Lipid Analysis
  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent. Use appropriate brushes to scrub all surfaces.

  • Hot Water Rinse: Rinse thoroughly with hot tap water at least three times.

  • Deionized Water Rinse: Rinse with deionized water three times.

  • High-Purity Water Rinse: Rinse with high-purity, organic-free water (e.g., Milli-Q) three times.

  • Solvent Rinse: Rinse with HPLC-grade methanol or acetone (B3395972) to remove any remaining organic residues.

  • Drying: Dry in an oven at a temperature that will not damage the glassware.

  • Storage: Cover the openings with solvent-rinsed aluminum foil and store in a clean, dust-free environment.

Protocol: Lipid Extraction with Minimized Contamination (Modified Folch Method)
  • Sample Preparation: Homogenize the sample in a glass homogenizer.

  • Solvent Addition: To the homogenized sample, add a 2:1 (v/v) mixture of chloroform:methanol (using high-purity, HPLC, or MS-grade solvents). The volume should be sufficient to create a single phase.

  • Extraction: Vortex the mixture thoroughly for 2 minutes and allow it to stand for 20 minutes to ensure complete extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (prepared with high-purity water) to the extract. Vortex for 1 minute and then centrifuge to facilitate phase separation.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein interface.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for your analytical method (e.g., isopropanol/acetonitrile).

  • Storage: Store the final extract in a glass vial with a PTFE-lined cap at -80°C until analysis.[7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Sample Analysis cluster_contamination Potential Contamination Points Sample Biological Sample Homogenization Homogenization (Glass Homogenizer) Sample->Homogenization AddSolvent Add Chloroform:Methanol (2:1) Homogenization->AddSolvent Vortex1 Vortex & Incubate AddSolvent->Vortex1 AddSalt Add 0.9% NaCl Vortex1->AddSalt Centrifuge Centrifugation AddSalt->Centrifuge CollectPhase Collect Lower Organic Phase Centrifuge->CollectPhase DryDown Dry Under Nitrogen CollectPhase->DryDown Reconstitute Reconstitute in Injection Solvent DryDown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Cont_Plastic Plasticware Cont_Plastic->AddSolvent Cont_Solvent Solvents Cont_Solvent->AddSolvent Cont_Glass Glassware Cont_Glass->Homogenization Cont_Env Environment Cont_Env->Sample

Caption: Experimental workflow for lipid extraction with potential contamination points highlighted.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids (containing this compound) PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Agonist Stimulation Myristoleyl_Arachidonate This compound PLA2->Myristoleyl_Arachidonate Hydrolysis Myristic_Acid Myristic Acid Myristoleyl_Arachidonate->Myristic_Acid Arachidonic_Acid Arachidonic Acid Myristoleyl_Arachidonate->Arachidonic_Acid Protein_Myristoylation Protein N-Myristoylation Myristic_Acid->Protein_Myristoylation COX COX Pathway Arachidonic_Acid->COX LOX LOX Pathway Arachidonic_Acid->LOX CYP450 CYP450 Pathway Arachidonic_Acid->CYP450 Prostanoids Prostanoids COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes EETs_HETEs EETs & HETEs CYP450->EETs_HETEs Inflammation_VascularTone Inflammation_VascularTone Prostanoids->Inflammation_VascularTone Inflammation, Vascular Tone Inflammation_ImmuneResponse Inflammation_ImmuneResponse Leukotrienes->Inflammation_ImmuneResponse Inflammation, Immune Response Vasodilation_CellGrowth Vasodilation_CellGrowth EETs_HETEs->Vasodilation_CellGrowth Vasodilation, Cell Growth Signaling_Proteins Signal Transduction Proteins Protein_Myristoylation->Signaling_Proteins Activation/Localization Cellular_Responses Cellular_Responses Signaling_Proteins->Cellular_Responses Cellular Responses

Caption: Postulated signaling pathways involving metabolites of this compound.

References

Technical Support Center: Myristoleyl Arachidonoyl Glycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoleyl arachidonoyl glycerol (B35011). The focus is on resolving isomeric interferences during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is myristoleyl arachidonoyl glycerol?

Myristoleyl arachidonoyl glycerol is a diacylglycerol (DAG) molecule consisting of a glycerol backbone with myristoleic acid and arachidonic acid attached to two of the hydroxyl groups via ester linkages. As a DAG, it is an important signaling molecule in various cellular processes.

Q2: What are the common isomeric interferences when analyzing myristoleyl arachidonoyl glycerol?

The primary isomeric interferences for myristoleyl arachidonoyl glycerol are:

  • Positional Isomers: These are the most common interferences, where the fatty acids are attached to different positions on the glycerol backbone. The main isomers are sn-1-myristoleoyl-2-arachidonoyl-glycerol and sn-2-myristoleoyl-1-arachidonoyl-glycerol (both are 1,2-diacylglycerols), and sn-1-myristoleoyl-3-arachidonoyl-glycerol (a 1,3-diacylglycerol).

  • Acyl Migration: During sample preparation and storage, 1,2-diacylglycerols can spontaneously isomerize to the more stable 1,3-diacylglycerol form. This can lead to inaccurate quantification of the biologically active 1,2-isomer.[1][2]

  • Fatty Acyl Chain Isomers: Isomers of myristoleic acid and arachidonic acid, such as cis/trans isomers or positional isomers of the double bonds, can also lead to co-elution and analytical challenges.

Q3: Why is it critical to resolve these isomers?

The biological activity of diacylglycerols is highly dependent on their isomeric form. For instance, sn-1,2-diacylglycerols are potent activators of protein kinase C (PKC), a key enzyme in cellular signaling pathways.[3][4] The 1,3-diacylglycerol isomer is biologically inactive in this context. Therefore, accurate quantification of the specific isomers is crucial for understanding the biological effects of myristoleyl arachidonoyl glycerol.

Q4: Which analytical techniques are best suited for resolving myristoleyl arachidonoyl glycerol isomers?

A combination of chromatography and mass spectrometry is typically employed:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is effective for separating DAG isomers based on their polarity.[5][6][7] Normal-phase HPLC can also be used, often after derivatization.[8][9]

  • Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying DAGs, usually after derivatization to increase their volatility.

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is essential for identifying the fatty acid composition and, in some cases, the position of the fatty acids on the glycerol backbone through characteristic fragmentation patterns.[10][11]

Troubleshooting Guides

LC-MS Analysis of Diacylglycerol Isomers
Problem Potential Cause Troubleshooting Steps
Poor separation of 1,2- and 1,3-isomers Inappropriate column or mobile phase.Optimize the mobile phase composition. Acetonitrile-based mobile phases are commonly used for reversed-phase separation of DAGs.[5][7] Consider using a longer column or columns in series to increase resolution.[12][13]
Acyl migration during sample preparation.Minimize sample heating and exposure to acidic or basic conditions. Prepare samples fresh and analyze them promptly. Store samples at low temperatures (-80°C) in an appropriate solvent.
Peak tailing Secondary interactions with the column stationary phase.Use a well-deactivated column. Ensure the mobile phase pH is appropriate for the analytes. Check for and clean any contamination on the column frit.[9]
Column overload.Reduce the injection volume or dilute the sample.
Co-elution with other lipid species Insufficient chromatographic resolution.Adjust the gradient profile to better separate the analytes of interest. Consider using a different stationary phase (e.g., a C30 column for enhanced separation of nonpolar lipids).
Low signal intensity Poor ionization efficiency.Optimize the electrospray ionization (ESI) source parameters. Consider derivatization to enhance ionization.
Ion suppression from matrix components.Improve sample cleanup procedures to remove interfering substances. Use a more dilute sample.
GC-MS Analysis of Diacylglycerol Isomers
Problem Potential Cause Troubleshooting Steps
No peaks or very small peaks Incomplete derivatization.Ensure the derivatization reagent (e.g., BSTFA) is fresh and the reaction conditions (temperature, time) are optimal.
Sample degradation in the injector.Use a deactivated injector liner and operate at the lowest possible temperature that allows for efficient volatilization.
Broad or tailing peaks Active sites in the GC system.Use a deactivated liner and column. Trim the front end of the column to remove accumulated non-volatile residues.[14][15]
Column bleed at high temperatures.Use a low-bleed MS-certified column. Condition the column properly before use.
Isomerization in the injector High injector temperature.Optimize the injector temperature to minimize thermal degradation and isomerization.
Identical mass spectra for isomers Fragmentation pattern is not informative for positional isomers.While electron ionization (EI) can provide some diagnostic ions, chemical ionization (CI) may offer softer ionization and preserve more structural information. Tandem MS (MS/MS) experiments can help differentiate isomers based on subtle differences in fragmentation.[16]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for Separation of Myristoleyl Arachidonoyl Glycerol Positional Isomers

This protocol is a representative method for the separation of 1,2- and 1,3-diacylglycerol isomers.

1. Sample Preparation and Derivatization (Optional but Recommended):

  • Extract lipids from the sample using a modified Bligh-Dyer or Folch method.

  • To prevent acyl migration and improve detection, consider derivatization of the hydroxyl group.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (e.g., 80:20 v/v) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.

  • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more nonpolar lipids. A shallow gradient will provide better resolution of isomers.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ion: Select the [M+NH4]+ or [M+H]+ adduct of myristoleyl arachidonoyl glycerol.

  • Product Ions: Monitor for characteristic fragment ions corresponding to the neutral loss of myristoleic acid and arachidonic acid. The relative abundance of these fragments can sometimes differ between positional isomers.

Protocol 2: GC-MS for Fatty Acid Composition and Isomer Analysis

This protocol is for the analysis of the fatty acid methyl esters (FAMEs) derived from myristoleyl arachidonoyl glycerol to confirm its fatty acid composition and identify any fatty acyl chain isomers.

1. Saponification and Methylation:

  • Hydrolyze the diacylglycerol sample with methanolic NaOH or KOH.

  • Methylate the released fatty acids using BF3-methanol or another suitable methylation reagent.

  • Extract the resulting FAMEs with hexane.

2. GC Conditions:

  • Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is recommended for the separation of cis/trans fatty acid isomers.

  • Injector Temperature: 220-250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 240°C.

  • Carrier Gas: Helium or Hydrogen.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Identification: Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).

Quantitative Data Summary

The following tables provide illustrative quantitative data for the separation of diacylglycerol isomers. Note that specific retention times and response factors for myristoleyl arachidonoyl glycerol will vary depending on the exact chromatographic conditions and instrumentation used.

Table 1: Illustrative HPLC Retention Times for Diacylglycerol Isomers

CompoundIsomerTypical Retention Time (min) on C18 RP-HPLC
Myristoleyl Arachidonoyl Glycerol1,3-isomer15.2
Myristoleyl Arachidonoyl Glycerol1,2-isomer16.5
General Elution Order1,3-DAGs typically elute before their corresponding 1,2-DAG isomers in reversed-phase chromatography.[5][6][7]

Table 2: Illustrative Mass Spectrometry Fragmentation Data for Positional Isomer Identification

Precursor Ion ([M+NH4]+)IsomerCharacteristic Neutral LossRelative Abundance
m/z of Myristoleyl Arachidonoyl Glycerol1,3-isomerNeutral loss of Myristoleic Acid+++
Neutral loss of Arachidonic Acid+++
m/z of Myristoleyl Arachidonoyl Glycerol1,2-isomerNeutral loss of Myristoleic Acid++
Neutral loss of Arachidonic Acid++++
NoteThe relative abundance of the neutral loss fragments can sometimes provide clues to the position of the fatty acids, with the fatty acid at the sn-2 position often showing a more abundant neutral loss.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Activation of Protein Kinase C

Diacylglycerols, such as myristoleyl arachidonoyl glycerol, and arachidonic acid are important second messengers that can synergistically activate Protein Kinase C (PKC).[17][18][19] This activation is a crucial step in many signal transduction pathways that regulate cellular processes like proliferation, differentiation, and apoptosis.

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (e.g., Myristoleyl Arachidonoyl Glycerol) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active activates Downstream Downstream Signaling PKC_active->Downstream Receptor GPCR / RTK G_protein G-protein / Adapter Protein Receptor->G_protein G_protein->PLC PLA2 Phospholipase A2 (PLA2) G_protein->PLA2 MembranePL Membrane Phospholipid PLA2->MembranePL hydrolyzes AA Arachidonic Acid MembranePL->AA Signal External Signal Signal->Receptor DAG->PKC_inactive binds AA->PKC_inactive synergizes

Caption: Synergistic activation of PKC by DAG and arachidonic acid.

Experimental Workflow: Resolving Diacylglycerol Isomers

The following workflow outlines the key steps in the analytical process for resolving isomeric interferences of myristoleyl arachidonoyl glycerol.

DAG_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis cluster_output Output A Lipid Extraction (e.g., Bligh-Dyer) B Derivatization (Optional) (e.g., Silylation for GC) A->B C Chromatographic Separation (HPLC or GC) B->C D Mass Spectrometry (MS and MS/MS) C->D E Peak Integration & Quantification D->E F Isomer Identification (Retention Time & Fragmentation) E->F G Statistical Analysis F->G H Resolved Isomer Data G->H

Caption: Workflow for resolving diacylglycerol isomers.

References

Technical Support Center: Myristyl Arachidonate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Myristyl arachidonate (B1239269) is a specialized lipid for which there is limited published research in cell culture applications. This guide is based on the known biological activities of its constituent components—myristic acid and arachidonic acid—and general principles of lipid handling in cell culture. The information provided should be used as a starting point for your own experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is Myristyl Arachidonate?

Myristyl arachidonate is an ester formed from myristyl alcohol and arachidonic acid. It combines a 14-carbon saturated fatty alcohol (myristanol) with a 20-carbon polyunsaturated fatty acid (arachidonic acid). Its effects in cell culture are not well-documented, but they may be related to the activities of its individual components or its structural similarity to other signaling lipids like diacylglycerols.

Q2: How should I dissolve Myristyl Arachidonate for cell culture experiments?

Lipids like myristyl arachidonate are insoluble in aqueous media. A common issue is the precipitation of the lipid when added to culture medium, leading to inconsistent results.

  • Recommended Method: Prepare a high-concentration stock solution in a sterile, anhydrous solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). For a 10-100 mM stock solution, dissolve the myristyl arachidonate in the solvent by gentle vortexing.

  • Delivery to Cells: The stock solution should be diluted at least 1:1000 into the final cell culture medium to minimize solvent toxicity. It is crucial to add the stock solution to the medium while vortexing or swirling to ensure rapid dispersion and prevent precipitation.

  • Complexing with a Carrier: For serum-free conditions or to improve solubility, consider complexing the lipid with fatty acid-free Bovine Serum Albumin (BSA).[1] This mimics the natural transport of lipids in vivo.

Q3: What are the potential biological activities of Myristyl Arachidonate?

While specific activities are unknown, we can hypothesize based on its components:

  • Arachidonic Acid Moiety: Once liberated by cellular esterases, the arachidonic acid can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes into a wide array of inflammatory and signaling molecules called eicosanoids (prostaglandins, leukotrienes, etc.).[2][3] Unesterified arachidonic acid itself can also act as a second messenger, influencing enzymes like protein kinase C (PKC), and can induce apoptosis or ferroptosis.[4][5]

  • Myristic Acid Moiety: Myristic acid is known for its role in protein N-myristoylation, a lipid modification that can affect protein localization and function.[6][7] It has also been shown to influence cellular signaling, including inhibiting Src kinase and stabilizing diacylglycerol kinase (DGK).[8][9]

  • Diacylglycerol (DAG)-like Activity: The overall structure may interact with pathways regulated by DAG, such as the activation of certain PKC isoforms, which play a central role in numerous signaling cascades.[10][11]

Q4: Is Myristyl Arachidonate expected to be cytotoxic?

Yes, there is a high potential for cytotoxicity, which will be cell-type dependent.

  • Arachidonic Acid-Induced Toxicity: High concentrations of arachidonic acid are known to be cytotoxic, often through the induction of oxidative stress leading to apoptosis or ferroptosis.[12][13] Cytotoxicity has been observed in various cell lines at concentrations ranging from 10 µM to over 400 µM.[14]

  • Myristic Acid-Induced Toxicity: Myristic acid has also demonstrated cytotoxicity in certain cancer cell lines.[15]

  • Recommendation: It is essential to perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration.

Q5: What cell lines are suitable for studying this compound?

Cell lines previously used to study arachidonic acid metabolism are good candidates. These include, but are not limited to:

  • A549 (human lung carcinoma)

  • HepG2 (human liver carcinoma)[12]

  • Jurkat (human T-cell leukemia)

  • HL-60 (human promyelocytic leukemia)[14]

  • MAC-T (bovine mammary epithelial)[16]

  • BC3H1 (mouse muscle)[17]

Q6: What control experiments should I perform?

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the myristyl arachidonate.

  • Component Controls: Treat cells with myristic acid and arachidonic acid separately to distinguish their individual effects from that of the esterified molecule.

  • Positive Controls: Use a known activator for the pathway of interest (e.g., phorbol (B1677699) esters like PMA for PKC activation) to ensure the assay is working correctly.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms when adding compound to media Poor solubility; solvent concentration too high; stock solution not mixed well during dilution.Prepare a fresh stock solution. Ensure the final solvent concentration is low (<0.1%). Add the stock solution dropwise to the medium while vortexing/swirling vigorously. Consider using a BSA carrier.[1]
High levels of cell death observed Compound cytotoxicity; solvent toxicity.Perform a dose-response curve to find a sub-lethal concentration. Lower the final solvent concentration. Reduce the treatment duration. Ensure your vehicle control shows no toxicity.[14]
No observable effect Concentration too low; compound degradation; insensitive cell line; inappropriate assay.Increase the concentration (after checking for cytotoxicity). Prepare fresh dilutions for each experiment. Confirm the cell line expresses the target pathway. Use a more sensitive downstream marker or a different assay.
High variability between replicates Inconsistent lipid delivery (precipitation); uneven cell seeding; fluctuations in incubator conditions (CO2, temp).Improve lipid solubilization technique (see above). Ensure a single-cell suspension before plating. Regularly calibrate and monitor incubator conditions.[18]

Quantitative Data Summary

The following table summarizes typical concentrations of arachidonic acid (AA) used in various cell culture studies. This can serve as a guide for determining a starting concentration range for Myristyl Arachidonate.

Cell Line(s)Concentration Range of AAObserved EffectCitation(s)
HepG250 - 400 µMConcentration-dependent cytotoxicity and apoptosis[12]
Leukemic cells (HL-60, Jurkat, Raji)10 - 400 µMInduction of apoptosis[14]
Various cancer cell lines~25 - 250 µMInhibition of cell growth (IC50 values vary)[5]
293 cells50 - 150 µMInduction of apoptosis[4]

Detailed Experimental Protocols

Protocol 1: Preparation and Delivery of Myristyl Arachidonate to Cells
  • Prepare Stock Solution: Aseptically prepare a 50 mM stock solution of myristyl arachidonate in 100% ethanol in a sterile glass vial. Store under nitrogen or argon at -20°C to prevent oxidation.

  • Prepare BSA Carrier Solution (Optional but Recommended): Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).

  • Complexation: In a sterile tube, slowly add the myristyl arachidonate stock solution to the BSA solution to achieve a desired molar ratio (e.g., 4:1 lipid to BSA). Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.

  • Cell Treatment: Dilute the myristyl arachidonate-BSA complex (or the ethanol stock directly) into pre-warmed complete cell culture medium to the desired final concentration (e.g., 1, 5, 10, 25, 50 µM). Swirl the flask/plate gently to mix.

  • Incubation: Add the medium containing the compound to your cells and incubate for the desired time period.

Protocol 2: Cell Viability Assessment using CCK-8 Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of myristyl arachidonate in complete medium as described in Protocol 1. Include vehicle-only and untreated controls.

  • Incubation: Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare Stock Solution (Myristyl Arachidonate in Ethanol) prep_media Prepare Treatment Media (Dilute stock in culture medium +/- BSA) prep_stock->prep_media treatment Treat Cells with Compound (Include Vehicle & Component Controls) prep_media->treatment cell_seeding Seed Cells in Multi-well Plate cell_seeding->treatment incubation Incubate for Desired Duration (e.g., 24h, 48h) treatment->incubation viability Cell Viability Assay (e.g., CCK-8, MTT) incubation->viability western Western Blot (e.g., p-PKC, p-ERK) incubation->western lipidomics Metabolite Analysis (LC-MS for Eicosanoids) incubation->lipidomics

Caption: Proposed experimental workflow for investigating Myristyl Arachidonate.

arachidonic_acid_metabolism cluster_cox COX Pathway cluster_lox LOX Pathway cluster_cyp CYP450 Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1, COX-2 aa->cox lox 5-LOX, 12-LOX, 15-LOX aa->lox cyp Cytochrome P450 aa->cyp prostaglandins Prostaglandins Thromboxanes cox->prostaglandins leukotrienes Leukotrienes Lipoxins lox->leukotrienes eets_hets EETs & HETEs cyp->eets_hets

Caption: Major metabolic pathways of Arachidonic Acid.[2]

pkc_activation receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) (or Myristyl Arachidonate?) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Substrate Phosphorylation pkc->downstream Phosphorylates

Caption: Potential activation of the Protein Kinase C (PKC) pathway.[10][11]

References

Validation & Comparative

A Comparative Analysis of Receptor Binding: Anandamide vs. the Elusive Myristoleyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of lipid signaling molecules with their receptors is paramount. This guide provides a detailed comparison of the receptor binding profiles of the well-characterized endocannabinoid, anandamide (B1667382), against the lesser-known compound, myristoleyl arachidonate (B1239269). While extensive data exists for anandamide, information regarding myristoleyl arachidonate's receptor interactions is not available in current scientific literature. This guide will therefore focus on a comprehensive overview of anandamide's receptor binding characteristics and the experimental protocols used to determine them, while highlighting the data gap for this compound.

Anandamide: A Key Endocannabinoid Ligand

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a significant role in various physiological processes, including pain, mood, and appetite.[1] Its effects are primarily mediated through its interaction with the cannabinoid receptors, CB1 and CB2.[2][3]

Receptor Binding Affinity

Anandamide exhibits a moderate to high affinity for both CB1 and CB2 receptors, with a generally higher affinity for CB1 receptors.[4] The binding affinity is typically quantified using the inhibition constant (Ki) or the half-maximal effective concentration (EC50). These values can vary depending on the experimental conditions, such as the cell type and the radioligand used in the assay.

LigandReceptorBinding Affinity (Ki)Functional Activity (EC50)
Anandamide Human CB187.7 - 239.2 nM[5]~70 nM (GTPγS binding)[6]
Anandamide Human CB2~439.5 nM[5]121 - 261 nM (GTPγS binding)[7]
This compound CB1 / CB2Data not availableData not available

Note: The Ki and EC50 values presented are ranges compiled from multiple studies and should be considered as representative examples.

Signaling Pathways of Anandamide

Upon binding to CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs), anandamide initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, anandamide can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[3]

anandamide_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Anandamide Anandamide CB1_R CB1/CB2 Receptor Anandamide->CB1_R Binds G_Protein Gi/o Protein CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Anandamide Signaling Pathway

This compound: An Unknown Player

A thorough search of scientific databases reveals no specific information on a compound named "this compound" in the context of receptor binding studies. This suggests that this compound may be novel, not widely studied, or potentially referred to by a different name in the literature. Without experimental data, a direct comparison of its receptor binding profile with that of anandamide is not possible.

Experimental Protocols for Receptor Binding Assays

The binding affinity of ligands like anandamide to cannabinoid receptors is typically determined through competitive radioligand binding assays.

Key Components:
  • Receptor Source: Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells transfected with human CB1 or CB2 receptors).

  • Radioligand: A high-affinity radiolabeled ligand that binds to the target receptor (e.g., [³H]CP-55,940).[8]

  • Test Compound: The unlabeled ligand whose affinity is to be determined (e.g., anandamide).

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration System: To separate bound from unbound radioligand.

General Workflow:

binding_assay_workflow Start Start Preparation Prepare receptor membranes, radioligand, and test compounds Start->Preparation Incubation Incubate receptor membranes with radioligand and varying concentrations of test compound Preparation->Incubation Separation Separate bound and unbound radioligand via rapid filtration Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Analyze data to determine IC50 and calculate Ki values Quantification->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
Detailed Method:

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell membranes are then isolated by centrifugation.

  • Binding Reaction: A fixed concentration of radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor membranes in an assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Conclusion

Anandamide is a well-characterized endocannabinoid with a distinct binding profile for CB1 and CB2 receptors, leading to the modulation of several key signaling pathways. The experimental procedures to determine its receptor affinity are well-established. In stark contrast, "this compound" remains an enigmatic compound with no available data on its interaction with any receptor. Future research is necessary to synthesize and characterize this molecule to determine if it possesses any biological activity and to enable a direct and meaningful comparison with established endocannabinoids like anandamide. Until such data becomes available, any discussion of its potential receptor binding properties would be purely speculative.

References

Comparative Analysis of the Biological Activities of Fatty Acid Ester Isomers and Their Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FAHFAs are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2][3] Different isomers, varying in the position of the ester bond or the stereochemistry, exhibit distinct biological activities.[1] Similarly, the geometric configuration of the double bonds in arachidonic acid, a key precursor for signaling molecules, can profoundly impact its role in cellular processes like ferroptosis.[4]

This guide will present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a clear understanding of the isomer-specific bioactivities of these analogous lipids.

Part 1: Isomers of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a diverse class of lipids, with isomers differing in the fatty acid and hydroxy fatty acid chains, the position of the ester linkage, and stereochemistry. These structural variations can significantly impact their biological effects, particularly their anti-diabetic and anti-inflammatory activities.

Quantitative Comparison of FAHFA Isomer Activity

The following table summarizes the differential effects of various FAHFA isomers on key metabolic and inflammatory parameters.

FAHFA Isomer FamilyIsomerBiological ActivityQuantitative EffectCell/SystemReference
PAHSA (Palmitic Acid Hydroxy Stearic Acid)5-PAHSAPotentiates Glucose-Stimulated Insulin (B600854) Secretion (GSIS)~1.7-fold increase vs. controlMIN6 β-cells[5]
9-PAHSAPotentiates GSIS~2-fold increase vs. controlMIN6 β-cells[5]
S-9-PAHSAPotentiates GSIS and Glucose UptakeSignificant increase over controlβ-cells & Adipocytes[1]
R-9-PAHSANo effect on GSIS or Glucose UptakeNo significant changeβ-cells & Adipocytes[1]
9-PAHSAAnti-inflammatory (reduces LPS-induced cytokine expression)Significant reduction in IL-6, MCP-1Macrophages[1]
OAHSA (Oleic Acid Hydroxy Stearic Acid)9-OAHSAPotentiates GSIS~2.5-fold increase vs. controlMIN6 β-cells[5]
13-OAHSANo effect on GSISNo significant changeMIN6 β-cells[5]
LAHLA (Linoleic Acid Hydroxy Linoleic Acid)13-LAHLAAnti-inflammatory (suppresses LPS-stimulated cytokine secretion)Significant suppression of pro-inflammatory genesMammalian cells[6]
Signaling Pathway for FAHFA-Mediated Insulin Secretion

Several FAHFA isomers exert their effects on insulin secretion through the activation of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][7][8] Activation of GPR40 in pancreatic β-cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion.

FAHFA_GPR40_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FAHFA FAHFA Isomer GPR40 GPR40 (FFAR1) FAHFA->GPR40 Binds and Activates Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Induces Insulin_Vesicle Insulin Vesicle Ca_release->Insulin_Vesicle Triggers fusion PKC->Insulin_Vesicle Promotes trafficking Exocytosis Insulin Exocytosis Insulin_Vesicle->Exocytosis Ferroptosis_Pathway cluster_metabolism Lipid Metabolism cluster_peroxidation Lipid Peroxidation & Cell Death cluster_defense Cellular Defense AA Arachidonic Acid (all-cis) ACSL4 ACSL4 AA->ACSL4 AA_CoA Arachidonoyl-CoA ACSL4->AA_CoA LPCAT3 LPCAT3 AA_CoA->LPCAT3 PL_AA Phospholipid-AA LPCAT3->PL_AA Esterification LOX Lipoxygenases (LOX) PL_AA->LOX Substrate for PL_OOH Lipid Peroxides (PL-OOH) LOX->PL_OOH Oxidation Ferroptosis Ferroptotic Cell Death PL_OOH->Ferroptosis Induces mtAA mono-trans AA (mtAA) mtAA_incorporation Incorporation of mtAA mtAA->mtAA_incorporation mtAA_incorporation->Ferroptosis Inhibits GPX4 GPX4 GPX4->PL_OOH Reduces Experimental_Workflow cluster_assays Biological Assays start Isomer Synthesis and Purification cell_culture Prepare Target Cell Cultures (e.g., β-cells, adipocytes, macrophages) start->cell_culture treatment Treat Cells with Different Isomers (and vehicle control) cell_culture->treatment gsis Glucose-Stimulated Insulin Secretion (GSIS) Assay treatment->gsis glucose_uptake 2-Deoxyglucose Uptake Assay treatment->glucose_uptake inflammation Cytokine/Chemokine Measurement (ELISA, qPCR) treatment->inflammation cell_viability Cell Viability Assay (e.g., for Ferroptosis) treatment->cell_viability data_analysis Data Collection and Analysis (e.g., fold change, IC50) gsis->data_analysis glucose_uptake->data_analysis inflammation->data_analysis cell_viability->data_analysis conclusion Compare Bioactivity and Determine Structure-Activity Relationship data_analysis->conclusion

References

A Comparative Analysis of N-Acylethanolamines: Unraveling the Effects of Myristoyl Ethanolamide and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes, including inflammation, pain, appetite, and neuroprotection. These molecules, derived from the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs), exhibit a remarkable diversity in their effects, largely dictated by the nature of their fatty acid acyl group. This guide provides a comparative analysis of the biological effects of several prominent NAEs, with a particular focus on N-myristoylethanolamine.

It is imperative to first clarify a potential point of confusion regarding the subject of this guide. The term "Myristoleyl arachidonate" refers to a wax ester, a chemically distinct entity from N-acylethanolamines. This document will instead focus on N-myristoylethanolamine (MEA) , an NAE that is structurally related to other well-characterized members of this lipid family, and is likely the intended subject of interest. We will compare the biological activities of MEA with those of other key NAEs, namely N-arachidonoylethanolamine (anandamide or AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA).

Comparative Biological Activity of N-Acylethanolamines

The biological effects of NAEs are mediated through their interaction with a variety of cellular targets, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels. The length and degree of saturation of the acyl chain are critical determinants of receptor affinity and subsequent biological response.

N-Acylethanolamine (NAE)Acyl GroupKey Biological EffectsPrimary Molecular Targets
N-Myristoylethanolamine (MEA) Myristoyl (14:0)Limited data available; potential anti-inflammatory and analgesic properties are under investigation.Likely interacts with PPARs and may modulate endocannabinoid tone.
Anandamide (B1667382) (AEA) Arachidonoyl (20:4)Neuromodulation, pain relief, appetite stimulation, anti-inflammatory effects.[1]CB1 and CB2 receptors (agonist).[1]
Palmitoylethanolamine (PEA) Palmitoyl (16:0)Anti-inflammatory, analgesic, neuroprotective.[2][3]PPARα (agonist).[2][4]
Oleoylethanolamine (OEA) Oleoyl (18:1)Satiety induction, anti-inflammatory, neuroprotective.PPARα (agonist), GPR119 (agonist).[5][6]

Quantitative Comparison of Receptor and Enzyme Interactions

The following table summarizes the available quantitative data on the interaction of these NAEs with their primary molecular targets. It is important to note that comprehensive quantitative data for N-myristoylethanolamine is still emerging.

LigandTargetSpecies/Assay SystemBinding Affinity (Kᵢ) / Potency (EC₅₀/IC₅₀)
N-Myristoylethanolamine (MEA) FAAHNot specifiedWeak inhibitor
Anandamide (AEA) CB1 ReceptorHumanKᵢ: ~70 nM[7]
FAAHRat BrainIC₅₀: ~7 nM (for sulphonyl fluoride (B91410) analogue)[8]
Palmitoylethanolamine (PEA) PPARαIn vitro (HeLa cells)EC₅₀: 3.1 ± 0.4 µM[2][4]
Oleoylethanolamine (OEA) PPARαMouse and HumanKᵢ: 37.4 ± 0.1 nM (mouse), 43.3 ± 1.6 nM (human)[9]
GPR119Not specifiedEC₅₀: ~17 µM (for 2-OG, a related lipid)[10]

Signaling Pathways of N-Acylethanolamines

The diverse biological effects of NAEs are a consequence of their engagement with distinct signaling pathways. Below are diagrams illustrating the primary signaling cascades initiated by AEA, PEA, and OEA.

anandamide_signaling AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Binds to AC Adenylate Cyclase CB1->AC Inhibits Ca_channel Calcium Channels CB1->Ca_channel Inhibits K_channel Potassium Channels CB1->K_channel Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inactivates Neurotransmission Modulation of Neurotransmission Ca_channel->Neurotransmission K_channel->Neurotransmission pea_oea_signaling cluster_pea Palmitoylethanolamine (PEA) cluster_oea Oleoylethanolamine (OEA) PEA PEA PPARa_PEA PPARα PEA->PPARa_PEA Activates Gene_PEA Gene Transcription (Anti-inflammatory proteins) PPARa_PEA->Gene_PEA OEA OEA PPARa_OEA PPARα OEA->PPARa_OEA Activates GPR119 GPR119 OEA->GPR119 Activates Gene_OEA Gene Transcription (Lipid metabolism) PPARa_OEA->Gene_OEA AC_OEA Adenylate Cyclase GPR119->AC_OEA Activates cAMP_OEA cAMP AC_OEA->cAMP_OEA Increases PKA_OEA PKA cAMP_OEA->PKA_OEA Activates GLP1 GLP-1 Secretion PKA_OEA->GLP1 nae_metabolism NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAE N-Acylethanolamine (e.g., MEA, AEA, PEA, OEA) NAPE->NAE Hydrolysis NAPE_PLD NAPE-PLD NAPE_PLD->NAE FattyAcid Fatty Acid NAE->FattyAcid Ethanolamine Ethanolamine NAE->Ethanolamine FAAH FAAH FAAH->NAE NAAA NAAA NAAA->NAE

References

Validating Myristoleyl Arachidonate Function: A Comparative Guide to Knockout Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoleyl arachidonate (B1239269), an ester formed from myristoleic acid and the omega-6 fatty acid arachidonic acid, represents a novel lipid molecule with potential roles in cellular signaling and metabolism. Given the well-documented and diverse functions of its constituent fatty acids, understanding the specific biological activities of Myristoleyl arachidonate is of considerable interest. This guide provides a comparative overview of methodologies for validating its function, with a focus on the utility of knockout mouse models versus established alternative techniques.

Hypothetical Function of this compound

Based on the known functions of its precursors, this compound is hypothesized to participate in inflammatory pathways, cell membrane dynamics, and signaling cascades. Arachidonic acid is a key precursor to eicosanoids, a group of signaling molecules involved in inflammation, immunity, and central nervous system functions.[1][2][3][4][5] Myristoleic acid, a less common fatty acid, has been shown to have cytotoxic effects on cancer cells and may play a role in modulating cellular signaling pathways.[6] Therefore, this compound could act as a unique signaling molecule, a storage form of its constituent fatty acids, or a modulator of membrane properties.

Validating Function: Knockout Models vs. Alternative Methods

The gold standard for elucidating the in vivo function of a specific molecule is often the use of a knockout (KO) animal model. However, generating and characterizing a KO model is a resource-intensive process. Several alternative methods can provide valuable insights into the function of a lipid like this compound.

Method Principle Advantages Disadvantages Key Quantitative Data
Knockout Mouse Model Genetic deletion of an enzyme essential for the synthesis of this compound.High specificity for in vivo function; allows for systemic or tissue-specific analysis; enables long-term studies of chronic effects.Time-consuming and expensive to generate; potential for compensatory mechanisms; embryonic lethality if the molecule is critical for development.Changes in metabolite levels (lipidomics), gene expression (transcriptomics), protein levels (proteomics), physiological parameters (e.g., inflammatory markers, metabolic rate).
In vitro Cell-based Assays Treatment of cultured cells with exogenous this compound.Rapid and cost-effective; allows for high-throughput screening; precise control over experimental conditions.May not reflect in vivo complexity; challenges with lipid solubility and delivery; potential for off-target effects at high concentrations.Dose-response curves for cellular processes (e.g., cytokine release, cell proliferation, enzyme activity), changes in downstream signaling molecules.
Lipidomics Analysis Mass spectrometry-based quantification of this compound and related lipids in biological samples under different physiological or pathological conditions.Provides a snapshot of the lipidome; can identify correlations between this compound levels and disease states; requires no genetic modification.Correlative, does not establish causation; may not distinguish between cause and effect.Fold-changes in lipid concentrations between different sample groups (e.g., healthy vs. diseased tissue).
Enzyme Inhibition Studies Use of small molecule inhibitors to block the activity of enzymes potentially involved in the synthesis or degradation of this compound.Can be applied both in vitro and in vivo; allows for temporal control of target inhibition.Potential for off-target effects of the inhibitor; inhibitor may not be 100% effective; requires knowledge of the relevant enzymes.IC50 values for enzyme inhibition; changes in downstream signaling pathways following inhibitor treatment.

Experimental Protocols

Generation of a Hypothetical this compound Knockout Mouse Model

Objective: To create a mouse model that cannot synthesize this compound to study its in vivo function.

Methodology:

  • Target Gene Identification: Identify the putative enzyme responsible for esterifying myristoleic acid and arachidonic acid. This would likely be a member of the acyl-CoA:diacylglycerol acyltransferase (DGAT) or acyl-CoA:wax alcohol acyltransferase (AWAT) families.

  • Gene Targeting: Utilize CRISPR/Cas9 technology to introduce a frameshift mutation or a large deletion in the coding sequence of the target gene in mouse embryonic stem (ES) cells.

  • Generation of Chimeric Mice: Inject the genetically modified ES cells into blastocysts and transfer them into pseudopregnant female mice.

  • Breeding and Genotyping: Breed the resulting chimeric mice to obtain heterozygous and homozygous knockout animals. Confirm the gene deletion by PCR and Southern blotting.

  • Phenotypic Analysis: Conduct a comprehensive phenotypic analysis of the knockout mice, including lipidomics to confirm the absence of this compound, and assess for any physiological or behavioral abnormalities.

In Vitro Analysis of this compound's Effect on Inflammatory Response

Objective: To determine if this compound modulates the inflammatory response in macrophages.

Methodology:

  • Cell Culture: Culture murine macrophage-like RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Treat the cells with varying concentrations of this compound (solubilized with a suitable carrier like BSA) for 24 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.

  • Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding inflammatory mediators.

Visualizing Pathways and Workflows

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Myristoleyl\narachidonate Myristoleyl arachidonate Receptor Receptor Myristoleyl\narachidonate->Receptor Binds Signaling\nCascade Signaling Cascade Receptor->Signaling\nCascade Activates Transcription\nFactor Transcription Factor Signaling\nCascade->Transcription\nFactor Activates Gene\nExpression Gene Expression Transcription\nFactor->Gene\nExpression Regulates Biological\nResponse Biological Response Gene\nExpression->Biological\nResponse Leads to

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Start Start Generate KO Mouse Generate KO Mouse Start->Generate KO Mouse In vitro Cell Assays In vitro Cell Assays Start->In vitro Cell Assays Lipidomics Lipidomics Start->Lipidomics Data Analysis Data Analysis Generate KO Mouse->Data Analysis In vitro Cell Assays->Data Analysis Lipidomics->Data Analysis Functional Validation Functional Validation Data Analysis->Functional Validation

Caption: Workflow for validating this compound function.

Conclusion

Validating the function of a novel lipid such as this compound requires a multi-faceted approach. While a knockout mouse model provides the most definitive in vivo evidence, its generation is a significant undertaking. A combination of in vitro assays, lipidomics, and inhibitor studies can provide crucial preliminary data to build a strong hypothesis about the lipid's function. This integrated approach will be essential for guiding future research and potential therapeutic development related to this compound and other novel lipid mediators.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity with Myristoleyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework and detailed protocols for evaluating the cross-reactivity of commercially available anti-arachidonic acid antibodies with Myristoleyl arachidonate (B1239269), a complex lipid molecule of significant biological interest.

Myristoleyl arachidonate, an ester combining the fatty acids myristoleic acid and arachidonic acid, presents a unique epitope that may be recognized by antibodies developed against its components. Given the structural similarities among lipids, cross-reactivity is a critical consideration in the development of lipid-targeting diagnostics and therapeutics. This guide outlines the methodologies to quantitatively assess this cross-reactivity.

Understanding the Challenge: Antibody-Lipid Interactions

Antibodies targeting small lipid molecules like arachidonic acid are typically generated by conjugating the lipid to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process makes the lipid immunogenic. However, the resulting antibodies may recognize not only the specific lipid hapten but also structurally similar molecules. This compound, which contains an arachidonic acid moiety, is a potential cross-reactant with anti-arachidonic acid antibodies. Determining the extent of this cross-reactivity is essential for assay validation and for understanding potential off-target effects in therapeutic applications.

Commercially Available Anti-Arachidonic Acid Antibodies

Several vendors offer polyclonal and monoclonal antibodies raised against arachidonic acid. These antibodies are valuable tools for the detection and quantification of arachidonic acid in various biological samples. The following table summarizes some of the commercially available options that could be evaluated for cross-reactivity with this compound.

Antibody Name/IDSupplierTypeImmunogenApplications
anti-Arachidonic Acid Antibodyantibodies-onlinePolyclonalOVA Conjugated Arachidonic AcidELISA, CLIA, ICC, IHC-Fr
Rabbit Arachidonic Acid (AA) Polyclonal AntibodyMyBioSourcePolyclonalSmall Molecule, Acid conjugated to OVAELISA, CLIA, IHC-Fr, ICC, IP (predicted)
Arachidonic Acid (AA) Polyclonal AntibodyBiomatikPolyclonalBSA - Arachidonic Acid (AA)ELISA, CLIA, IHC-Fr, ICC, IP (predicted)

Experimental Approaches to Determine Cross-Reactivity

Two primary methods are recommended for assessing the cross-reactivity of anti-arachidonic acid antibodies with this compound: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a modified Protein-Lipid Overlay Assay.

Competitive ELISA

Competitive ELISA is a highly quantitative method to determine the specificity and cross-reactivity of an antibody. In this assay, a known amount of immobilized antigen (arachidonic acid-conjugate) competes with the analyte in solution (arachidonic acid, this compound, or other lipids) for binding to a limited amount of the primary antibody. A decrease in signal indicates that the analyte in solution is competing for antibody binding, and the degree of inhibition can be used to quantify cross-reactivity.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-Arachidonic Acid Antibody

  • Arachidonic acid-BSA conjugate (for coating)

  • Arachidonic acid (competitor standard)

  • This compound (test competitor)

  • Other control lipids (e.g., Myristoleic acid, Oleic acid, a non-related lipid)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the arachidonic acid-BSA conjugate to 1-5 µg/mL in Coating Buffer.

    • Add 100 µL of the coating solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the standards and test competitors (arachidonic acid, this compound, and other control lipids) in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the diluted anti-arachidonic acid antibody (pre-determine the optimal dilution that gives a signal in the linear range of the assay).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance versus the log of the competitor concentration for each lipid.

    • Calculate the IC50 (the concentration of competitor that inhibits 50% of the antibody binding) for each lipid.

    • The percent cross-reactivity can be calculated using the following formula: % Cross-reactivity = (IC50 of Arachidonic Acid / IC50 of Test Lipid) x 100

Competitor LipidIC50 (µM)% Cross-Reactivity
Arachidonic AcidValue100%
This compoundValueCalculated Value
Myristoleic AcidValueCalculated Value
Oleic AcidValueCalculated Value
Unrelated Lipid ControlValueCalculated Value
Protein-Lipid Overlay Assay

The protein-lipid overlay assay is a qualitative or semi-quantitative method to screen for interactions between a protein (in this case, an antibody) and a panel of lipids spotted onto a membrane. This technique can provide a rapid assessment of an antibody's lipid binding profile.

Materials:

  • Nitrocellulose or PVDF membrane

  • Solutions of various lipids (Arachidonic acid, this compound, other control lipids) in a suitable organic solvent (e.g., chloroform/methanol mixture)

  • Blocking Buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Anti-Arachidonic Acid Antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lipid Spotting:

    • On a nitrocellulose membrane, carefully spot 1-2 µL of each lipid solution at various concentrations (e.g., ranging from 100 pmol down to 1 pmol).

    • Allow the solvent to evaporate completely at room temperature.

  • Blocking:

    • Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the anti-arachidonic acid antibody in Blocking Buffer (e.g., 1-2 µg/mL).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

The results of the lipid overlay assay can be presented as an image of the membrane showing the spots where the antibody has bound. The intensity of the spots can be quantified using densitometry software to provide a semi-quantitative comparison of binding affinity.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the principles of antibody-antigen interactions.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection Coat_Plate Coat Plate with Arachidonic Acid-BSA Block_Plate Block with BSA Coat_Plate->Block_Plate Add_to_Plate Add Mixture to Coated Plate Block_Plate->Add_to_Plate Prepare_Competitors Prepare Serial Dilutions of - Arachidonic Acid (AA) - this compound - Control Lipids Mix_Antibody_Competitor Incubate Anti-AA Antibody with Competitors Prepare_Competitors->Mix_Antibody_Competitor Mix_Antibody_Competitor->Add_to_Plate Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Add_to_Plate->Add_Secondary_Ab Add_Substrate Add TMB Substrate Add_Secondary_Ab->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance

Caption: Workflow for the Competitive ELISA to determine antibody cross-reactivity.

Lipid_Overlay_Workflow cluster_membrane_prep Membrane Preparation cluster_incubation Antibody Incubation cluster_detection_overlay Detection Spot_Lipids Spot Lipids onto Nitrocellulose Membrane Block_Membrane Block with Fatty Acid-Free BSA Spot_Lipids->Block_Membrane Primary_Ab_Incubation Incubate with Anti-AA Antibody Block_Membrane->Primary_Ab_Incubation Secondary_Ab_Incubation Incubate with HRP-conjugated Secondary Antibody Primary_Ab_Incubation->Secondary_Ab_Incubation Chemiluminescence Add Chemiluminescent Substrate Secondary_Ab_Incubation->Chemiluminescence Image_Capture Capture Signal with Imaging System Chemiluminescence->Image_Capture

Caption: Workflow for the Protein-Lipid Overlay Assay to assess antibody-lipid binding.

Antibody_CrossReactivity_Concept cluster_antibody Anti-Arachidonic Acid Antibody cluster_lipids Potential Antigens Antibody Y Arachidonic_Acid Arachidonic Acid (Primary Antigen) Antibody->Arachidonic_Acid High Affinity Binding Myristoleyl_Arachidonate This compound (Potential Cross-Reactant) Antibody->Myristoleyl_Arachidonate Potential Cross-Reactivity (Lower Affinity?) Unrelated_Lipid Unrelated Lipid (Negative Control) Antibody->Unrelated_Lipid No Binding

Caption: Conceptual diagram of antibody cross-reactivity with different lipid antigens.

Conclusion

A Comparative Analysis of 2-Arachidonoylglycerol and Myristoleyl Arachidonate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

The landscape of lipid signaling is vast and complex, with molecules that can exert profound effects on cellular function. Among these, endocannabinoids have garnered significant attention for their role in modulating a wide array of physiological processes. 2-Arachidonoylglycerol (B1664049) (2-AG) is a key and well-characterized endocannabinoid. This guide provides a comparative overview of the signaling pathways of 2-AG and another arachidonic acid-containing lipid, Myristoleyl arachidonate (B1239269).

While extensive research has elucidated the signaling mechanisms of 2-AG, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of information regarding the biological signaling activities of Myristoleyl arachidonate. This document will first detail the established signaling pathway of 2-AG and then address the current knowledge gap concerning this compound, providing context with related molecules where possible.

2-Arachidonoylglycerol (2-AG): A Well-Established Endocannabinoid

2-Arachidonoylglycerol is an endogenous lipid that acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] It is the most abundant endocannabinoid found in the brain and plays a crucial role as a retrograde messenger in synaptic plasticity.[3]

Biosynthesis of 2-AG

2-AG is synthesized "on-demand" from membrane phospholipids (B1166683) in response to neuronal stimulation. The primary biosynthetic pathway involves two key enzymatic steps:

  • Phospholipase C (PLC) activation: Following depolarization and calcium influx, or activation of Gq-coupled receptors, PLC is activated.

  • Diacylglycerol (DAG) conversion: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Specific diacylglycerol lipases (DAGLα and DAGLβ) then hydrolyze DAG to produce 2-AG.[3]

Signaling Pathway of 2-AG

As a retrograde messenger, 2-AG is released from the postsynaptic neuron and travels backward across the synaptic cleft to activate presynaptic CB1 receptors. This activation leads to the inhibition of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).

The signaling cascade following CB1 receptor activation by 2-AG involves:

  • G-protein coupling: CB1 receptors are G-protein coupled receptors (GPCRs) that couple primarily to Gi/o proteins.

  • Adenylyl cyclase inhibition: Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • Ion channel modulation: The βγ subunits of the G-protein can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and activation of inwardly rectifying potassium channels (hyperpolarizing the neuron).

2-AG also activates CB2 receptors, which are primarily expressed on immune cells, and its activation is associated with immunomodulatory effects.

Degradation of 2-AG

The signaling of 2-AG is terminated by its rapid enzymatic degradation. The primary enzyme responsible for 2-AG hydrolysis is monoacylglycerol lipase (B570770) (MAGL), which breaks it down into arachidonic acid and glycerol.[3] Other enzymes, such as α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12), also contribute to its degradation.

This compound: An Uncharted Territory in Signaling

In stark contrast to the wealth of information on 2-AG, there is a notable absence of experimental data in the scientific literature regarding the signaling properties of this compound. Its chemical structure, (9Z)-9-Tetradecen-1-yl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate, identifies it as a wax ester.

A thorough search of scientific databases reveals no studies investigating its ability to bind to or activate cannabinoid receptors or any other signaling pathways.

Related Diacylglycerol Molecules

While no data exists for this compound, it is worth noting that diacylglycerols containing a myristoyl and an arachidonoyl group, such as 1-Myristoyl-2-arachidonoyl-sn-glycerol, do exist. Diacylglycerols are known second messengers that can activate protein kinase C (PKC). However, it is crucial to emphasize that this compound is a wax ester, not a diacylglycerol, and therefore its biological activities cannot be inferred from those of diacylglycerols.

Quantitative Data Comparison

Due to the lack of available data for this compound, a quantitative comparison of signaling parameters with 2-AG is not possible at this time. For 2-AG, a wealth of quantitative data exists in the literature regarding its receptor binding affinities (Ki), potency (EC50), and efficacy at CB1 and CB2 receptors, which vary depending on the experimental system.

Experimental Protocols

Detailed experimental protocols for studying 2-AG signaling are widely available in the scientific literature. These include, but are not limited to:

  • Receptor Binding Assays: To determine the affinity of 2-AG for CB1 and CB2 receptors, radioligand binding assays are commonly used. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of unlabeled 2-AG to determine its inhibitory constant (Ki).

  • [35S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins upon receptor agonism. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured in the presence of varying concentrations of 2-AG to determine its potency (EC50) and efficacy.

  • cAMP Accumulation Assays: To assess the effect of 2-AG on adenylyl cyclase activity, intracellular cAMP levels are measured. Cells expressing CB1 or CB2 receptors are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence and absence of 2-AG, and the resulting changes in cAMP levels are quantified.

  • Electrophysiological Recordings: Techniques such as patch-clamp electrophysiology are used to measure the effect of 2-AG on ion channel activity in neurons, providing direct evidence for its role in modulating synaptic transmission.

Signaling Pathway Diagrams

2-Arachidonoylglycerol Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers fusion Release Neurotransmitter Release Vesicle->Release Stimulation Neuronal Stimulation PLC Phospholipase C (PLC) Stimulation->PLC DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Two_AG 2-AG DAGL->Two_AG produces MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL degraded by Two_AG_cleft 2-AG Two_AG->Two_AG_cleft diffuses across synaptic cleft Arachidonic_Acid Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid Two_AG_cleft->CB1 activates

Caption: Signaling pathway of 2-arachidonoylglycerol (2-AG) as a retrograde messenger.

Conclusion

2-Arachidonoylglycerol is a pivotal endocannabinoid with a well-defined signaling pathway that plays a critical role in neuromodulation and immune function. In contrast, this compound remains an enigmatic molecule within the field of lipid signaling. The current body of scientific literature lacks any data on its biological activity, precluding a direct comparison with 2-AG. This significant knowledge gap presents an opportunity for future research to explore the potential signaling roles of this and other understudied lipid molecules. Such investigations will be crucial for a more complete understanding of the complex language of lipid-mediated cellular communication and for the potential development of novel therapeutic agents.

References

A Comparative Guide to Myristoleoyl-Arachidonoyl-Glycerol (MArG) Levels in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Myristoleoyl-Arachidonoyl-Glycerol (MArG), a specific diacylglycerol (DAG) species containing myristoleic acid (14:1) and arachidonic acid (20:4). Diacylglycerols are critical signaling molecules and metabolic intermediates. The specific fatty acid composition of DAGs, such as in MArG, dictates their biological activity and metabolic fate. This document outlines experimental methodologies for MArG quantification, presents a comparative analysis of its hypothetical levels in different biological states, and illustrates its role in cellular signaling pathways.

Comparative Quantitative Data

While direct comparative studies on Myristoleoyl-Arachidonoyl-Glycerol are limited, the following table provides an illustrative comparison of MArG levels that could be observed in different biological samples. This data is representative of typical findings in lipidomics studies where specific DAG species are quantified and compared between healthy and diseased states. The values are presented as relative abundance (arbitrary units) normalized to an internal standard.

Biological SampleConditionRelative Abundance of MArG (Mean ± SD)Alternative DAG Species (Relative Abundance)
Human PlasmaHealthy Control1.00 ± 0.15Oleoyl-Arachidonoyl-Glycerol (OArG): 5.2 ± 0.8
Metabolic Syndrome2.50 ± 0.45Oleoyl-Arachidonoyl-Glycerol (OArG): 8.9 ± 1.2
Murine Brain TissueWild Type1.00 ± 0.20Stearoyl-Arachidonoyl-Glycerol (SArG): 15.3 ± 2.1
Neuroinflammatory Model3.20 ± 0.60Stearoyl-Arachidonoyl-Glycerol (SArG): 25.1 ± 3.5
Colon Cancer TissueHealthy Adjacent Tissue1.00 ± 0.18Palmitoyl-Oleoyl-Glycerol (POG): 12.4 ± 1.9
Tumor Tissue0.50 ± 0.10Palmitoyl-Oleoyl-Glycerol (POG): 7.8 ± 1.1

Note: This table is for illustrative purposes and is based on general trends observed in diacylglycerol research. Actual values will vary depending on the specific experimental conditions and analytical methods used.

Experimental Protocols

The quantification of specific diacylglycerol species like MArG requires precise and sensitive analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Lipid Extraction from Biological Samples (e.g., Plasma)

A common and effective method for extracting lipids from plasma is a modified Bligh-Dyer or Folch procedure.

  • Reagents:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Internal Standard (e.g., a deuterated or odd-chain DAG)

  • Procedure:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute.

    • Add 125 µL of chloroform. Vortex for 1 minute.

    • Add 125 µL of 0.9% NaCl solution. Vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass syringe.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/chloroform 9:1 v/v) for LC-MS/MS analysis.

Quantification by LC-MS/MS
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increase to 100% B over 10-15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for MArG and the internal standard would be monitored. For MArG (14:1/20:4), the precursor ion would correspond to its [M+NH4]+ adduct. Product ions would correspond to the neutral loss of the myristoleic or arachidonic acid chains.

    • Quantification: The peak area of the MArG transition is normalized to the peak area of the internal standard transition, and the concentration is determined using a calibration curve prepared with known amounts of a MArG standard.

Mandatory Visualizations

Biosynthesis of Myristoleoyl-Arachidonoyl-Glycerol (MArG)

MArG_Biosynthesis cluster_0 De Novo Pathway cluster_1 Phospholipid Hydrolysis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (Myristoleoyl- or Arachidonoyl-) G3P->LPA GPAT/AGPAT PA Phosphatidic Acid (Myristoleoyl-Arachidonoyl-PA) LPA->PA AGPAT MArG Myristoleoyl-Arachidonoyl-Glycerol (MArG) PA->MArG PAP PC Phosphatidylcholine (containing Myristoleoyl and Arachidonoyl chains) PC->MArG PLC PI Phosphatidylinositol (containing Myristoleoyl and Arachidonoyl chains) PI->MArG PLC PLC Phospholipase C PAP Phosphatidic Acid Phosphatase (PAP)

Caption: Biosynthesis pathways leading to the formation of Myristoleoyl-Arachidonoyl-Glycerol (MArG).

Signaling Pathways of Myristoleoyl-Arachidonoyl-Glycerol (MArG)

MArG_Signaling cluster_0 MArG-Mediated Signaling cluster_1 Downstream Effects MArG Myristoleoyl-Arachidonoyl-Glycerol (MArG) PKC Protein Kinase C (PKC) MArG->PKC Activation RasGRP Ras Guanyl Nucleotide-Releasing Protein (RasGRP) MArG->RasGRP Activation Munc13 Munc13 MArG->Munc13 Activation Cell_Growth Cell Growth & Proliferation PKC->Cell_Growth Gene_Expression Gene Expression PKC->Gene_Expression Inflammation Inflammatory Response PKC->Inflammation RasGRP->Cell_Growth Neurotransmission Neurotransmitter Release Munc13->Neurotransmission

Caption: Key signaling pathways activated by Myristoleoyl-Arachidonoyl-Glycerol (MArG).

Experimental Workflow for Comparative Lipidomics of MArG

MArG_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis (MRM Mode) Lipid_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis 5. Statistical Analysis (Comparison between groups) Data_Processing->Statistical_Analysis Pathway_Analysis 6. Biological Interpretation (Pathway Analysis) Statistical_Analysis->Pathway_Analysis

Caption: A typical experimental workflow for the comparative lipidomic analysis of MArG.

A Comparative Analysis of Oleoylethanolamide and Anandamide: Two Endogenous N-Acylethanolamines with Divergent Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive functional comparison of two prominent N-acylethanolamine (NAE) signaling lipids: Oleoylethanolamide (OEA) and Anandamide (N-arachidonoylethanolamine, AEA). While both are derived from fatty acids and ethanolamine, their distinct molecular structures give rise to markedly different physiological roles, primarily through interactions with different receptor systems. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these endogenous molecules.

Initially, this comparison was intended to cover Myristoleyl arachidonate; however, a thorough review of the scientific literature revealed a lack of available data on this specific compound. Therefore, to provide a meaningful and data-supported comparison, this guide focuses on the well-characterized endocannabinoid Anandamide as a structural and functional analogue to OEA.

Key Functional Differences at a Glance

FeatureOleoylethanolamide (OEA)Anandamide (AEA)
Primary Precursor Oleic Acid (C18:1)Arachidonic Acid (C20:4)
Primary Receptor Targets Peroxisome Proliferator-Activated Receptor-α (PPAR-α)Cannabinoid Receptors CB1 and CB2
Effect on Appetite Anorexigenic (promotes satiety)Orexigenic (stimulates appetite)
Primary Signaling Mechanism Nuclear receptor activation, gene transcriptionG-protein coupled receptor (GPCR) activation, modulation of adenylyl cyclase and ion channels
Role in Inflammation Generally anti-inflammatory via PPAR-αComplex, can be pro- or anti-inflammatory depending on the context and receptor

Quantitative Comparison of Receptor Interactions

The following tables summarize the binding affinities (Ki) and potencies (EC50) of OEA and AEA at their principal and secondary receptor targets. These values are compiled from various in vitro studies and can vary based on experimental conditions.

Table 1: Binding Affinities (Ki) of OEA and AEA at Key Receptors

CompoundReceptorKi (nM)SpeciesReference
Oleoylethanolamide (OEA) PPAR-α37.4 - 43.3Mouse, Human[1]
GPR119~290Not Specified[2]
Anandamide (AEA) CB1~70 - 165Human, Rat[3][4]
CB2~31.2Not Specified[5]
PPAR-αBinds, but with lower affinity than OEANot Specified

Table 2: Potency (EC50) of OEA and AEA in Functional Assays

CompoundReceptor/ChannelAssay TypeEC50Reference
Oleoylethanolamide (OEA) PPAR-αReporter Gene Assay~150 nM[1]
TRPV1Direct Activation (after PKC stimulation)~2 µM[5]
GPR119cAMP Accumulation~290 nM[2]
Anandamide (AEA) CB1[35S]GTPγS Binding~121 nM (in Sf9-hCB2 membranes, partial agonist)
CB2[35S]GTPγS Binding~38.9 nM (in Sf9-hCB2 membranes, full agonist)
TRPV1Current Activation~6.02 µM[1]

Signaling Pathways

OEA and AEA initiate distinct intracellular signaling cascades upon binding to their primary receptors.

Oleoylethanolamide (OEA) Signaling

OEA's primary mechanism of action is the activation of the nuclear receptor PPAR-α.[3] Upon binding OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This pathway is central to OEA's effects on lipid metabolism and satiety.[6]

OEA_Signaling cluster_nucleus Nucleus OEA OEA PPARa PPAR-α OEA->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds Gene_Transcription Gene Transcription (Lipid Metabolism, Satiety) PPRE->Gene_Transcription Modulates

Caption: OEA signaling pathway via PPAR-α activation.

Anandamide (AEA) Signaling

AEA primarily acts on the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.[7][8] CB1 receptor activation, predominantly in the central nervous system, leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and ultimately, a decrease in neurotransmitter release.[9] This mechanism underlies many of the psychoactive and physiological effects of AEA.

AEA_Signaling cluster_membrane Cell Membrane AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Binds G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release

Caption: AEA signaling through the CB1 receptor.

Experimental Protocols

N-Acylethanolamine Quantification by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of OEA and AEA in biological matrices.

Objective: To accurately measure the concentrations of OEA and AEA in tissues or biofluids.

Methodology:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable solvent (e.g., methanol) containing an internal standard (e.g., deuterated OEA and AEA).[10]

    • For liquid samples like plasma, perform protein precipitation with an organic solvent.

    • Perform lipid extraction using a method such as the Folch or Bligh-Dyer extraction.

    • Purify the lipid extract using solid-phase extraction (SPE) with a silica-based column.[11]

    • Elute the NAE fraction with a mixture of chloroform (B151607) and methanol.[12]

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[7]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for OEA, AEA, and their respective internal standards.[7]

Workflow Diagram:

LCMS_Workflow Sample Biological Sample (Tissue, Plasma) Homogenization Homogenization/ Protein Precipitation (+ Internal Standards) Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Analysis LC-MS/MS Analysis (C18 column, ESI+, MRM) SPE->Analysis Quantification Data Analysis & Quantification Analysis->Quantification Binding_Assay_Workflow Membrane_Prep Membrane Preparation (from cells expressing receptor) Incubation Incubation: Membranes + Radioligand + Competitor (OEA or AEA) Membrane_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 determination, Ki calculation) Counting->Analysis Calcium_Assay_Workflow Cell_Culture Culture TRPV1-expressing cells Dye_Loading Load cells with Calcium- Sensitive Fluorescent Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline Establish Baseline Fluorescence Dye_Loading->Baseline Agonist_Addition Add Agonist (OEA or AEA) Baseline->Agonist_Addition Fluorescence_Measurement Measure Fluorescence Change Over Time Agonist_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (EC50 determination) Fluorescence_Measurement->Data_Analysis

References

Comparative Analysis of Arachidonic Acid-Derived Biomarkers: N-Acylethanolamines and Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The initial request specified a comparison involving "myristoleyl arachidonate." However, a comprehensive search of scientific literature did not yield significant information on this specific molecule as an established biomarker. Therefore, this guide provides a comparison of a closely related and extensively researched class of arachidonic acid-derived lipids, the N-acylethanolamines (NAEs) and endocannabinoids , with the well-established biomarker class of prostaglandins (B1171923) . This comparison aligns with the likely interest in the broader field of eicosanoid and endocannabinoid signaling in disease.

This guide offers an objective comparison of the performance of N-acylethanolamines/endocannabinoids and prostaglandins as biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction to N-Acylethanolamines and Prostaglandins as Biomarkers

N-Acylethanolamines (NAEs) and Endocannabinoids:

NAEs are a class of lipid mediators formed by the combination of a fatty acid and ethanolamine.[1] A prominent NAE is N-arachidonoylethanolamine (Anandamide, AEA), which is a key endocannabinoid.[2] Endocannabinoids are endogenous lipids that engage cannabinoid receptors, playing crucial roles in various physiological processes, including pain, inflammation, and mood.[1][3] The endocannabinoid system (ECS) also includes 2-arachidonoylglycerol (B1664049) (2-AG).[4] The levels of these lipids can be altered in pathological conditions, making them valuable biomarker candidates.[5][6]

Prostaglandins (PGs):

Prostaglandins are lipid autacoids derived from arachidonic acid through the cyclooxygenase (COX) pathway.[3] They are pivotal mediators of inflammation and are implicated in a wide array of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[3][6] The measurement of specific prostaglandins and their metabolites can serve as biomarkers for disease activity and therapeutic response.

Comparative Performance as Biomarkers

The choice between NAEs/endocannabinoids and prostaglandins as biomarkers depends on the specific pathological context. In some instances, a combination of both may provide a more comprehensive understanding of the disease state.

A study on Oral Lichen Planus (OLP), a chronic inflammatory condition, revealed a significant imbalance between the levels of prostaglandins and the N-acylethanolamine, palmitoylethanolamide (B50096) (PEA). In OLP patients, the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for prostaglandin (B15479496) synthesis, was approximately four times higher than in healthy controls. This led to an increased ratio of COX-2-derived prostaglandins to PEA, suggesting a relative deficiency of anti-inflammatory NAEs in this condition.[7][8]

Biomarker RatioConditionFold Change/RatioImplicationReference
PTGS2 (COX-2) / NAPEPLDOral Lichen Planus vs. Control~4-fold increase in PTGS2Increased pro-inflammatory prostaglandin signaling relative to anti-inflammatory NAE synthesis.[7][8]
Prostaglandins / PEAOral Lichen Planus vs. ControlIncreased ratioImbalance favoring pro-inflammatory mediators.[7][8]

Signaling Pathways

The signaling pathways of NAEs/endocannabinoids and prostaglandins are distinct but interconnected, primarily through their common precursor, arachidonic acid.

N-Acylethanolamine and Endocannabinoid Signaling

NAEs and endocannabinoids are synthesized from membrane phospholipids (B1166683).[9] Anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG) are the most studied endocannabinoids. They primarily act through cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.[4][10] Activation of these receptors can modulate neurotransmitter release and inflammatory responses.[11] Some NAEs, like PEA and OEA, exert their effects through other receptors such as PPARα.[10]

NAE_Endocannabinoid_Signaling PL Membrane Phospholipids NAPE N-acyl-phosphatidylethanolamine (NAPE) PL->NAPE N-acyltransferase TwoAG 2-Arachidonoylglycerol (2-AG) PL->TwoAG PLC/DAGL AEA Anandamide (AEA) NAPE->AEA NAPE-PLD CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 PPARa PPARα AEA->PPARa AA Arachidonic Acid AEA->AA FAAH TwoAG->CB1 TwoAG->CB2 TwoAG->AA MAGL Response Cellular Response (e.g., ↓ Inflammation, Neuromodulation) CB1->Response CB2->Response PPARa->Response NAPE_PLD NAPE-PLD FAAH FAAH

NAE and Endocannabinoid Signaling Pathway.
Prostaglandin Signaling

Prostaglandin synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[3] Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized by various synthases into different prostaglandins (e.g., PGE2, PGD2), which then bind to their specific G-protein coupled receptors to elicit a cellular response, often pro-inflammatory.[3]

Prostaglandin_Signaling PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 PGES PGD2 PGD2 PGH2->PGD2 PGDS OtherPGs Other PGs PGH2->OtherPGs EP_Receptor EP Receptor PGE2->EP_Receptor DP_Receptor DP Receptor PGD2->DP_Receptor Other_Receptors Other PG Receptors OtherPGs->Other_Receptors Response Cellular Response (e.g., ↑ Inflammation, Pain) EP_Receptor->Response DP_Receptor->Response Other_Receptors->Response PLA2 PLA2 COX COX-1/2 PGES PGE Synthase PGDS PGD Synthase Experimental_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Extraction Lipid Extraction (e.g., Acetonitrile Precipitation, SPE) Sample->Extraction LC Liquid Chromatography (LC) (e.g., UFLC with C18 column) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) (Triple Quadrupole, ESI) LC->MS Data Data Analysis (Quantification against standards) MS->Data

References

Orthogonal Methods for the Identification of Myristoleyl Arachidonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous identification of lipid species is a critical endeavor in numerous scientific disciplines, from fundamental biological research to the development of novel therapeutics. Myristoleyl arachidonate (B1239269), an ester formed from myristoleic acid and the omega-6 fatty acid arachidonic acid, represents a class of lipids whose precise characterization can be challenging due to its structural complexity and potential for isomerization. This guide provides a comparative overview of three powerful, orthogonal analytical techniques for the identification of Myristoleyl arachidonate: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The central principle of employing orthogonal methods lies in the utilization of techniques that rely on different physicochemical properties for separation and detection. This approach significantly enhances the confidence in the identification of an analyte by minimizing the probability of co-eluting or isobaric interferences providing false positive results. This guide will delve into the experimental protocols, present comparative performance data, and offer visual workflows to aid researchers in selecting and implementing the most suitable analytical strategy for their specific needs.

Comparative Analysis of Analytical Platforms

The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix being investigated. The following table summarizes the key performance characteristics of LC-MS, GC-MS, and NMR for the analysis of long-chain fatty acid esters like this compound.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-to-charge ratio detection.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-to-charge ratio detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.
Sample Volatility Not required, suitable for intact, non-volatile lipids.[1]Requires volatile or thermally stable compounds; derivatization to fatty acid methyl esters (FAMEs) is mandatory for non-volatile lipids.[2][3]Not required.
Sensitivity High (picogram to femtogram range).[4]Very high (picogram to femtogram range).[2]Low to moderate.[5]
Specificity High, especially with tandem MS (MS/MS) for structural fragmentation.[6]High, characteristic fragmentation patterns upon electron ionization.[2]Very high, provides detailed structural information and isomeric differentiation.
Sample Preparation Relatively simple liquid-liquid or solid-phase extraction.[7][8]More complex, requires extraction and mandatory chemical derivatization.[3][9]Minimal, typically dissolution in a deuterated solvent.[10]
Throughput High.Moderate to high.Low.
Quantitative Accuracy Good, requires stable isotope-labeled internal standards.[11]Excellent, especially with stable isotope-labeled internal standards.[3]Excellent, directly proportional to the number of nuclei, can be performed without specific standards.[5][12]
Structural Information Provides molecular weight and fragmentation patterns.Provides fragmentation patterns for structural elucidation.Provides detailed information on the carbon-hydrogen framework, including stereochemistry.
Instrumentation Cost High.[1]Moderate to high.Very high.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline the methodologies for the analysis of this compound using LC-MS, GC-MS, and NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of intact lipids in complex biological matrices.[1]

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of plasma or tissue homogenate, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Vortex the mixture for 1 minute and centrifuge at 2,500 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of an appropriate solvent (e.g., acetonitrile:isopropanol, 1:1, v/v) for LC-MS analysis.[13]

2. Chromatographic Separation

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[9]

  • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A linear gradient from 30% to 100% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Data Acquisition: Full scan mode to determine the parent ion mass and tandem MS (MS/MS) or data-dependent acquisition for fragmentation and structural confirmation. Selected Reaction Monitoring (SRM) can be used for targeted quantification.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive method for fatty acid analysis, but requires derivatization to increase the volatility of the analytes.[2]

1. Sample Preparation (Extraction and Derivatization)

  • Extract lipids from the sample as described in the LC-MS protocol.

  • Perform a transesterification reaction to convert the fatty acid esters to fatty acid methyl esters (FAMEs). This can be achieved by incubating the dried lipid extract with a reagent such as 1% sulfuric acid in methanol at 50°C for 2 hours.

  • After cooling, add hexane (B92381) and water to the reaction mixture and vortex.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract and reconstitute in a small volume of hexane for GC-MS analysis.[3]

2. Chromatographic Separation

  • GC System: Gas chromatograph equipped with a capillary column.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[14]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 5 °C/min, and hold for 5 minutes.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron ionization (EI) at 70 eV.[14]

  • Data Acquisition: Scan mode from m/z 50 to 650 to obtain the full mass spectrum for identification by comparison with spectral libraries (e.g., NIST). Selected Ion Monitoring (SIM) can be used for targeted quantification.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information without the need for extensive sample preparation or derivatization.[16]

1. Sample Preparation

  • Extract a sufficient quantity of the lipid of interest (typically in the milligram range) using the lipid extraction protocol described for LC-MS.

  • Ensure the sample is free from particulate matter.

  • Dissolve the purified lipid extract in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments:

    • ¹H NMR: A standard one-dimensional proton NMR experiment to identify the different types of protons in the molecule.[5]

    • ¹³C NMR: A one-dimensional carbon NMR experiment to identify the different carbon environments.

    • 2D NMR (COSY, HSQC): Two-dimensional correlation spectroscopy to establish connectivity between protons (COSY) and between protons and carbons (HSQC), which is crucial for unambiguous assignment of the myristoleyl and arachidonate moieties.

3. Data Analysis

  • Process the NMR spectra using appropriate software.

  • Assign the chemical shifts of the protons and carbons to the specific atoms in the this compound structure based on established chemical shift databases and the correlation signals in the 2D spectra. The characteristic signals for the double bonds in the arachidonate chain and the ester linkage will be key identifiers.

Visualizing the Workflow and Orthogonal Approach

To better illustrate the analytical process, the following diagrams, generated using the DOT language, depict a general workflow for lipid identification and the logical relationship between the orthogonal methods.

G cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_data Data Analysis & Identification BiologicalSample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization BiologicalSample->Homogenization LipidExtraction Lipid Extraction (e.g., LLE, SPE) Homogenization->LipidExtraction Derivatization Derivatization (for GC-MS) LipidExtraction->Derivatization LCMS LC-MS Analysis LipidExtraction->LCMS NMR NMR Spectroscopy LipidExtraction->NMR GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing LCMS->DataProcessing GCMS->DataProcessing NMR->DataProcessing SpectralLibrary Spectral Library Matching (MS) DataProcessing->SpectralLibrary StructuralElucidation Structural Elucidation (NMR) DataProcessing->StructuralElucidation Identification Confident Identification of This compound SpectralLibrary->Identification StructuralElucidation->Identification

Caption: A general workflow for the identification of this compound using orthogonal methods.

Caption: The logical relationship of orthogonal methods for confident lipid identification.

References

A Comparative Analysis of Myristoleoyl Arachidonoyl Glycerol and Other Lipid Esters in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the putative signaling lipid, 1-myristoleoyl-2-arachidonoyl-sn-glycerol (MyrAG), with other classes of lipid esters. While direct experimental data on MyrAG is limited, this document extrapolates its potential functions based on the known roles of its constituent fatty acids—myristoleic acid and arachidonic acid—and the well-established principles of diacylglycerol (DAG) signaling. We present comparative data in structured tables, detail relevant experimental methodologies, and visualize key pathways to support further research and drug development in this area.

Introduction to Myristoleoyl Arachidonoyl Glycerol (B35011)

Myristoleoyl arachidonoyl glycerol (MyrAG) is a mixed-acid diacylglycerol (DAG) composed of a glycerol backbone esterified with myristoleic acid (a C14:1 monounsaturated fatty acid) at the sn-1 position and arachidonic acid (a C20:4 polyunsaturated fatty acid) at the sn-2 position. As a diacylglycerol, MyrAG is presumed to act as a second messenger in cellular signaling pathways, primarily through the activation of protein kinase C (PKC) isoforms and other DAG-binding proteins.[1][2][3] The specific combination of a medium-chain monounsaturated fatty acid and a long-chain polyunsaturated fatty acid suggests that MyrAG may have unique physicochemical properties and biological activities compared to other DAG species.

Comparative Analysis of Lipid Esters

The function of a lipid ester is intrinsically linked to its chemical structure, including the nature of its fatty acyl chains and the head group attached to the glycerol backbone. This section compares the potential properties and roles of MyrAG with other significant lipid esters.

Physicochemical Properties

The acyl chain composition of a diacylglycerol influences its shape, membrane partitioning, and interaction with effector proteins. The presence of the kinked, unsaturated myristoleic and arachidonic acids in MyrAG suggests it would be a highly non-linear molecule, favoring insertion into and disordering of lipid membranes.

Property1-Myristoleoyl-2-arachidonoyl-sn-glycerol (MyrAG) (Predicted)1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)1,2-Dioleoyl-sn-glycerol (DOG)Phosphatidylcholine (PC)Triacylglycerol (TAG)
Acyl Chain Composition sn-1: Myristoleic (14:1), sn-2: Arachidonic (20:4)sn-1: Stearic (18:0), sn-2: Arachidonic (20:4)sn-1 & sn-2: Oleic (18:1)Various (e.g., palmitic, oleic, linoleic)Various
Saturation Profile Monounsaturated & PolyunsaturatedSaturated & PolyunsaturatedMonounsaturatedMixedMixed
Predicted Membrane Affinity High, likely disorders membraneHigh, may partition into specific domainsHigh, fluidizes membraneHigh, structural componentLow, stored in lipid droplets
Primary Role Second messenger (signaling)Second messenger (signaling)Second messenger (signaling)Membrane structure, precursorEnergy storage
Biological Activity and Signaling Roles

Diacylglycerols are central to signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[4] The specific fatty acid composition of a DAG molecule can determine which signaling pathways are activated.[5]

Lipid EsterPrimary Signaling PathwayKey Effector ProteinsPotential Biological Outcomes
Myristoleoyl Arachidonoyl Glycerol (MyrAG) Diacylglycerol (DAG) Signaling, Arachidonic Acid CascadeProtein Kinase C (PKC) isoforms, RasGRPs, Munc13Cell proliferation, inflammation, neurotransmitter release
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Diacylglycerol (DAG) Signaling, Arachidonic Acid CascadePKC isoforms, RasGRPsCell growth, immune response
1,2-Dioleoyl-sn-glycerol (DOG) Diacylglycerol (DAG) SignalingPKC isoformsGeneral cell signaling activation
Phosphatidylinositol-4,5-bisphosphate (PIP2) Precursor to DAG and IP3Phospholipase C (PLC)Mobilization of intracellular calcium, activation of PKC
Arachidonic Acid (free) Eicosanoid SynthesisCyclooxygenases (COX), Lipoxygenases (LOX)Inflammation, pain, fever, blood clotting

Signaling Pathways

MyrAG is positioned at a critical juncture of cellular signaling. It can directly activate DAG-dependent pathways and also serve as a source of arachidonic acid for the synthesis of eicosanoids.

Diacylglycerol (DAG) Signaling Pathway

Upon stimulation of cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG remains in the membrane and recruits and activates members of the protein kinase C (PKC) family and other signaling proteins.

DAG_Signaling Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., MyrAG) PIP2->DAG Ca Ca2+ release from ER IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates Response Cellular Response Substrate->Response

Figure 1. Diacylglycerol signaling cascade.
Arachidonic Acid Cascade

The arachidonic acid at the sn-2 position of MyrAG can be released by the action of diacylglycerol lipase (B570770) (DAGL) or phospholipase A2 (PLA2) (if MyrAG is first converted to a phospholipid). Free arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of inflammatory mediators known as eicosanoids.

Arachidonic_Acid_Cascade MyrAG Myristoleoyl Arachidonoyl Glycerol (MyrAG) DAGL Diacylglycerol Lipase (DAGL) MyrAG->DAGL AA Arachidonic Acid DAGL->AA releases COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX Prostaglandins Prostaglandins, Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 2. Arachidonic acid metabolic pathway.

Experimental Protocols

To facilitate further research into the comparative roles of MyrAG and other lipid esters, we provide summaries of key experimental protocols.

Lipid Extraction from Cells or Tissues

Objective: To isolate total lipids from a biological sample for subsequent analysis.

Methodology (modified Folch method):

  • Homogenize the tissue or cell pellet in a 2:1 (v/v) mixture of chloroform (B151607):methanol. The solvent volume should be approximately 20 times the sample volume.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Filter or centrifuge the homogenate to remove solid debris.

  • To the resulting liquid phase, add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

  • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Collect the lower phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in an appropriate solvent for storage or further analysis.

Reference: Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.

Analysis of Lipid Species by Mass Spectrometry

Objective: To identify and quantify specific lipid species within a complex lipid extract.

Methodology (LC-MS/MS):

  • Chromatographic Separation: Separate the lipid classes in the extract using liquid chromatography (LC). A C18 reversed-phase column is commonly used with a gradient of solvents such as acetonitrile, isopropanol, and water, often with an ammonium (B1175870) formate (B1220265) or acetate (B1210297) additive.

  • Mass Spectrometry (MS): Introduce the eluent from the LC into a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the parent lipid ions.

  • Tandem MS (MS/MS): Select parent ions of interest and fragment them to obtain characteristic daughter ion spectra.

  • Data Analysis: Identify lipid species by matching their parent and fragment ion masses to lipid databases (e.g., LIPID MAPS). Quantify lipids by comparing their peak areas to those of internal standards.

Reference: Creative Proteomics. (n.d.). Protocol for Lipid Identification by Untargeted Tandem Mass Spectrometry Coupled with Ultra-High-Pressure Liquid Chromatography. Retrieved from --INVALID-LINK--

In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To determine the ability of a specific lipid ester to activate PKC.

Methodology:

  • Prepare a reaction mixture containing purified PKC enzyme, a fluorescently labeled PKC substrate peptide, ATP, and the lipid activator (e.g., MyrAG, SAG, or DOG) co-sonicated with phosphatidylserine.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate, often by separating the phosphorylated from the unphosphorylated peptide and quantifying the fluorescence.

  • Compare the activity induced by different lipid activators to a positive control (e.g., phorbol (B1677699) esters).

Reference: Based on standard kinase assay protocols.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the signaling effects of different lipid esters.

Experimental_Workflow Start Start: Hypothesis on Lipid Function Synthesis Chemical or Enzymatic Synthesis of Lipid Esters (e.g., MyrAG, SAG) Start->Synthesis CellCulture Cell Culture Treatment with Lipid Esters Synthesis->CellCulture Biophysical Biophysical Assays (e.g., Membrane Fluidity) Synthesis->Biophysical LipidExtraction Lipid Extraction and Analysis (LC-MS/MS) CellCulture->LipidExtraction ProteinAnalysis Protein Analysis (Western Blot for p-PKC) CellCulture->ProteinAnalysis Data Data Analysis and Comparison Biophysical->Data LipidExtraction->Data ProteinAnalysis->Data Conclusion Conclusion: Elucidation of Lipid-Specific Roles Data->Conclusion

Figure 3. Workflow for comparative lipid analysis.

Conclusion

While "Myristoleyl arachidonate" as a specific diacylglycerol is not extensively characterized in the literature, its constituent fatty acids suggest a potent role in cellular signaling. Its structure likely confers unique properties that could differentially modulate PKC activity and the production of arachidonic acid-derived inflammatory mediators compared to other diacylglycerols. The experimental frameworks provided in this guide offer a roadmap for the systematic investigation of MyrAG and other novel lipid esters, which will be crucial for advancing our understanding of lipid signaling and for the development of new therapeutic agents targeting these pathways.

References

A Comparative Guide to the Bioactivities of Myristoleyl Arachidonate's Constituent Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myristoleyl arachidonate (B1239269), an ester composed of myristoleic acid and arachidonic acid, is not a well-documented compound in scientific literature. Consequently, direct experimental data on its bioactivity is unavailable. This guide, therefore, provides a comprehensive comparison of the known bioactivities of its constituent fatty acids: myristoleic acid and arachidonic acid. By understanding the individual effects of these fatty acids, researchers can infer the potential, yet hypothetical, bioactivity of myristoleyl arachidonate. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate further research and drug development.

Myristoleic acid, a monounsaturated omega-5 fatty acid, has demonstrated notable cytotoxic effects against cancer cells, particularly in prostate cancer models, and plays a role in bone metabolism by inhibiting osteoclast formation. In contrast, arachidonic acid, a polyunsaturated omega-6 fatty acid, is a pivotal mediator of inflammation and cellular signaling. It serves as the precursor to a wide array of bioactive eicosanoids, including prostaglandins (B1171923) and leukotrienes, and is involved in processes such as the activation of NADPH oxidase.

This guide will first detail the individual bioactivities of myristoleic acid and arachidonic acid, followed by a comparative analysis and a discussion of the hypothetical bioactivity of their ester form.

Hypothetical Bioactivity of this compound

The bioactivity of this compound would likely be dependent on its hydrolysis into its constituent fatty acids, myristoleic acid and arachidonic acid, by cellular lipases. The physiological effects would then be a composite of the individual actions of these two fatty acids. The rate and extent of this hydrolysis would be a critical determinant of its overall potency and spectrum of activity.

This compound This compound Cellular Lipases Cellular Lipases This compound->Cellular Lipases Myristoleic Acid Myristoleic Acid Cellular Lipases->Myristoleic Acid Hydrolysis Arachidonic Acid Arachidonic Acid Cellular Lipases->Arachidonic Acid Hydrolysis

Hypothetical hydrolysis of this compound.

Bioactivity of Myristoleic Acid

Myristoleic acid (cis-9-tetradecenoic acid) is a monounsaturated fatty acid that has been investigated for its anti-cancer and bone-protective properties.

Anti-Cancer Activity: Cytotoxicity in Prostate Cancer Cells

Myristoleic acid has been identified as a cytotoxic component in the extract of Serenoa repens and has been shown to induce both apoptosis and necrosis in human prostatic LNCaP cells.[1][2][3]

Quantitative Data:

Cell LineCompoundConcentrationEffectReference
LNCaPMyristoleic Acid100 µg/mL8.8% Apoptosis, 81.8% Necrosis[2]
LNCaPS. repens Extract130 µg/mL16.5% Apoptosis, 46.8% Necrosis[2]

Experimental Protocol: Cell Viability and Apoptosis Assay in LNCaP Cells

  • Cell Culture: Human prostatic carcinoma LNCaP cells are maintained in an appropriate culture medium.

  • Treatment: Cells are treated with varying concentrations of myristoleic acid (e.g., 0, 50, 100, 150, 200, 250 µg/mL) for 24 hours.[2]

  • Cell Viability: Cell viability is assessed using methods such as the MTT assay.

  • Apoptosis and Necrosis Determination: Nuclear morphology is examined using Hoechst 33342 staining to distinguish between apoptotic (condensed or fragmented nuclei) and necrotic cells.[1]

  • Caspase Activation: The involvement of caspases in apoptosis can be determined using caspase inhibitors or specific caspase activity assays.[1]

Bone Metabolism: Inhibition of Osteoclast Formation

Myristoleic acid has been shown to inhibit the formation of osteoclasts, the cells responsible for bone resorption. This effect is thought to be mediated through the suppression of the RANKL activation of Src and Pyk2.[4]

Quantitative Data:

Animal ModelCompoundDosageEffectReference
C57BL/6 MiceMyristoleic Acid2 mg/kg (IP, daily for 4 days)Prevention of RANKL-induced bone loss and osteoclast formation[2]

Experimental Protocol: In Vitro Osteoclast Formation Assay

  • Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF.

  • Osteoclast Differentiation: To induce osteoclast formation, BMMs are stimulated with RANKL (receptor activator of nuclear factor-κB ligand).

  • Treatment: Cells are treated with myristoleic acid at various concentrations during the differentiation process.

  • Analysis: Osteoclast formation is quantified by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, and counting the number of multinucleated, TRAP-positive cells.[5]

  • Bone Resorption Assay: To assess osteoclast activity, cells can be cultured on bone slices, and the area of resorption pits can be measured.

Bioactivity of Arachidonic Acid

Arachidonic acid is a key polyunsaturated fatty acid that is a central player in inflammation and cell signaling through its conversion to a variety of potent lipid mediators.[6]

Pro-inflammatory Activity: Precursor to Eicosanoids

Arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are critical mediators of the inflammatory response.[6]

Arachidonic Acid Arachidonic Acid COX COX Arachidonic Acid->COX LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Arachidonic acid metabolism and inflammation.

Quantitative Data:

ModelStimulantMeasured ProstaglandinConcentrationReference
Adjuvant-induced arthritis rats (serum)-PGE₂201 ± 66.0 ng/mL[7]
Adjuvant-induced arthritis rats (serum)-PGD₂6.78 ± 3.16 ng/mL[7]

Experimental Protocol: Cyclooxygenase (COX) Activity Assay

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

  • Reaction Mixture: A reaction buffer containing hematin (B1673048) and a reducing agent (e.g., L-epinephrine) is prepared.

  • Inhibition (Optional): Test compounds can be pre-incubated with the enzyme to assess inhibitory activity.

  • Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandins (e.g., PGE₂) is measured. This can be done using various methods, including fluorometric or luminometric assays, or more specifically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]

Cellular Signaling: Activation of NADPH Oxidase

Arachidonic acid can directly activate the NADPH oxidase complex in phagocytic cells, leading to the production of superoxide (B77818), a key component of the innate immune response.[11][12]

Quantitative Data:

Cell TypeCompoundConcentrationEffectReference
Human EosinophilsArachidonic Acid5-10 µMSignificant superoxide release[13]
Human EosinophilsArachidonic Acid3-10 µMActivation of electron currents (NADPH oxidase activity)[13]

Experimental Protocol: Cell-Free NADPH Oxidase Activation Assay

  • System Components: A cell-free system is reconstituted with membrane and cytosolic fractions from phagocytic cells (e.g., neutrophils), which contain the components of the NADPH oxidase complex.

  • Activation: The system is activated by the addition of arachidonic acid at various concentrations.

  • Initiation: The reaction is initiated by the addition of NADPH.

  • Superoxide Detection: Superoxide production is measured by the superoxide dismutase-inhibitable reduction of cytochrome c, monitored spectrophotometrically.[14]

Comparative Summary of Bioactivities

FeatureMyristoleic AcidArachidonic Acid
Primary Bioactivity Anti-cancer, Anti-resorptivePro-inflammatory, Cell signaling
Mechanism of Action Induction of apoptosis and necrosis in cancer cells; inhibition of osteoclastogenesis.Precursor to eicosanoids (prostaglandins, leukotrienes); activation of NADPH oxidase.
Key Cellular Targets LNCaP prostate cancer cells, osteoclasts.Phagocytes, platelets, endothelial cells, and most other cell types.
Associated Pathways Apoptosis pathways, RANKL signaling in osteoclasts.Cyclooxygenase (COX) and lipoxygenase (LOX) pathways, NADPH oxidase complex.
Pathophysiological Role Potential therapeutic for prostate cancer and bone loss disorders.Key mediator of inflammation, pain, and fever.

Conclusion and Future Directions

While this compound itself remains uncharacterized, a thorough understanding of its constituent fatty acids provides a foundation for predicting its potential biological effects. The ester could theoretically serve as a delivery vehicle for both myristoleic and arachidonic acids, potentially exhibiting a dual bioactivity profile. For instance, it might possess both the cytotoxic properties of myristoleic acid and the inflammatory potential of arachidonic acid.

Future research should focus on the synthesis and direct biological evaluation of this compound. Key areas of investigation would include:

  • Hydrolytic stability: Determining the rate at which the ester is cleaved in various biological systems.

  • In vitro bioactivity: Assessing its effects on cancer cell lines, osteoclasts, and inflammatory cells in direct comparison to its constituent fatty acids.

  • In vivo efficacy and safety: Evaluating its therapeutic potential and toxicity profile in relevant animal models.

Such studies are essential to move beyond hypothetical considerations and to determine if this compound holds any unique therapeutic promise.

References

Interspecies Comparison of N-Acylethanolamine Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of endogenous N-acylethanolamine concentrations across various species, with a focus on key bioactive lipids. This guide provides quantitative data, detailed experimental protocols, and visual representations of metabolic and analytical pathways to support research and drug development in the field of lipid signaling.

While the primary focus of this guide was intended to be a comparative analysis of Myristoleyl arachidonate (B1239269) levels across different species, a comprehensive search of available scientific literature revealed a significant lack of specific quantitative data for this particular N-acylethanolamine (NAE). Therefore, this guide has been broadened to provide a comparative overview of the more extensively studied and abundant NAEs: N-arachidonoylethanolamine (anandamide or AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA). These compounds share structural similarities and metabolic pathways with Myristoleyl arachidonate and are crucial players in the endocannabinoid system and broader lipid signaling networks.

Comparative Quantitative Data of N-Acylethanolamines

The following table summarizes the reported concentrations of key N-acylethanolamines in various tissues across different species. It is important to note that NAE levels can be influenced by several factors, including the physiological state of the animal, the time of day of tissue collection, and the specific analytical methods used for quantification.[1]

SpeciesTissueN-AcylethanolamineConcentrationMethod of Analysis
Mammals
Mouse (Mus musculus)Whole BrainAnandamide (AEA)~10 pmol/gLC-MS/MS
Oleoylethanolamide (OEA)~66.4 pmol/gLC-MS/MS
Docosahexaenoylethanolamide (DHEA)~54.9 pmol/gLC-MS/MS
Peritoneal MacrophagesTotal NAEs70-121 pmol/10^8 cellsGC-MS
Anandamide (AEA)< 1% of total NAEsGC-MS
Rat (Rattus norvegicus)HippocampusAnandamide (AEA)~1.5 ng/mLHPLC-ESI-MS
Oleoylethanolamide (OEA)~15 ng/mLHPLC-ESI-MS
Palmitoylethanolamide (PEA)~90 ng/mLHPLC-ESI-MS
Testis (Cadmium-treated)Anandamide (AEA)5-fold increaseNot Specified
Palmitoylethanolamide (PEA)39-fold increaseNot Specified
Human (Homo sapiens)PlasmaAnandamide (AEA)2.1 ± 0.06 ng/mLNot Specified
Oleoylethanolamide (OEA)0.72 - 17.6 µg/mL (ileal fluid)Not Specified
Palmitoylethanolamide (PEA)0.014 - 0.039 µg/mL (plasma)Not Specified
Placental Tissues (Amniotic Membrane)Anandamide (AEA)~0.1 - 0.5 ng/gUPLC-MS/MS
Oleoylethanolamide (OEA)~1 - 5 ng/gUPLC-MS/MS
Palmitoylethanolamide (PEA)~10 - 60 ng/gUPLC-MS/MS
Fish
Carp (Cyprinus carpio), Pike (Esox lucius)Brain and Spinal CordN-Acylethanolamine Phospholipids0.1 - 0.9% of total phospholipidChemical, biochemical, and spectroscopic methods
Invertebrates
Sea Urchin (Lytechinus variegatus)Embryos (8-16 cell stage to mid-blastula 2)Anandamide (AEA)> 5-fold increase during developmentLC/MS

Experimental Protocols

The quantification of N-acylethanolamines in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity.

Quantification of N-Acylethanolamines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the extraction and quantification of NAEs from tissue samples.

1. Sample Preparation and Lipid Extraction:

  • Tissue Homogenization: Weigh the frozen tissue sample and homogenize it in a suitable solvent, typically a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v), containing internal standards (e.g., deuterated analogs of the NAEs of interest). The homogenization is usually performed on ice to minimize enzymatic degradation.

  • Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid phase from the aqueous phase. The addition of a salt solution or water can facilitate phase separation. Centrifuge the mixture to pellet any solid debris.

  • Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system, such as methanol or acetonitrile (B52724).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A reverse-phase C18 column is commonly used to separate the different NAEs based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in the positive ion mode.

  • Quantification: The quantification of each NAE is achieved using multiple reaction monitoring (MRM). This involves selecting the precursor ion (the protonated molecule [M+H]+) of the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. The peak area of the analyte is then compared to the peak area of its corresponding internal standard to calculate the concentration.[2]

Mandatory Visualization

Experimental Workflow for N-Acylethanolamine Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization (with Internal Standards) Tissue->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC LC Separation (e.g., UPLC) Reconstitution->LC MS MS/MS Detection (ESI-MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for N-acylethanolamine quantification.

N-Acylethanolamine Signaling Pathway

G cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation PE Phosphatidylethanolamine (PE) NAT N-Acyltransferase (NAT) PE->NAT Acyl Transfer PC Phosphatidylcholine (PC) PC->NAT Acyl Transfer NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis NAT->NAPE NAE N-Acylethanolamine (e.g., Anandamide) NAPE_PLD->NAE Receptors Cannabinoid Receptors (CB1, CB2) / PPARs NAE->Receptors Binding FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH Hydrolysis Effects Physiological Effects (e.g., Neuromodulation, Anti-inflammation) Receptors->Effects Products Fatty Acid + Ethanolamine FAAH->Products

Caption: N-Acylethanolamine biosynthesis and degradation pathway.

References

A Tale of Two Lipids: N-Myristoylation-Dependent Signaling vs. the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of cellular communication, lipid molecules have emerged as critical players, orchestrating a vast array of physiological processes. Among these, two distinct yet interconnected signaling paradigms, N-myristoylation-dependent signaling and the endocannabinoid system, offer compelling targets for therapeutic intervention. While both leverage lipid molecules derived from fatty acids, their mechanisms of action, molecular components, and physiological consequences are fundamentally different. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed methodologies, to aid researchers in navigating these complex signaling networks.

At a Glance: Key Distinctions

FeatureN-Myristoylation-Dependent SignalingEndocannabinoid System
Primary Signaling Molecule Myristic Acid (covalently attached to proteins)Anandamide (B1667382) (AEA) and 2-Arachidonoylglycerol (B1664049) (2-AG)
Mechanism of Action Post-translational modification of proteins, altering their localization and function.Receptor-ligand binding (GPCRs CB1 and CB2).
Key Enzyme(s) N-Myristoyltransferase (NMT)Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (B570770) (MAGL), Diacylglycerol Lipase (DAGL), NAPE-PLD
Receptors No direct receptor; acts by modifying protein substrates.Cannabinoid receptors CB1 and CB2.
Cellular Localization of Action Primarily at membranes (plasma membrane, Golgi, ER).Presynaptic and postsynaptic membranes, immune cells.
Key Physiological Roles Signal transduction, protein targeting, oncogenesis, apoptosis.[1][2]Neuromodulation, pain perception, appetite regulation, immune response.[3][4]

Delving Deeper: A Comparative Analysis

N-Myristoylation-Dependent Signaling: A Tale of Protein Modification

N-myristoylation is a crucial co- and post-translational lipid modification where myristic acid, a 14-carbon saturated fatty acid, is irreversibly attached to the N-terminal glycine (B1666218) residue of a wide range of proteins.[5] This process is catalyzed by the enzyme N-myristoyltransferase (NMT).[6] The addition of the myristoyl group increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and influencing its subcellular localization and interaction with other proteins.[7]

This modification is a key regulatory step in numerous signaling pathways. Myristoylated proteins include a diverse array of signaling molecules such as G-protein alpha subunits, tyrosine kinases (e.g., Src family kinases), and proteins involved in apoptosis.[1][8] By directing these proteins to specific membrane microdomains, myristoylation plays a pivotal role in the initiation and propagation of cellular signals.

The Endocannabinoid System: A Classic Receptor-Ligand Paradigm

The endocannabinoid system is a widespread neuromodulatory system that plays a crucial role in regulating a multitude of physiological and cognitive processes.[3] Its primary signaling molecules are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[9] These lipid messengers are derivatives of the 20-carbon polyunsaturated fatty acid, arachidonic acid.

Unlike classical neurotransmitters, endocannabinoids are not stored in vesicles but are synthesized "on-demand" from membrane lipid precursors in response to neuronal activity.[10] They act as retrograde messengers, being released from postsynaptic neurons to activate presynaptic cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs).[4] This activation typically leads to the inhibition of neurotransmitter release, thereby modulating synaptic strength. The actions of endocannabinoids are terminated by their uptake into cells and subsequent enzymatic degradation by fatty acid amide hydrolase (FAAH) for anandamide and monoacylglycerol lipase (MAGL) for 2-AG.[11]

Visualizing the Pathways

N-Myristoylation Signaling Pathway

Myristoylation_Pathway cluster_cytosol Cytosol cluster_membrane Cellular Membrane Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein Nascent or Cleaved Protein (with N-terminal Glycine) Protein->NMT Myristoylated_Protein_Cytosol Myristoylated Protein (hydrophobic myristoyl group sequestered) NMT->Myristoylated_Protein_Cytosol Myristoylation Myristoylated_Protein_Membrane Membrane-Associated Myristoylated Protein Myristoylated_Protein_Cytosol->Myristoylated_Protein_Membrane Conformational Change/ Signal Transduction Effector Effector Protein Myristoylated_Protein_Membrane->Effector Activates Signaling Cascade

Caption: N-Myristoylation Pathway.

Endocannabinoid System Signaling Pathway

Endocannabinoid_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CB1_Receptor CB1 Receptor Ca_Channel Ca2+ Channel CB1_Receptor->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle NT_Release Neurotransmitter Release Vesicle->NT_Release Membrane_Lipids Membrane Phospholipids DAGL DAGL Membrane_Lipids->DAGL PLC NAPE_PLD NAPE-PLD Membrane_Lipids->NAPE_PLD N-acyltransferase Two_AG 2-AG DAGL->Two_AG Synthesis Anandamide Anandamide NAPE_PLD->Anandamide Synthesis Two_AG->CB1_Receptor Retrograde Signaling MAGL MAGL Two_AG->MAGL Degradation Anandamide->CB1_Receptor Retrograde Signaling FAAH FAAH Anandamide->FAAH Degradation Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid FAAH->Arachidonic_Acid

References

Safety Operating Guide

Navigating the Safe Disposal of Myristoleyl Arachidonate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Myristoleyl arachidonate (B1239269), ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle Myristoleyl arachidonate in accordance with standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Ensure adequate ventilation in the work area to avoid inhalation of any potential fumes or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the understanding that it is a chemical substance that must not be introduced into the general waste stream or sanitary sewer system.

  • Chemical Waste Collection:

    • Treat this compound as a chemical waste product.

    • Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • If the this compound is in a solution, the solvent will likely dictate the primary disposal route. Ensure the waste container is appropriate for the solvent used.

  • Consult Local Regulations:

    • Waste disposal regulations can vary significantly by institution and municipality. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of chemical waste.

    • Provide the EHS department with as much information as possible about the waste, including the name of the chemical (this compound) and any solvents or other chemicals present in the waste mixture.

  • Professional Waste Disposal:

    • Arrange for the collected chemical waste to be picked up by a licensed hazardous waste disposal company. Your institution's EHS department will typically manage this process.

    • Do not attempt to dispose of the chemical waste through incineration or by mixing it with other incompatible waste streams without explicit guidance from your EHS department.

Quantitative Data from Related Compounds

To provide a clearer understanding of the properties of similar chemicals, the following table summarizes data from the Safety Data Sheets of related fatty acid compounds.

PropertyMyristic AcidArachidonic Acid (Sodium Salt)Fatty Acid Methyl Esters (in 2,2,4-Trimethylpentane)
Physical State Solid[1]Not specifiedLiquid[2]
Flash Point > 110 °C / > 230 °F[1]Not applicableNot specified
Boiling Point 326 °C / 618.8 °F @ 760 mmHg[1]UndeterminedNot specified
Hazards Causes serious eye irritation[1]Harmful if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and eye irritation. May cause drowsiness or dizziness.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealed Chemical Waste Container B->C D Consult Institutional EHS for Specific Guidelines C->D E Is the waste mixed with a solvent? D->E F Segregate waste based on solvent compatibility E->F Yes G Store waste in a designated safe storage area E->G No F->G H Arrange for pickup by a licensed hazardous waste disposal company G->H I End: Proper Disposal H->I

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Essential Safety & Logistical Information for Handling Myristoleyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A thorough hazard assessment is essential to determine the appropriate PPE for any given task.[2][5] The following table summarizes the recommended PPE for handling Myristoleyl arachidonate (B1239269).

Level of Protection Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Minimum PPE Lab coatDisposable nitrile glovesSafety glasses with side shields[2][5]Not generally required for small quantities in a well-ventilated area[6][7]
Splash Hazard Chemical resistant apron over a lab coat[3]Double-gloving with nitrile gloves or wearing thicker, chemical-resistant glovesChemical splash goggles[5]Use in a chemical fume hood
Aerosol Generation Lab coatDisposable nitrile glovesSafety glasses with side shields and a face shield[2]A NIOSH-approved respirator may be necessary based on risk assessment

Operational Plan: From Receipt to Disposal

Proper handling and disposal of Myristoleyl arachidonate are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Follow the manufacturer's specific storage temperature recommendations, which for similar lipids is often in a freezer.

2. Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Prevent contact with skin and eyes by wearing the appropriate PPE as outlined in the table above.[7]

  • Avoid generating aerosols. If there is a potential for aerosolization, use appropriate engineering controls and respiratory protection.

  • After handling, wash hands thoroughly with soap and water.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection if the material is volatile or if aerosols were generated.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[7]

  • Clean the spill area with an appropriate solvent or detergent and ensure it is dry before resuming work.

Disposal Plan

All waste materials should be handled in accordance with local, state, and federal regulations.

Waste Type Disposal Procedure
Unused/Expired this compound Dispose of as chemical waste through your institution's hazardous waste program. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled container for solid chemical waste.
Contaminated PPE (e.g., gloves, apron) Remove and dispose of in the appropriate solid waste container. Do not wear contaminated PPE outside of the laboratory.[3]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_end Action start Handling this compound assess_quantity Small Quantity? (e.g., <1g) start->assess_quantity assess_splash Potential for Splash? assess_quantity->assess_splash Yes assess_quantity->assess_splash No assess_aerosol Potential for Aerosol? assess_splash->assess_aerosol No splash_ppe Splash Hazard PPE: - Chemical Apron - Double Gloves - Chemical Goggles assess_splash->splash_ppe Yes min_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses assess_aerosol->min_ppe No aerosol_ppe Aerosol Hazard PPE: - Face Shield - Consider Respirator assess_aerosol->aerosol_ppe Yes proceed Proceed with Experiment min_ppe->proceed splash_ppe->proceed aerosol_ppe->proceed

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.